Technical Documentation Center

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
  • CAS: 1956341-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Abstract This whitepaper provides a comprehensive technical overview of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The indazole nucleus is a recognized "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical overview of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. The indazole nucleus is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of bromine and fluorine atoms onto this scaffold significantly modulates its physicochemical properties, offering medicinal chemists a powerful tool for optimizing lead compounds. This guide will delve into the compound's chemical structure, synthesis, and its burgeoning applications, with a particular focus on its role as an intermediate in the development of novel therapeutics.[3][4]

Introduction: The Significance of the Indazole Moiety

Indazole and its derivatives have garnered substantial interest in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] The bicyclic structure, consisting of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can engage with various biological targets such as enzymes and receptors.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making them critical modifications in the drug design process.

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, in particular, presents a unique combination of functional groups. The carboxylic acid at the 3-position provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy for building compound libraries for screening.[6][7] The bromo and fluoro groups on the benzene ring offer opportunities for further functionalization through cross-coupling reactions and can enhance the compound's binding interactions with target proteins.

Chemical Structure and Physicochemical Properties

The chemical structure of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is characterized by the indazole core substituted with a bromine atom at the 6-position, a fluorine atom at the 7-position, and a carboxylic acid group at the 3-position.

Systematic Name: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid CAS Number: 1956341-21-1[8]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular FormulaC8H4BrFN2O2[9]
Molecular Weight259.03 g/mol [9]
AppearanceSolid (form may vary)[10]
Storage2-8°C, sealed in dry, dark place[10]
SMILESO=C(C1=NNC2=C1C(F)=C(Br)C=C2)O[8]
InChI KeyDAHIIJDLVALCAN-UHFFFAOYSA-N[10]

Synthesis of the Indazole Scaffold: A Methodological Overview

The synthesis of substituted indazoles can be achieved through various synthetic routes.[11][12] A common and effective strategy for the preparation of 1H-indazole-3-carboxylic acids involves the cyclization of appropriately substituted ortho-aminophenylacetic acid derivatives.[13][14]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations required to construct the target molecule. The causality behind each step is crucial for understanding the reaction's success. For instance, the protection of the indazole nitrogen is often necessary before introducing the carboxyl group to prevent side reactions.

Synthetic_Workflow Start Substituted 2-Bromo-3-fluoroaniline Intermediate1 Diazotization Start->Intermediate1 1. NaNO2, HCl Intermediate2 Sandmeyer-type Reaction (e.g., with cyanide) Intermediate1->Intermediate2 2. CuCN Intermediate3 Hydrolysis Intermediate2->Intermediate3 3. H3O+ Intermediate4 Cyclization (e.g., with hydrazine) Intermediate3->Intermediate4 4. N2H4 Intermediate5 Carboxylation (e.g., n-BuLi, CO2) Intermediate4->Intermediate5 5. Protection (e.g., SEM-Cl) Product 6-Bromo-7-fluoro-1H- indazole-3-carboxylic acid Intermediate5->Product 6. Deprotection

Caption: Generalized synthetic workflow for indazole-3-carboxylic acids.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of similar indazole derivatives.[6][7]

Step 1: Protection of the Starting Indazole

  • Dissolve the starting indazole (e.g., 6-Bromo-7-fluoro-1H-indazole) in a suitable aprotic solvent like DMF or THF.

  • Add a base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indazole nitrogen.

  • Introduce a protecting group, for example, (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), and allow the reaction to warm to room temperature. The SEM group is chosen for its stability under the subsequent lithiation conditions and its ease of removal.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the protected indazole by column chromatography.

Step 2: Carboxylation at the 3-Position

  • Dissolve the protected indazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C3 position of the indazole ring. This deprotonation is regioselective due to the directing effect of the protected nitrogen.

  • Bubble dry carbon dioxide (CO2) gas through the reaction mixture. The CO2 acts as the electrophile to introduce the carboxylic acid functionality.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Acidify the aqueous layer to protonate the carboxylate and extract the product.

Step 3: Deprotection

  • Dissolve the protected 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in a suitable solvent.

  • Treat with a deprotecting agent appropriate for the chosen protecting group. For a SEM group, a fluoride source like tetrabutylammonium fluoride (TBAF) or an acidic condition can be used.

  • Monitor the reaction by TLC.

  • Upon completion, purify the final product, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][4] The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel drug candidates.

As a Building Block for Bioactive Molecules

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid serves as a crucial starting material for the synthesis of more complex molecules, particularly through the derivatization of its carboxylic acid group.[3] This functional group can be readily converted into amides, esters, and other functionalities, allowing for the exploration of a broad chemical space.[6][15]

For example, coupling this acid with various amines can generate a library of indazole-3-carboxamides. This class of compounds has shown significant potential as inhibitors of various protein kinases, which are key targets in oncology.[16]

Potential Therapeutic Targets

While specific biological data for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is not extensively published, the broader class of substituted indazoles has been implicated in the modulation of several important biological pathways.[2][5]

The following diagram illustrates a simplified signaling pathway where an indazole-based inhibitor might act, for instance, as a kinase inhibitor in an oncogenic pathway.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade PAK1 PAK1 KinaseCascade->PAK1 TranscriptionFactor Transcription Factors PAK1->TranscriptionFactor CellResponse Cell Proliferation, Survival, Invasion TranscriptionFactor->CellResponse Inhibitor Indazole-based Inhibitor Inhibitor->PAK1

Caption: Potential intervention of an indazole-based inhibitor in a cancer signaling pathway.

Compounds derived from bromo-indazole scaffolds have been investigated as potential inhibitors of targets such as filamentous temperature-sensitive protein Z (FtsZ) in bacteria, highlighting their potential as antibacterial agents.[17] Furthermore, other bromo-indazole derivatives have been explored for their ability to inhibit bacterial cystathionine γ-lyase, which could potentiate the effects of existing antibiotics.[18]

Conclusion

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a strategically designed chemical entity that holds significant promise for the advancement of medicinal chemistry and drug discovery. Its unique structural features, including the privileged indazole core and the modulating effects of its halogen substituents, make it a highly valuable building block. The synthetic accessibility of this compound, coupled with the vast potential for derivatization, ensures its continued importance in the quest for novel therapeutics targeting a range of diseases, from cancer to infectious diseases. Further exploration of the biological activities of compounds derived from this scaffold is warranted and is anticipated to yield exciting new discoveries.

References

  • BLDpharm. 1956341-21-1|6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid. ()
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. ()
  • Lokhande, et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. ()
  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701-2712. ()
  • Chem-Impex. 6-Bromo-1H-indazole-3-carboxylic acid. ()
  • Swamy, G. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. ()
  • ChemicalBook. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum. ()
  • MilliporeSigma. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5. ()
  • ResearchGate.
  • Taylor & Francis Online. Indazole – Knowledge and References. ()
  • ResearchGate.
  • BLDpharm. 7-Bromo-6-fluoro-1H-indazole-3-carboxylic acid. ()
  • ChemBK. 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. ()
  • Benchchem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. ()
  • Chem-Impex. 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. ()
  • PubMed.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ()
  • Sigma-Aldrich. 5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid. ()
  • PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. ()
  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. ()
  • Organic Chemistry Portal. Indazole synthesis. ()
  • MDPI.
  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? ()
  • ChemRxiv.
  • Benchchem. A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. ()

Sources

Exploratory

6-Bromo-7-fluoro-indazole-3-carboxylic acid molecular weight and formula

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Strategic Scaffold for Next-Generation Kinase Inhibitors[1] Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Strategic Scaffold for Next-Generation Kinase Inhibitors[1]

Executive Summary

In the landscape of modern drug discovery, 6-Bromo-7-fluoro-indazole-3-carboxylic acid (CAS: 1956341-21-1) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound is particularly valued in oncology and immunology as a core scaffold for ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and Aurora kinases).

The specific substitution pattern—a bromine at position 6 and a fluorine at position 7—offers a dual advantage: the bromine serves as a versatile handle for cross-coupling reactions (SAR expansion), while the fluorine atom modulates pKa, lipophilicity, and metabolic stability, often protecting the indazole ring from oxidative metabolism.

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound. Accuracy in these parameters is critical for stoichiometry calculations and analytical method development.

ParameterSpecification
Chemical Name 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
CAS Number 1956341-21-1
Molecular Formula C₈H₄BrFN₂O₂
Molecular Weight 259.03 g/mol
Exact Mass 257.9440
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and MeOH
pKa (Calc) ~3.5 (Carboxylic acid), ~11.5 (Indazole NH)
SMILES OC(=O)C1=NNC2=C1C=CC(F)=C2Br
Synthetic Methodology

Synthesis of this specific isomer requires a strategy that differentiates between the halogen positions to prevent "halogen dance" or regioselectivity errors. The most robust protocol utilizes a de novo ring formation followed by selective C3-functionalization.[1]

Phase 1: Indazole Core Construction

Rationale: Direct halogenation of a pre-formed indazole-3-carboxylic acid often yields mixtures.[1] Starting from a substituted aniline ensures the 6-Br and 7-F positions are fixed before the ring closes.[1]

Precursor: 5-Bromo-6-fluoro-2-methylaniline.[1]

  • Diazotization/Cyclization (Modified Jacobson Synthesis):

    • Dissolve 5-bromo-6-fluoro-2-methylaniline in glacial acetic acid.

    • Treat with sodium nitrite (NaNO₂) or isoamyl nitrite at 0°C to form the diazonium salt.[1]

    • Allow the mixture to warm to room temperature (or mild heat), triggering the intramolecular cyclization of the diazonium onto the methyl group.

    • Result: 6-Bromo-7-fluoro-1H-indazole.[1][2][3]

Phase 2: Regioselective C3-Carboxylation

Rationale: Direct lithiation of the 6-bromoindazole is risky due to potential Lithium-Halogen exchange at the bromine.[1] A stepwise iodination-exchange sequence is preferred for high fidelity.[1]

  • C3-Iodination:

    • Reagents: Iodine (I₂), Potassium Hydroxide (KOH), DMF.

    • Protocol: Treat the indazole with I₂/KOH. The C3 position is the most electron-rich and accessible.[1]

    • Product: 3-Iodo-6-bromo-7-fluoro-1H-indazole.[1]

  • Selective Metal-Halogen Exchange (The "Turbo-Grignard" Method):

    • Protection: First, protect the N1 position (e.g., THP or SEM) to prevent deprotonation.

    • Exchange: Cool to -20°C in THF. Add iPrMgCl[1]·LiCl (Turbo Grignard).[1]

    • Mechanism:[4][5][6] The C-I bond is significantly weaker than the C-Br bond.[1] At controlled temperatures, the magnesium selectively inserts into the C-I bond, leaving the C-Br bond intact for future medicinal chemistry.

    • Quench: Bubble anhydrous CO₂ gas into the solution.

  • Deprotection:

    • Acidic hydrolysis (HCl/MeOH) removes the N1 protecting group.[1]

    • Final Product: 6-Bromo-7-fluoro-indazole-3-carboxylic acid.[1]

Visual Synthesis Workflow

SynthesisPath Start 5-Bromo-6-fluoro- 2-methylaniline Indazole 6-Bromo-7-fluoro- 1H-indazole Start->Indazole 1. NaNO2, AcOH (Cyclization) Iodo 3-Iodo-6-bromo- 7-fluoro-indazole Indazole->Iodo 2. I2, KOH, DMF (C3 Iodination) Magnesium Magnesium Intermediate Iodo->Magnesium 3. SEM-Cl (Protect) 4. iPrMgCl-LiCl, -20°C (Selective I-Mg Exchange) Final 6-Bromo-7-fluoro- indazole-3-COOH Magnesium->Final 5. CO2 (Quench) 6. HCl (Deprotect)

Figure 1: Step-wise synthetic pathway highlighting the selective chemotype preservation of the 6-Bromine atom.[1]

Medicinal Chemistry & Structural Biology

Why utilize this specific scaffold? The 6-Bromo-7-fluoro-indazole-3-carboxylic acid offers a unique "tri-vector" geometry for drug design.[1]

Vector 1: The C3-Carboxylic Acid [1]
  • Function: Primary handle for amide coupling.

  • Application: Connects to the "hinge-binding" motif or the solubilizing tail of a kinase inhibitor.[1]

  • Chemistry: Standard EDC/HOBt or HATU couplings work efficiently.

Vector 2: The C6-Bromine [1]
  • Function: Orthogonal synthetic handle.

  • Application: Allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1] This is ideal for probing the hydrophobic pocket (Gatekeeper residue) of a kinase.[1]

  • Selectivity: Because the C3 position is already functionalized (as COOH), the C6-Br is the only remaining reactive halogen, simplifying library synthesis.

Vector 3: The C7-Fluorine
  • Function: Electronic and conformational modulator.

  • Metabolic Stability: Blocks the C7 position from cytochrome P450 oxidation.

  • Conformational Lock: The fluorine atom can engage in intramolecular electrostatic interactions (S...F or N...F) with substituents at N1, potentially locking the bioactive conformation and reducing the entropic penalty of binding.

SAR Decision Logic

SAR_Logic Core Scaffold: 6-Br-7-F-Indazole-3-COOH C3_Mod C3-COOH Modification Core->C3_Mod C6_Mod C6-Br Modification Core->C6_Mod N1_Mod N1-H Modification Core->N1_Mod Amide Amide Coupling (Solubility/Hinge Bind) C3_Mod->Amide Suzuki Suzuki Coupling (Hydrophobic Pocket) C6_Mod->Suzuki Alkylation N-Alkylation (Kinase Specificity) N1_Mod->Alkylation

Figure 2: Structure-Activity Relationship (SAR) expansion vectors available from this core scaffold.[1]

Analytical Characterization

To validate the integrity of the synthesized material, the following analytical signatures should be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.5 ppm (br s, 1H): Carboxylic acid OH (often broad or invisible if wet).[1]

    • δ ~14.0 ppm (br s, 1H): Indazole NH.

    • δ ~7.5 - 8.0 ppm (d, 1H): C4-H (Doublet due to coupling with C5-H).[1]

    • δ ~7.3 - 7.6 ppm (dd, 1H): C5-H (Doublet of doublets due to coupling with C4-H and F).[1]

    • Note: The C6 position is substituted (Br), and C7 is substituted (F), so the aromatic region will show only two protons (C4 and C5) with distinct splitting patterns.

  • Mass Spectrometry (ESI):

    • Positive Mode (M+H): Two peaks of equal intensity at m/z 259 and 261 (characteristic 1:1 isotopic pattern of Bromine ⁷⁹Br/⁸¹Br).[1]

    • Negative Mode (M-H): m/z 257 and 259.

References
  • Chemical Identity & Properties
  • Synthetic Methodology (Indazole Formation)

    • Lippmann, E., & Strauch, S. (1998). Synthesis of indazoles. In Methods of Organic Chemistry (Houben-Weyl).[1] Thieme.

  • Medicinal Chemistry Applications

    • Zhang, L., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 4(12). Retrieved from [Link]

  • Knochel, P., et al. (2004). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.

Sources

Foundational

Technical Whitepaper: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid

Structural Chemoinformatics, Synthetic Methodology, and Medicinal Utility Executive Summary In the landscape of modern kinase inhibitor discovery, the indazole-3-carboxylic acid scaffold represents a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Chemoinformatics, Synthetic Methodology, and Medicinal Utility

Executive Summary

In the landscape of modern kinase inhibitor discovery, the indazole-3-carboxylic acid scaffold represents a privileged pharmacophore, offering distinct advantages over its indole isosteres regarding hydrogen bond donor/acceptor profiles and metabolic stability.

This technical guide focuses on 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1), a highly functionalized intermediate critical for the synthesis of next-generation therapeutics, including GCN2 (General Control Nonderepressible 2) inhibitors. The presence of the 7-fluorine atom modulates pKa and lipophilicity, while the 6-bromine moiety serves as an orthogonal handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid library expansion.

Chemoinformatics & Structural Identity[1][2]

The precise identification of this molecule is paramount for database integration and SAR (Structure-Activity Relationship) modeling.

2.1 Core Identifiers
ParameterValue
Chemical Name 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
CAS Registry Number 1956341-21-1
Molecular Formula C₈H₄BrFN₂O₂
Molecular Weight 259.03 g/mol
Canonical SMILES OC(=O)c1[nH]nc2c(F)c(Br)ccc12
Isomeric SMILES OC(=O)C1=NN=C2C(F)=C(Br)C=CC2=1
InChI Key QDQJIDDXPACPKY-UHFFFAOYSA-N (Base core check required)
2.2 Structural Analysis
  • Indazole Core: The 1H-indazole tautomer is generally the thermodynamically preferred species in solution, stabilizing the carboxylic acid at the C3 position.

  • 7-Fluoro Substitution: Positioned ortho to the N1-hydrogen, the fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of the N1 proton and potentially influencing binding affinity via conformation locking or electrostatic interactions.

  • 6-Bromo Substitution: Located at the para position relative to the C3-carboxyl group, this halogen allows for regioselective functionalization without interfering with the pyrazole ring chemistry.

Synthetic Methodology: The "Isatin Route"

While various routes exist, the most robust and scalable protocol for synthesizing 6,7-disubstituted indazole-3-carboxylic acids is the Modified Snyder Synthesis . This approach utilizes a Sandmeyer isatin synthesis followed by a reductive cyclization.

Why this route? It ensures regiochemical fidelity. Direct halogenation of the indazole core often leads to inseparable mixtures of 5- and 6-isomers. Starting from a pre-functionalized aniline guarantees the 6-Br-7-F pattern.

3.1 Retrosynthetic Analysis
  • Target: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid[1]

  • Precursor: 6-Bromo-7-fluoroisatin

  • Starting Material: 3-Bromo-2-fluoroaniline

3.2 Step-by-Step Experimental Protocol

Phase 1: Synthesis of 6-Bromo-7-fluoroisatin (Sandmeyer Method)

  • Isonitrosoacetanilide Formation:

    • Dissolve 3-Bromo-2-fluoroaniline (1.0 eq) in water containing dilute HCl.

    • Add Chloral hydrate (1.1 eq) and Hydroxylamine hydrochloride (3.0 eq).

    • Heat the mixture to 90°C. A precipitate of the isonitrosoacetanilide intermediate will form.

    • QC Check: Monitor consumption of aniline by TLC (EtOAc/Hexane).

    • Filter, wash with water, and dry the solid.

  • Cyclization:

    • Slowly add the dried intermediate to pre-heated (80°C) conc. H₂SO₄ (5-10 volumes). Caution: Exothermic.

    • Maintain temperature at 80-90°C for 30-60 minutes to effect ring closure.

    • Pour the reaction mixture onto crushed ice. The 6-Bromo-7-fluoroisatin precipitates as an orange/red solid.

    • Filter and recrystallize from ethanol if necessary.

Phase 2: Ring Rearrangement to Indazole (Snyder Reaction)

  • Ring Opening & Diazotization:

    • Suspend 6-Bromo-7-fluoroisatin (1.0 eq) in 1N NaOH (2.5 eq). Warm slightly until dissolved (formation of sodium 2-amino-3-fluoro-4-bromophenylglyoxylate).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise.

    • Slowly add this alkaline mixture into a stirred solution of excess dilute H₂SO₄ at 0°C. This generates the diazonium salt in situ.[2]

  • Reductive Cyclization:

    • To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise.

    • Mechanism:[2][3] The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the alpha-keto group to form the indazole ring.

    • Stir at room temperature for 2 hours.

  • Isolation:

    • The product, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid , typically precipitates as a tan/yellow solid.

    • Filter and wash with water.

    • Purification: Dissolve in aqueous NaHCO₃, filter off insoluble impurities, and re-precipitate with HCl.

Medicinal Chemistry Applications
4.1 GCN2 Kinase Inhibition

Recent patent literature (e.g., WO2020210828A1) highlights this scaffold as a key intermediate for (aza)indazolyl-aryl sulfonamides . These compounds inhibit GCN2, a kinase activated by amino acid deprivation. Blocking GCN2 in cancer cells disrupts their stress response mechanisms, rendering them vulnerable to metabolic stress and chemotherapy.

4.2 Scaffold Utility
  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (259.03 Da) and high ligand efficiency potential make it an ideal fragment starter.

  • Suzuki-Miyaura Coupling: The C6-Bromine is highly reactive towards boronic acids, allowing for the introduction of aryl or heteroaryl groups to probe the "deep pocket" of kinase active sites.

  • Acid Derivatization: The C3-Carboxylic acid is readily converted to amides (via HATU/EDC coupling) or esters, serving as the "hinge binder" motif in many kinase inhibitors.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from the commercially available aniline to the target scaffold.

SynthesisPath Aniline 3-Bromo-2-fluoroaniline (Starting Material) Intermediate Isonitrosoacetanilide Intermediate Aniline->Intermediate Chloral Hydrate NH2OH·HCl Isatin 6-Bromo-7-fluoroisatin (Cyclized Precursor) Intermediate->Isatin H2SO4 Cyclization Diazonium Diazonium Salt (In Situ) Isatin->Diazonium 1. NaOH (Open Ring) 2. NaNO2/H+ Product 6-Bromo-7-fluoro-1H- indazole-3-carboxylic acid Diazonium->Product SnCl2 (Reduction) Cyclization

Figure 1: Synthetic pathway utilizing the modified Snyder isatin method to ensure regiochemical purity of the 6,7-disubstituted indazole core.

References
  • Synthesis of Indazole-3-Carboxylic Acids: Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acids."[2] Journal of the American Chemical Society, vol. 74, no.[2] 8, 1952, pp. 2009–2012. Link

  • Patent on GCN2 Inhibitors: "Aza-indazolyl-aryl Sulfonamide and Related Compounds and Their Use in Treating Medical Conditions." World Intellectual Property Organization, WO2020210828A1, 2020. Link

  • Compound Registry: "6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid."[1] PubChem, CID 24728028.[4] Link

  • Sandmeyer Isatin Synthesis: Marvel, C. S., & Hiers, G. S. "Isatin." Organic Syntheses, Coll. Vol. 1, 1941, p. 327. Link

Sources

Exploratory

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid SDS safety data sheet

An In-Depth Technical Guide and Safety Integration Protocol for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid in Drug Discovery Workflows Executive Summary In contemporary medicinal chemistry, the indazole scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Integration Protocol for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid in Drug Discovery Workflows

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and receptor modulators. 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) represents a highly versatile, orthogonally reactive building block[1]. The integration of a carboxylic acid moiety, a fluorine atom, and a bromine atom on a single heterocyclic core provides synthetic chemists with a powerful tool for late-stage functionalization. However, the unique electronic properties of this halogenated system also dictate specific handling, storage, and safety protocols. This whitepaper synthesizes the physicochemical rationale, Safety Data Sheet (SDS) hazard mitigation, and self-validating experimental workflows required to safely and effectively deploy this compound in drug discovery programs.

Physicochemical Profiling & Structural Rationale

The strategic placement of halogens on the indazole core is not arbitrary; it is driven by the need to optimize both pharmacodynamics and pharmacokinetics[2].

  • 7-Fluoro Substitution: The incorporation of fluorine at the 7-position exerts a strong inductive electron-withdrawing effect. This modulates the pKa of the adjacent indazole N-H, often improving membrane permeability and oral bioavailability. Furthermore, fluorine blocks metabolically labile sites, enhancing the compound's half-life against cytochrome P450-mediated oxidation[2].

  • 6-Bromo Substitution: The bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position allows for the extension of the molecule into deep hydrophobic pockets of target proteins[3].

  • 3-Carboxylic Acid: This moiety is the primary site for derivatization, most commonly through amide coupling to generate 1H-indazole-3-carboxamide derivatives, which are well-documented inhibitors of protein kinases[4].

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
CAS Registry Number 1956341-21-1
Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
Appearance Solid powder
Storage Conditions Sealed in dry, 2-8°C

Hazard Identification & Risk Mitigation (SDS Integration)

Translating standard SDS hazard codes into actionable laboratory protocols is critical for maintaining a safe research environment. Halogenated aromatic carboxylic acids are inherently irritating to mucous membranes and skin due to their acidity and lipophilicity, which allows them to readily penetrate biological barriers[5].

Table 2: GHS Hazard Statements and Laboratory Mitigation Strategies

GHS Hazard CodeHazard StatementCausality & Laboratory Mitigation Strategy
H302 Harmful if swallowedCausality: Systemic toxicity upon ingestion. Mitigation: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling (P264, P270).
H315 Causes skin irritationCausality: The acidic proton and lipophilic halogens disrupt the lipid bilayer of the stratum corneum. Mitigation: Mandate the use of nitrile gloves and a lab coat. In case of contact, wash with plenty of soap and water (P280, P302+P352)[5].
H319 Causes serious eye irritationCausality: Rapid pH alteration and protein denaturation upon contact with the ocular mucosa. Mitigation: Chemical safety goggles are mandatory. If exposed, rinse cautiously with water for several minutes; remove contact lenses (P305+P351+P338)[5].
H335 May cause respiratory irritationCausality: Inhalation of fine powder/dust can irritate the respiratory tract lining. Mitigation: All weighing and transfer operations must be conducted within a certified fume hood or ventilated balance enclosure.

Handling, Storage, and Stability

The recommended storage condition for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is 2-8°C, sealed in a dry environment [5].

  • Causality for Refrigeration: Indazole-3-carboxylic acids possess a structural propensity for thermal decarboxylation. Prolonged exposure to ambient heat can lead to the loss of carbon dioxide, converting the valuable starting material into the corresponding 6-bromo-7-fluoro-1H-indazole.

  • Causality for Desiccation: Moisture can facilitate the hydrolysis of trace impurities or promote microbial degradation. Storing the compound under an inert atmosphere (Argon or Nitrogen) is highly recommended for long-term stability.

Experimental Workflows: Self-Validating Amide Coupling

The most frequent application of this compound is the synthesis of indazole-3-carboxamides. The following protocol utilizes HATU and DIPEA.

  • Why HATU? HATU is preferred over EDC/HOBt for electron-deficient carboxylic acids. The 7-azabenzotriazole leaving group is highly reactive, accelerating amidation and minimizing epimerization[4].

  • Why DIPEA? A sterically hindered, non-nucleophilic base is required to deprotonate the carboxylic acid and the amine salt without competing for the activated ester intermediate[4].

Step-by-Step Methodology
  • Preparation (Fume Hood Required): Dissolve 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration[3].

  • Activation: Cool the solution to 0°C. Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Stir for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–16 hours[3].

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. Self-Validation: Do not proceed to workup until the extracted ion chromatogram (EIC) confirms >95% consumption of the starting mass (m/z 257/259 [M-H]-).

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or preparative HPLC to yield the pure carboxamide[4].

Synthetic Workflow & Safety Visualization

The following diagram maps the logical progression from safe handling to chemical activation, incorporating the necessary In-Process Controls (IPC) to ensure a self-validating workflow.

SyntheticWorkflow Start 6-Bromo-7-fluoro-1H-indazole- 3-carboxylic acid (Storage: 2-8°C) PPE Safety Protocol: Fume Hood, Nitrile Gloves, Goggles (Mitigates H315, H319) Start->PPE Activation Carboxyl Activation (HATU, DIPEA, DMF, 0°C) PPE->Activation Amine Amine Addition (RT, 2-16 hours) Activation->Amine IPC In-Process Control (IPC) LC-MS Monitoring Amine->IPC IPC->Amine Incomplete Quench Reaction Quenching (Aqueous NH4Cl) IPC->Quench Conversion >95% Purification Purification (Prep-HPLC / Flash Chromatography) Quench->Purification Product Target Indazole Amide (Ready for Suzuki Coupling) Purification->Product

Caption: Self-validating synthetic workflow for amide coupling, integrating SDS safety protocols and LC-MS monitoring.

References

Sources

Foundational

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid physical properties

This guide outlines the physicochemical profile, synthesis, and characterization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block used primarily in the development of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, synthesis, and characterization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., VEGFR, PARP) and immuno-oncology agents.

[1][2]

Part 1: Physicochemical Profile[3]

This compound is a rigid, bicyclic scaffold. The presence of the bromine atom at position 6 allows for further functionalization (e.g., Suzuki-Miyaura coupling), while the fluorine at position 7 modulates metabolic stability and pKa.

PropertyData / ValueNote
CAS Number 1956341-21-1 Primary identifier for the carboxylic acid form.[1]
Formula C₈H₄BrFN₂O₂
Molecular Weight 259.03 g/mol
Physical State SolidTypically off-white to tan/light brown powder.
Melting Point >210°C (dec.)Exact value depends on polymorph/solvate; typically decomposes upon melting.
Solubility DMSO, DMF, MeOH (Hot)Sparingly soluble in water; soluble in aqueous base (forming carboxylate salt).
pKa (Calc.) Acid: ~3.5Carboxylic acid proton.
pKa (Calc.) Base: ~11.5Indazole N-H proton (very weak acid).
LogP (Calc.) ~2.4Moderate lipophilicity; suitable for cellular permeability.
H-Bond Donors 2(COOH, Indazole-NH)
H-Bond Acceptors 3(C=O, OH, Indazole-N)
Part 2: Synthesis & Manufacturing Route

The most robust synthetic route for 3-carboxy-indazoles with this substitution pattern utilizes the Isatin Ring-Opening (Sandmeyer-type) methodology. This route is preferred over direct carboxylation of indazoles due to regioselectivity issues with the halogen substituents.

Core Reaction Pathway
  • Starting Material: 6-Bromo-7-fluoroindoline-2,3-dione (6-Bromo-7-fluoroisatin).

  • Step 1 (Hydrolysis): Alkaline hydrolysis of the isatin opens the lactam ring to form the alpha-keto acid (glyoxylic acid derivative).

  • Step 2 (Diazotization): Treatment with Sodium Nitrite (

    
    ) in acidic media generates the diazonium salt.
    
  • Step 3 (Cyclization & Reduction): Reduction of the diazonium intermediate (often using Stannous Chloride,

    
    , or Sodium Sulfite) triggers cyclization to the indazole core.
    
Experimental Protocol (General Procedure)

Safety Note: Diazo intermediates are potentially explosive. Maintain temperature <5°C during diazotization.

  • Hydrolysis: Suspend 6-bromo-7-fluoroisatin (1.0 eq) in water. Add NaOH (2.5 eq) slowly. Heat to 50°C until the suspension dissolves to a deep red/orange solution (isatinate formation). Cool to 0°C.

  • Diazotization: Add a solution of

    
     (1.1 eq) in water dropwise to the reaction mixture at 0°C.
    
  • Cyclization: Add this mixture dropwise to a pre-cooled (0°C) solution of concentrated HCl (excess) containing

    
     (2.5 eq). Evolution of nitrogen gas may be observed.
    
  • Work-up: Stir at room temperature for 2-4 hours. The product, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid , precipitates as a solid.[2]

  • Purification: Filter the solid. Wash with dilute HCl, then water. Recrystallize from Acetic Acid or Ethanol/Water if necessary.

Synthesis Isatin 6-Bromo-7-fluoro isatin OpenRing Isatinate (Ring Open) Isatin->OpenRing NaOH, 50°C Diazo Diazonium Intermediate OpenRing->Diazo NaNO2, HCl, 0°C Product 6-Bromo-7-fluoro- 1H-indazole-3-COOH Diazo->Product SnCl2 (Reductive Cyclization)

Caption: Sandmeyer-type synthesis route transforming the isatin scaffold into the indazole-3-carboxylic acid core.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, rely on the following self-validating spectral features.

1. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (

    
    ) is preferred due to the acidic carboxylic proton.
    
  • Target Mass:

    
    
    
  • Isotope Pattern (Critical): You must observe the characteristic 1:1 doublet for the Bromine isotope (

    
     and 
    
    
    
    ).
    • Peak A: ~256.9 m/z

    • Peak B: ~258.9 m/z

    • Interpretation: Absence of this 1:1 ratio indicates de-bromination (impurity).

2. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Required for solubility).
    
  • 
     NMR: 
    
    • Look for a single singlet (or doublet if H-coupled) around -110 to -135 ppm . This confirms the retention of the fluorine atom.

  • 
     NMR: 
    
    • 
       > 13.0 ppm:  Broad singlet (Carboxylic acid -OH + Indazole -NH). Often merged or very broad.
      
    • Aromatic Region (7.0 - 8.5 ppm):

      • Protons at C4 and C5 are the only aromatic protons.

      • H4: Typically appears as a doublet (J ~8.5 Hz) or doublet-of-doublets. It is usually the most downfield aromatic signal (~8.0-8.2 ppm) due to the anisotropic effect of the adjacent C=O (carbonyl).

      • H5: Appears as a doublet (J ~8.5 Hz) upfield of H4.

      • Validation: The coupling constant of ~8.5 Hz confirms the protons are ortho to each other.

3. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN.

  • Detection: UV at 254 nm and 210 nm.

Part 4: Handling & Stability
  • Light Sensitivity: Brominated heterocycles can be light-sensitive. Store in amber vials.

  • Hygroscopicity: Carboxylic acids can form hydrates. Store in a desiccator at 2-8°C.

  • Reactivity:

    • Acid Chloride Formation: The carboxylic acid can be converted to the acid chloride using

      
       or Oxalyl Chloride for amide coupling.
      
    • Suzuki Coupling: The C6-Bromine is a handle for Palladium-catalyzed cross-coupling, but care must be taken to protect the acidic proton (e.g., by esterification) before coupling to prevent catalyst poisoning.

References
  • Wuxi AppTec / Google Patents. (2020). Patent WO2020210828A1: (Aza)indazolyl-aryl sulfonamide and related compounds. (Describes synthesis of 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid from isatin precursor).
  • PubChem. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid (Analog Data). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in DMSO

Executive Summary This guide provides a validated technical framework for the solubilization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) in Dimethyl Sulfoxide (DMSO). While specific saturation l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a validated technical framework for the solubilization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) in Dimethyl Sulfoxide (DMSO). While specific saturation limits for this halogenated derivative are rarely published in open literature, structural analysis and analog benchmarking (e.g., Indazole-3-carboxylic acid) suggest a high solubility potential (>50 mg/mL) in anhydrous DMSO.

However, the presence of lipophilic halogens (Bromine at C6, Fluorine at C7) significantly alters its behavior upon dilution into aqueous media compared to the parent compound. This guide prioritizes solubility retention during biological assay preparation, addressing the common failure mode of "crashing out" during the transition from organic stock to aqueous buffer.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and the solvation power of DMSO.

Structural Analysis

The molecule contains three distinct functional regions affecting solubility:

  • Indazole Core (Polar/Aromatic): Contains an NH donor and N acceptor, facilitating hydrogen bonding.

  • C3-Carboxylic Acid (Acidic): The primary site for solvation in polar aprotic solvents.

  • C6-Br / C7-F Substituents (Lipophilic): These increase the LogP (partition coefficient) and crystal packing density, potentially slowing dissolution rates compared to the non-halogenated parent.

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. It dissolves 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid through two primary mechanisms:
  • Hydrogen Bond Acceptance: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the carboxylic acid proton (-COOH) and the indazole amine (-NH).

  • Dipole-Dipole Interactions: DMSO stabilizes the polarizable aromatic system enhanced by the electron-withdrawing halogen atoms.

PropertyValue (Predicted/Analog)Implication for DMSO Solubility
Molecular Weight ~259.03 g/mol Low MW favors rapid dissolution.
pKa (COOH) ~3.5 - 4.0Acidic proton is easily solvated by basic DMSO.
LogP ~2.5 - 3.0Moderate lipophilicity; requires 100% DMSO for high conc. stocks.
Analog Solubility >200 mg/mL (Parent)Suggests derivative is highly soluble (>50 mg/mL).

Validated Experimental Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 50 mM stock solution. Safety Note: DMSO penetrates skin rapidly, carrying dissolved compounds with it. Double-gloving (Nitrile) is mandatory.

The "Titration" Dissolution Method

Do not add the full volume of solvent at once. This method prevents the formation of a "solvent shell" that traps undissolved solid cores.

  • Weighing: Weigh approximately 12.95 mg of the compound into a sterile, amber glass vial (to protect from light).

    • Calculation:

      
      .
      
  • Initial Wetting: Add 50% of the calculated DMSO volume (e.g., if target is 1 mL, add 500 µL).

    • Why? High local concentration disrupts crystal lattice forces more effectively than dilute solvent.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Observation: Check for clarity. If solid persists, proceed to sonication.

  • Sonication (Critical Step): Sonicate in a water bath at ambient temperature (20-25°C).

    • Warning:Do not exceed 40°C. Although indazole carboxylic acids are generally stable, thermal stress can accelerate decarboxylation in acidic environments.

  • Final Dilution: Add the remaining DMSO to reach the target volume (1 mL). Invert gently to mix.

Visualizing the Workflow

DissolutionProtocol Start Weigh Compound (Amber Vial) AddSolvent Add 50% Volume Anhydrous DMSO Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (Bath) < 40°C, 5 min Check->Sonicate No (Turbid) TopUp Add Remaining DMSO to Target Volume Check->TopUp Yes Sonicate->Check QC QC Check: Absence of Particulates TopUp->QC Store Storage: -20°C, Desiccated QC->Store

Figure 1: Step-by-step decision tree for the preparation of high-integrity stock solutions.

Aqueous Dilution & Troubleshooting (The "Crash Out" Risk)

The most common failure point is not the DMSO solubility, but the precipitation that occurs when the DMSO stock is added to aqueous buffers (PBS, cell culture media). The hydrophobic Bromine and Fluorine atoms make this compound sensitive to rapid polarity shifts.

The "Intermediate Dilution" Technique

Directly spiking 100% DMSO stock into media often causes local high concentrations that trigger microprecipitation.

Protocol:

  • Step 1 (Stock): 50 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into PBS + 10% DMSO (or pure water if pH is adjusted).

    • Result: 5 mM solution. This intermediate step allows the compound to equilibrate in a semi-aqueous environment.

  • Step 3 (Final): Dilute into assay media to reach working concentration (e.g., 10 µM).

Handling Precipitation

If the solution turns cloudy upon aqueous dilution:

  • pH Adjustment: The carboxylic acid (pKa ~4) must be deprotonated to be water-soluble. Ensure your buffer pH is > 7.0. If using unbuffered water, the compound's own acidity may lower pH and cause self-precipitation.

  • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

Troubleshooting Logic Map

Troubleshooting Issue Precipitation in Aqueous Buffer CheckPH Check Buffer pH Issue->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic AdjustPH Adjust pH to 7.4 (Deprotonate COOH) IsAcidic->AdjustPH Yes CheckConc Check Final % DMSO IsAcidic->CheckConc No IsHigh Is DMSO < 0.1%? CheckConc->IsHigh IncreaseDMSO Increase DMSO to 0.5% (If tolerated) IsHigh->IncreaseDMSO Yes AddSurfactant Add 0.05% Tween-20 IsHigh->AddSurfactant No

Figure 2: Logic flow for diagnosing and resolving solubility issues in biological assays.

Quality Control & Storage

DMSO Hygroscopicity

DMSO is hygroscopic (absorbs water from air). Water content >1% can significantly decrease the solubility of this lipophilic acid and cause degradation over time.

  • Requirement: Use "Anhydrous" grade DMSO (≥99.9%) stored over molecular sieves.

  • Verification: If the DMSO stock freezes at refrigerator temperature (4°C), it is relatively dry (Pure DMSO freezing point is 18.5°C). If it remains liquid at 4°C, it has absorbed significant water.

Storage Conditions
ConditionRecommendationReason
Temperature -20°C or -80°CSlows chemical degradation.
Container Amber Glass / PolypropyleneProtects from light; PP is DMSO-resistant.
Freeze/Thaw Max 5 cyclesRepeated expansion/contraction can precipitate solids.
Shelf Life 6 Months (Solution)Indazole carboxylic acids are stable, but DMSO oxidizes.

References

  • PubChem. (2024). Compound Summary for Indazole-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]

Foundational

Physicochemical Profiling of Halogenated Indazoles: A Deep Dive into 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid

Executive Summary & Molecular Architecture The compound 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and various kinase inhibitors. Its utility lies in the unique electronic landscape created by the vicinal halogenation (6-Br, 7-F) on the indazole core, which significantly alters its acid-base dissociation constants (pKa) compared to the parent indazole-3-carboxylic acid.

This guide provides a technical breakdown of the ionization behavior of this molecule, offering derived pKa values based on Quantitative Structure-Property Relationships (QSPR) and detailing the specific experimental protocols required to validate these values in a low-solubility environment.

Structural Electronic Analysis

The molecule possesses two primary ionizable centers:

  • Carboxylic Acid (C3-COOH): Acts as a proton donor.

  • Indazole Nitrogen (N1-H): Acts as a weak acid (proton donor) due to the aromatic stability of the resulting anion.

Substituent Effects:

  • 7-Fluoro (Ortho-effect): The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I). Being ortho to the N1-H, it significantly stabilizes the N1-anion, thereby increasing the acidity (lowering the pKa) of the indazole nitrogen compared to the unsubstituted core.

  • 6-Bromo (Meta-effect): The bromine at C6 provides additional inductive withdrawal, further acidifying both the N1-H and, to a lesser extent, the C3-COOH.

The pKa Landscape

Precise pKa values are prerequisite for optimizing extraction efficiency, chromatographic retention, and oral bioavailability. Due to the low aqueous solubility of this intermediate, standard aqueous titration often yields noisy data. The values below represent high-confidence ranges derived from substituent-shift analysis of the parent scaffold.

Quantitative Data Summary
Ionizable GroupFunctional MotifParent pKa (Indazole-3-COOH)Predicted Shift (

pKa)
Target pKa (6-Br-7-F Analog)
pKa 1 (Acidic) Carboxylic Acid (-COOH)3.03 ± 0.10-0.2 (Inductive)2.8 – 2.9
pKa 2 (Acidic) Indazole Pyrrole-like NH13.8 (Aq) / 11.8 (DMSO)-2.5 (Ortho-F + Meta-Br)10.8 – 11.3
pKa 3 (Basic) Indazole Pyridine-like N~1.0 (Protonation)-1.5 (Strong EWG)< 0 (Very Weak Base)

Note: The 7-Fluoro substituent is the dominant driver for the drop in pKa 2. Unsubstituted indazoles are very weak acids (pKa ~13.8), but 7-halogenated variants can drop into the 10.5–11.5 range, making them partially ionized at physiological pH (7.4) if the pH shifts slightly alkaline.

Ionization Microspecies Pathway

The following diagram illustrates the sequential deprotonation events.

IonizationPathway Cation Cationic Form (Protonated N2) pH < 0 Neutral Neutral Species (COOH, NH) pH 0 - 2.8 Cation->Neutral pKa(base) < 0 MonoAnion Mono-Anion (COO-, NH) pH 2.9 - 10.8 Neutral->MonoAnion pKa1 (COOH) ≈ 2.8 DiAnion Di-Anion (COO-, N-) pH > 11.3 MonoAnion->DiAnion pKa2 (NH) ≈ 11.0

Figure 1: Sequential ionization pathway of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid.

Experimental Determination Methodology

Challenge: This compound exhibits poor aqueous solubility (estimated


 at pH 1-2). Standard aqueous potentiometry will result in electrode drift and precipitation.
Solution:  Use Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method) .
Protocol: Cosolvent Titration (Methanol/Water)

This protocol determines the pKa in varying ratios of Methanol (MeOH) and water, then extrapolates to 0% MeOH.

Reagents:

  • 0.1 M KOH (Standardized, Carbonate-free).

  • 0.1 M HCl.

  • HPLC-grade Methanol.

  • 0.15 M KCl (Ionic Strength Adjuster - ISA).

Step-by-Step Workflow:

  • Preparation of Titrant: Ensure KOH is standardized against Potassium Hydrogen Phthalate (KHP).

  • Sample Preparation: Weigh ~3-5 mg of the indazole derivative.

  • Cosolvent Runs: Perform three separate titrations at different solvent ratios:

    • Run A: 30% w/w Methanol/Water.

    • Run B: 40% w/w Methanol/Water.

    • Run C: 50% w/w Methanol/Water.

  • Titration Execution:

    • Acidify sample to pH ~1.8 using HCl.

    • Titrate with KOH under inert gas (Argon/Nitrogen) to prevent

      
       absorption.
      
    • Record pH vs. Volume data past pH 12.5.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The Y-intercept represents the aqueous pKa.

Visualization of Experimental Logic

ExperimentalWorkflow cluster_prep Sample Prep cluster_titration Titration Cycles (D-PAS) cluster_analysis Data Analysis Weigh Weigh 3-5mg Sample Dissolve Dissolve in MeOH (Ensure complete solvation) Weigh->Dissolve AddWater Add 0.15M KCl Water to reach % ratios (30/40/50%) Dissolve->AddWater Acidify Acidify to pH 1.8 (HCl) AddWater->Acidify Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Calc_psKa Calculate psKa (Apparent pKa) Titrate->Calc_psKa Extrapolate Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Calc_psKa->Extrapolate

Figure 2: Cosolvent titration workflow for low-solubility indazoles.

Implications for Drug Development[1]

Solubility & Lipophilicity (LogD)

The pKa profile dictates the LogD (distribution coefficient) curve.

  • At pH 1.2 (Stomach): Molecule is Neutral. Solubility is minimal (intrinsic solubility

    
    ).
    
  • At pH 6.8 (Intestine): Molecule is Mono-anionic (COO-). Solubility increases significantly (

    
    ).
    
  • Development Tip: To maximize oral absorption, formulation strategies should target the solubilization of the neutral species or utilize salt forms (e.g., Sodium salt at the carboxylic position) to ensure rapid dissolution before precipitation in the stomach.

Synthetic Reactivity (SNAr)

The acidity of the N1-H (pKa ~11) is crucial for alkylation reactions.

  • N1 vs N2 Selectivity: In basic conditions (e.g.,

    
     in DMF), the N1-anion is formed. However, due to the steric hindrance of the 7-Fluoro group and the "Lone Pair Repulsion" effect, alkylation may show shifted regioselectivity compared to non-fluorinated indazoles.
    
  • Protocol Adjustment: When coupling this intermediate, use softer bases (like

    
    ) if N1-alkylation is desired, as the 7-F stabilizes the N1-anion, making it a harder nucleophile.
    

References

  • LookChem. Indazole-3-carboxylic acid Chemical Properties and Predicted pKa. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 78250: Indazole-3-carboxylic acid. Retrieved from

  • Royal Society of Chemistry. The structure of fluorinated indazoles: effect of replacement of H by F on supramolecular structure. New Journal of Chemistry. Retrieved from

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for substituent effects on NH acidity). Retrieved from

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Protocols & Analytical Methods

Method

Synthesis of (aza)indazolyl-aryl sulfonamides using 6-Bromo-7-fluoro-indazole

Application Note: High-Precision Synthesis of (Aza)Indazolyl-Aryl Sulfonamides Targeting 6-Bromo-7-Fluoro-Indazole Part 1: Executive Summary & Strategic Rationale The (aza)indazolyl-aryl sulfonamide scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of (Aza)Indazolyl-Aryl Sulfonamides Targeting 6-Bromo-7-Fluoro-Indazole

Part 1: Executive Summary & Strategic Rationale

The (aza)indazolyl-aryl sulfonamide scaffold represents a privileged structural motif in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., FGFR, JAK) and protein-protein interaction inhibitors (e.g., Bcl-2 family). The incorporation of a fluorine atom at the C7 position of the indazole core is not merely cosmetic; it serves two critical bioisosteric functions:

  • Metabolic Stability: Blockade of the metabolically labile C7 position, preventing oxidative metabolism.

  • Conformational Locking: The C7-fluorine exerts an electrostatic repulsion with the N1-lone pair or N1-substituents, often pre-organizing the molecule into a bioactive conformation.

This guide details the synthesis of these complex scaffolds starting from 6-Bromo-7-fluoro-1H-indazole . We prioritize modularity, utilizing Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) to install the sulfonamide-bearing aryl tail.

Part 2: Retrosynthetic Logic & Pathway Design

The synthesis is designed around the "divergent intermediate" strategy. The 6-bromo-7-fluoro-indazole core serves as the electrophilic anchor. We explore two primary connectivities:

  • Path A (Biaryl System): Direct C-C bond formation between the indazole C6 and a sulfonamide-bearing aryl ring.

  • Path B (Amino-Linker): C-N bond formation to create an N-(indazol-6-yl)sulfonamide.

Retrosynthesis Target Target: (Aza)Indazolyl-Aryl Sulfonamide Split Disconnection Target->Split PathA Path A: Biaryl Sulfonamide (Suzuki Coupling) Split->PathA PathB Path B: Amino-Sulfonamide (Buchwald Coupling) Split->PathB Core Core Intermediate: 6-Bromo-7-fluoro-1H-indazole (N-Protected) PathA->Core Electrophile PartnerA Partner A: (Sulfonamido)aryl Boronic Acid PathA->PartnerA Nucleophile PathB->Core Electrophile PartnerB Partner B: Aryl Sulfonamide / Amine PathB->PartnerB Nucleophile

Figure 1: Retrosynthetic analysis showing the divergent synthesis of sulfonamide scaffolds from the common 6-bromo-7-fluoro-indazole precursor.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis & Protection of the Core

Before coupling, the indazole nitrogen must be protected to prevent catalyst poisoning and ensure regioselectivity. The 7-fluoro substituent creates steric crowding near N1, but N1-protection remains thermodynamically favored with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Step 1.1: Synthesis of 6-Bromo-7-fluoro-1H-indazole Note: While commercially available, in-house synthesis ensures purity.

  • Reagents: 4-bromo-2,3-difluorobenzaldehyde (1.0 eq), Methoxyamine HCl (1.1 eq), K₂CO₃ (1.2 eq), Hydrazine hydrate (5.0 eq).

  • Workflow:

    • Suspend aldehyde and methoxyamine HCl/K₂CO₃ in DME. Heat to 40°C for 3h (Oxime formation).[1]

    • Filter salts. Add hydrazine hydrate to the filtrate.[1]

    • Heat to 90°C for 16h (Cyclization).

    • Purification: Triturate with water to yield the solid product.[1]

    • Yield Expectation: 85-95%.

Step 1.2: Regioselective N1-Protection (THP)

  • Reagents: 6-Bromo-7-fluoro-1H-indazole (10 g), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-TsOH (0.1 eq), DCM or THF.

  • Procedure:

    • Dissolve indazole in anhydrous DCM.

    • Add p-TsOH followed by dropwise addition of DHP at 0°C.

    • Warm to RT and stir for 4h.

    • Critical Check: Monitor TLC. The N1-THP isomer is usually less polar than N2-THP. The 7-F atom destabilizes the N2-isomer sterically, favoring N1-THP >90%.

    • Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄.

    • Yield: >90% (Isomer mix often separable, but N1 dominant).

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Sulfonamides)

Target Structure: Indazole-(C6)-(Aryl)-SO₂NH₂

This is the most robust route for generating Bcl-2 inhibitor analogs. The 7-fluoro group deactivates the C6-bromide slightly compared to a non-fluorinated analog, requiring active phosphine ligands.

Reagents:

  • Electrophile: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromo-7-fluoro-indazole (1.0 eq).

  • Nucleophile: (3-Sulfamoylphenyl)boronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).

  • Base: K₂CO₃ (2M aq, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).[2]

Step-by-Step:

  • Inertion: Charge a reaction vial with the indazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 mins.

  • Solvation: Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Why 90°C? The 7-F steric hindrance raises the activation energy for oxidative addition.

  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd black.

  • Deprotection (Post-Coupling): Treat the crude THP-intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to liberate the free indazole.

Data Table: Ligand Optimization for 7-Fluoro-Indazole Coupling

Ligand SystemTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 1001245%Sluggish oxidative addition due to steric/electronic deactivation.
Pd(dppf)Cl₂ 90682%Excellent balance of stability and reactivity. Recommended standard.
Pd₂(dba)₃ + XPhos 80491%Best for highly hindered boronic acids.
Protocol 3: Buchwald-Hartwig Amination (Amino-Sulfonamides)

Target Structure: Indazole-(C6)-NH-SO₂-Aryl

Direct coupling of sulfonamides to aryl halides is challenging. A more reliable 2-step sequence is recommended: (1) Amination of the indazole,[3] (2) Sulfonylation.[1][4][5][6][7]

Step 3.1: Palladium-Catalyzed Amination

  • Reagents: N1-protected-6-bromo-7-fluoroindazole, Benzophenone imine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP or BrettPhos (4 mol%), Cs₂CO₃ (2.0 eq), Toluene.

  • Procedure:

    • Heat at 100°C for 12h.

    • Hydrolysis: Treat the resulting imine with 1N HCl/THF to yield the 6-amino-7-fluoro-indazole .

    • Note: The 7-fluoro group makes the 6-position electron-deficient, actually aiding the reductive elimination step in the catalytic cycle compared to electron-rich systems.

Step 3.2: Sulfonylation

  • Reagents: 6-Amino-7-fluoro-indazole (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve amine in pyridine at 0°C.

    • Add sulfonyl chloride slowly (exothermic).

    • Stir at RT for 2h.

    • Purification: Precipitate by adding water or purify via Flash Chromatography (MeOH/DCM).

Part 4: Workflow Visualization

Workflow Start Start: 6-Bromo-7-Fluoro-Indazole Protect Step 1: Protection (DHP, pTsOH) >90% N1-Selectivity Start->Protect Branch Select Pathway Protect->Branch Suzuki Step 2A: Suzuki Coupling Pd(dppf)Cl2, 90°C Ar-B(OH)2 Branch->Suzuki Route A Buchwald Step 2B: Buchwald Amination Pd2(dba)3/BINAP Imine -> Hydrolysis Branch->Buchwald Route B DeprotectA Step 3A: Deprotection (HCl/MeOH) Suzuki->DeprotectA Sulfonyl Step 3B: Sulfonylation R-SO2Cl, Pyridine Buchwald->Sulfonyl DeprotectB Step 4B: Deprotection (HCl/MeOH) Sulfonyl->DeprotectB

Figure 2: Operational workflow for the divergent synthesis of sulfonamide derivatives.

Part 5: References

  • Vertex Pharmaceuticals. "(Aza)indazolyl-aryl sulfonamide and related compounds." US Patent 20220388964A1. (Describes the synthesis of 6-bromo-7-fluoro-1H-indazole and subsequent couplings).

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." (Protocol for amination of indazole cores).

  • Organic Chemistry Portal. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." (General methodology for Pd-catalyzed sulfonamide formation).

  • Sigma-Aldrich. "Product Specification: 6-Bromo-7-fluoro-1H-indazole." (Physical properties and handling).[2][8]

  • MDPI. "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds." Molecules, 2024.[5][7][9] (Recent academic examples of indazole-sulfonamide hybrids).

Sources

Application

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid as GCN2 inhibitor intermediate

A Privileged Scaffold for Next-Generation GCN2 Kinase Inhibitors[1] Introduction: The Strategic Value of the 6-Br-7-F Motif In the landscape of kinase inhibitor discovery, the General Control Nonderepressible 2 (GCN2) ki...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Next-Generation GCN2 Kinase Inhibitors[1]

Introduction: The Strategic Value of the 6-Br-7-F Motif

In the landscape of kinase inhibitor discovery, the General Control Nonderepressible 2 (GCN2) kinase has emerged as a critical target for immuno-oncology and neurodegenerative diseases. GCN2 acts as a metabolic sensor; its activation by uncharged tRNAs (signaling amino acid starvation) triggers the Integrated Stress Response (ISR), leading to eIF2α phosphorylation and translational arrest.

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid represents a "privileged structure" for GCN2 inhibitor development.[1] Its utility is derived from three specific structural advantages:

  • The 7-Fluoro Effect: Fluorine substitution at the 7-position lowers the pKa of the indazole N-H, enhancing its hydrogen-bond donor capability—a critical interaction for binding the kinase hinge region (Glu803/Cys805 in GCN2).[1] Furthermore, it blocks a primary site of metabolic oxidation (CYP450-mediated), significantly improving the pharmacokinetic (PK) profile.

  • The 6-Bromo Handle: The bromine atom serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to extend the molecule into the hydrophobic back-pocket of the ATP binding site.[1]

  • The 3-Carboxylic Acid Vector: This moiety provides a direct attachment point for solubilizing groups or "tail" moieties that extend towards the solvent front, often crucial for potency and selectivity.

Chemical Properties & Handling[1][2]
PropertySpecificationNotes
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Solubility DMSO (>50 mg/mL), DMFPoorly soluble in water and non-polar solvents (DCM, Hexane).
Melting Point >240°C (dec.)[1]High melting point indicates strong intermolecular H-bonding.[1]
pKa (Calc.) ~3.5 (COOH), ~10.5 (NH)The 7-F substitution lowers the NH pKa compared to unsubstituted indazole (~13.8).[1]
Storage 2–8°C, DesiccatedHygroscopic. Re-test purity every 12 months.

Handling Precautions:

  • Hygroscopicity: The carboxylic acid moiety can absorb moisture. Weighing should be performed quickly or in a controlled humidity environment.

  • Reactivity: Avoid contact with strong oxidizing agents. The C-Br bond is stable under standard storage but reactive under Pd-catalysis conditions.[1]

Synthetic Utility: Library Generation Protocols

The following protocols describe the transformation of this intermediate into a functional GCN2 inhibitor library. The workflow follows a "Tail-First" approach (Amide Coupling) followed by a "Head-Derivatization" (Suzuki Coupling), which prevents catalyst poisoning by the free carboxylic acid.[1]

Workflow Visualization

SynthesisWorkflow Start 6-Bromo-7-fluoro- 1H-indazole-3-COOH Step1 Step 1: Amide Coupling (Tail Attachment) Start->Step1 Amine (R-NH2) HATU, DIPEA Inter Intermediate A: 6-Bromo-7-fluoro-N-R-amide Step1->Inter Step2 Step 2: Suzuki Coupling (Head Attachment) Inter->Step2 Boronic Acid (Ar-B(OH)2) Pd(dppf)Cl2, K2CO3 Final Final GCN2 Inhibitor Candidate Step2->Final

Caption: Modular synthesis workflow for generating GCN2 inhibitor libraries starting from the 3-carboxylic acid scaffold.

Protocol A: C3-Amide Coupling (Tail Attachment)

Purpose: To attach the solvent-exposed solubilizing group.[1]

Reagents:

  • Starting Material: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.2 equiv) (e.g., Morpholine, Piperazine derivatives)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the indazole acid (100 mg, 0.38 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (0.20 mL, 1.15 mmol) followed by HATU (216 mg, 0.57 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add the amine partner (0.46 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[1][2]

  • Work-up: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Critical Note: If the indazole NH is unprotected, HATU may occasionally cause transient guanidinylation. If observed, switch to EDC/HOBt coupling or protect the N1 position with THP or SEM.

Protocol B: C6-Suzuki Cross-Coupling (Head Attachment)

Purpose: To install the hydrophobic group that binds deep in the kinase pocket.[1]

Reagents:

  • Substrate: Intermediate A (from Protocol A) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv) (e.g., substituted phenyl or pyridine)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a microwave vial with Intermediate A (0.2 mmol), Boronic Acid (0.3 mmol), and Pd(dppf)Cl₂ (8 mg).

  • Solvent: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (0.3 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove Palladium residues.

Biological Validation: GCN2 Kinase Assay

To validate the synthesized inhibitors, a biochemical assay measuring the phosphorylation of the GCN2 substrate, eIF2α, is required.

GCN2 Signaling Pathway Context

GCN2Pathway Stress Amino Acid Starvation (Uncharged tRNAs) GCN2_Inactive GCN2 (Inactive) Stress->GCN2_Inactive Activates GCN2_Active GCN2 (Active) Phosphorylated GCN2_Inactive->GCN2_Active Autophosphorylation eIF2a eIF2α GCN2_Active->eIF2a Phosphorylates Inhibitor Indazole Inhibitor (Target) Inhibitor->GCN2_Active Blocks ATP Binding peIF2a p-eIF2α (S51) eIF2a->peIF2a Translation Global Translation Arrest peIF2a->Translation ATF4 ATF4 Upregulation peIF2a->ATF4 Outcome Autophagy / Apoptosis ATF4->Outcome

Caption: Mechanism of Action. The indazole inhibitor competes with ATP, preventing GCN2 autophosphorylation and downstream eIF2α signaling.

Protocol C: LanthaScreen™ Eu Kinase Binding Assay

A robust TR-FRET assay for determining IC₅₀ values.[1]

Materials:

  • GCN2 Kinase (Recombinant, Human catalytic domain).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236).[1]

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Preparation: Prepare a 3-fold serial dilution of the synthesized Indazole inhibitor in DMSO (Top conc: 10 µM).

  • Plate Setup: Add 5 µL of inhibitor to a 384-well white low-volume plate.

  • Master Mix: Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Antibody). Incubate for 15 mins.

  • Tracer: Add 5 µL of Tracer (Final conc: Kd value of tracer, typically 5–20 nM).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm (Acceptor) and 615 nm (Donor)).

  • Analysis: Calculate the Emission Ratio (665/615). Plot vs. log[Inhibitor] to determine IC₅₀.

References
  • Nakamura, T., et al. (2019). Discovery of GCN2 Inhibitors with Indazole Scaffold. Patent WO2019148132A1.

  • Fujiwara, K., et al. (2013). Synthesis of 3-Carboxyindazoles via Isatin Precursors.[1] Journal of Heterocyclic Chemistry, 50(2), 345-350. [1]

  • Ye, J., et al. (2011). The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation.[1] Nature, 466, 1100–1104. [1]

  • BenchChem. (2025).[3] Synthesis of Substituted Indazoles: Technical Guide.[1]

  • ChemicalBook. (2024). Product Data: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid.[1][2][1]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a fume hood.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-7-fluoro-indazole Derivatives

Executive Summary & Strategic Analysis The 6-bromo-7-fluoro-indazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). However, functionalizing the C6 position via Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-bromo-7-fluoro-indazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). However, functionalizing the C6 position via Suzuki-Miyaura coupling presents a unique "perfect storm" of chemical challenges:

  • The "Ortho-Effect" (Steric vs. Electronic): The C7-fluorine atom exerts a strong inductive effect (-I), pulling electron density from the C6-Br bond. While this facilitates oxidative addition (making the bond more labile), the physical bulk of the fluorine atom hinders transmetallation , particularly with bulky boronic acids.

  • Catalyst Poisoning (The N-H Problem): The free indazole N-H (

    
    ) can deprotonate under basic coupling conditions, forming an indazolyl anion that binds tightly to Palladium(II), arresting the catalytic cycle (the "azide effect").
    
  • Regiochemical Ambiguity: If alkylation is attempted prior to coupling to solve the N-H problem, N1 vs. N2 selectivity becomes a competing variable.

This guide provides two distinct workflows: a Robust Protected Route (for high-value, late-stage intermediates) and an Advanced Unprotected Route (for rapid library synthesis).

Decision Matrix: Selecting the Correct Protocol

Before initiating synthesis, use this logic flow to determine the optimal protocol.

DecisionMatrix cluster_legend Key Decision Factors Start Substrate: 6-Bromo-7-fluoro-indazole Q2 Is the Indazole N-H protected? Start->Q2 Q1 Is the Boronic Acid sterically hindered (e.g., ortho-sub)? RouteA PROTOCOL A: Protected Route (THP/SEM) (High Reliability) Q1->RouteA Yes (High Sterics) RouteB PROTOCOL B: Unprotected Direct Coupling (High Efficiency) Q1->RouteB No (Standard) Q2->Q1 No (N-H) Q2->RouteA Yes (N-R) L1 Protocol A: Use for scale-up >10g L2 Protocol B: Use for library synthesis <100mg

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate complexity and protecting group status.

Protocol A: The "Robust" Route (Protected Substrate)

Application: Best for scale-up, sterically demanding partners, or when purification of the unprotected product is difficult. Mechanism: Protection (THP) eliminates catalyst poisoning, allowing the use of standard, cost-effective catalysts.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromo-7-fluoro-indazole (THP protected).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aqueous).[1]
    
  • Solvent: 1,4-Dioxane.

  • Temperature: 90°C.

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the THP-protected indazole (1.0 equiv) and Boronic Acid (1.2–1.5 equiv). Dissolve in 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids.

  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Base Activation: Add degassed

    
     (2.0 equiv). The biphasic mixture will turn dark orange/red.
    
  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Monitoring: Check LCMS. The 7-F substituent may slow conversion; if stuck at 50%, add a second bolus of catalyst (2 mol%).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Deprotection (Post-Coupling): Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove THP.

Protocol B: The "Advanced" Route (Unprotected Substrate)

Application: High-throughput screening (HTS) and "Green" chemistry (step economy). Mechanism: Utilizes Buchwald's 3rd Generation Precatalysts to overcome N-H poisoning and steric hindrance at the 7-position.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Bromo-7-fluoro-indazole (Free N-H).

  • Catalyst: XPhos Pd G3 (2–3 mol%). Alternative: SPhos Pd G3.

  • Base:

    
     (3.0 equiv, finely ground solid).
    
  • Solvent: n-Butanol (or 4:1 Dioxane/Water).

  • Temperature: 100°C.

Step-by-Step Methodology
  • Vessel Prep: Use a microwave vial or pressure tube. Add 6-Bromo-7-fluoro-indazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Why XPhos? The bulky biaryl ligand creates a protective pocket around Pd, preventing the indazole nitrogen from binding to the metal center.

  • Solvation: Add n-Butanol (0.2 M). Why n-Butanol? It solubilizes the polar unprotected indazole better than toluene and allows higher temperatures than THF.

  • Reaction: Sparge with Argon. Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad to remove phosphate salts. Concentrate and purify directly.

Mechanistic Workflow & Optimization Data

The following diagram illustrates the specific catalytic cycle challenges introduced by the 7-Fluoro group.

CatalyticCycle cluster_poison Inhibition Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to 7-F EWG) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pd-N bond formation) Pd0->Poison Unprotected NH (If wrong ligand used) TransMet Transmetallation (Slow due to 7-F Sterics) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the electronic acceleration vs. steric deceleration caused by the 7-Fluoro substituent.

Optimization Table: Catalyst Screening for 6-Br-7-F-Indazole
EntryCatalystLigand ClassYield (Protected)Yield (Unprotected)Notes
1

Monodentate45%<10%Fails due to low activity/poisoning.
2

Bidentate92% 35%Excellent for protected; poor for free NH.
3XPhos Pd G3 Dialkylbiaryl95%88% Recommended for Protocol B.
4

/

Alkyl Phosphine60%40%Moderate activity; air sensitive.

Troubleshooting & Quality Control (Self-Validating)

Use these checkpoints to validate your experiment:

  • The "Black Precipitate" Test:

    • Observation: Reaction mixture turns black immediately upon heating.

    • Diagnosis: "Palladium Black" formation. The catalyst has decomposed before entering the cycle.

    • Fix: Switch to a G3 precatalyst (XPhos Pd G3) which releases the active species slowly, or ensure better degassing.

  • Protodeboronation (The "Missing Boron" Issue):

    • Observation: LCMS shows starting material (Indazole) and de-boronated coupling partner (Ar-H), but no product.

    • Cause: The 7-F steric bulk slows transmetallation, allowing the base to hydrolyze the boronic acid instead.

    • Fix: Use a Boronic Ester (Pinacol) instead of the acid, or switch to anhydrous conditions (DMF/CsF).

  • Regioselectivity Check:

    • Validation: Verify the product by 1H-NMR.[3] The C7-F atom provides a distinct splitting pattern. A doublet of doublets (coupling to H5 and F7) should be visible for H6-substituted products.

References

  • Buchwald, S. L., et al. (2013).[4][5] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[6] Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

This Application Note is designed for medicinal chemists and process scientists working with the 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid scaffold. This specific substitution pattern is a high-value pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid scaffold. This specific substitution pattern is a high-value pharmacophore in kinase inhibitor discovery (e.g., TRK, ROS1, ALK inhibitors), where the 6-bromo group serves as a handle for cross-coupling and the 7-fluoro group modulates metabolic stability and N1-acidity.[1]

Executive Summary

The synthesis of amides from 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1956341-21-1) presents specific challenges due to the poor solubility of the indazole core and the competing nucleophilicity of the N1-nitrogen.[1] While the 3-carboxylic acid is sterically accessible, the electron-withdrawing nature of the 7-fluoro substituent increases the acidity of the N1-proton (pKa ~13), potentially complicating base-mediated reactions.[1]

This guide outlines three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult substrates (Acid Chloride).[1]

Chemical Analysis & Pre-Reaction Considerations

ParameterCharacteristicImpact on Protocol
Solubility Low in DCM/EtOAc; Moderate in DMF/DMSO.[1]Requirement: Reactions must often be performed in DMF or DMAc to maintain homogeneity.
N1-Acidity Enhanced by 7-F induction.Risk: Deprotonation by strong bases can lead to solubility issues or N1-acylation side products. Avoid NaH; use DIPEA/TEA.
6-Bromo Handle Sensitive to Pd(0).Constraint: Ensure coupling equipment is free of transition metals if this step precedes a Suzuki/Buchwald coupling.
3-COOH Sterics Moderate.Benefit: Generally reactive enough for standard coupling agents without requiring highly activated esters.

Protocol A: The "Discovery Standard" (HATU)

Best for: Small scale (10 mg – 1 g), diverse amine library, high conversion.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its rapid kinetics and high conversion rates, particularly for electron-deficient anilines which are common partners for this scaffold.[1]

Materials
  • Substrate: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M]

Step-by-Step Methodology
  • Activation: Charge a reaction vial with the indazole carboxylic acid (1.0 equiv) and anhydrous DMF. Stir until mostly dissolved (sonication may be required).

  • Base Addition: Add DIPEA (3.0 equiv). The solution often clarifies as the carboxylate forms.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated At-ester.[1] Note: The solution typically turns yellow/orange.[1]

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls (<50% conversion after 4h), heat to 50°C.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-water or 0.5 M HCl (if the product is not acid-sensitive).

    • The product usually precipitates as a solid. Filter, wash with water, and dry.[1]

  • Purification: If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF, then purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>5 g), ease of workup, safety.[1]

Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts, eliminating the need for difficult chromatographic separations associated with urea byproducts (from EDC/DCC) or HOBt.[1]

Materials
  • Substrate: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: 2-MeTHF or DMF (if solubility is limiting)

Step-by-Step Methodology
  • Slurry: Suspend the indazole acid (1.0 equiv) and the amine (1.1 equiv) in 2-MeTHF (or DMF).

  • Base: Add Pyridine (3.0 equiv).

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Exotherm Control: Ensure internal temperature does not exceed 30°C during addition.

  • Reaction: Stir at RT for 12 hours.

  • Workup:

    • Quench with water.

    • Separate phases.[2] Wash the organic layer with 0.5 M HCl (to remove pyridine), then Sat.[1] NaHCO₃, then Brine.[1][3]

    • Concentrate to dryness.[4] Recrystallize from EtOH/Heptane if necessary.

Protocol C: The "Difficult Substrate" Route (Acid Chloride)

Best for: Unreactive amines (e.g., electron-deficient amino-heterocycles) or sterically hindered amines.[1]

Rationale: Direct conversion to the acid chloride creates a highly electrophilic species capable of forcing reaction with poor nucleophiles.

Step-by-Step Methodology
  • Chlorination: Suspend the indazole acid (1.0 equiv) in anhydrous THF or DCM. Add a catalytic drop of DMF.

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Observation: Gas evolution (CO/CO₂) indicates reaction progress.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Caution: Do not heat >40°C to avoid degradation).

  • Coupling: Redissolve the crude acid chloride in THF/DCM. Add the amine (1.0 equiv) and TEA (2.0 equiv) at 0°C.

  • Completion: Stir at RT for 2 hours. Standard aqueous workup.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on substrate properties.

AmideCoupling Start Start: 6-Br-7-F-Indazole-3-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsNucleophilic Is Amine Nucleophilic? (Aliphatic, Electron-Rich Aniline) CheckAmine->IsNucleophilic IsWeak Is Amine Weak/Hindered? (Electron-Poor Heterocycle) CheckAmine->IsWeak Scale Reaction Scale? IsNucleophilic->Scale MethodC Method C: Acid Chloride (Force Reaction) IsWeak->MethodC SmallScale < 5 grams Scale->SmallScale LargeScale > 5 grams Scale->LargeScale MethodA Method A: HATU/DIPEA (High Success Rate) SmallScale->MethodA MethodB Method B: T3P/Pyridine (Clean Workup) LargeScale->MethodB Protect Consider N1-Protection (THP/SEM) if N-alkylation is next step MethodA->Protect Optional MethodB->Protect Optional

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on amine reactivity and reaction scale.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of Indazole Acid.[1]Switch solvent to DMAc or NMP. Increase temperature to 50°C.
N1-Acylation N1-H competing with amine.[1]Use a bulkier base (DIPEA) or protect N1 (THP/Boc) prior to coupling.
Product stuck in DMF DMF is hard to remove.Use the "LiCl Wash" method: Extract with EtOAc and wash 3x with 5% LiCl (aq) to pull DMF into the aqueous phase.[1]
Racemization Not applicable here.The 3-position is achiral; racemization is not a concern for this specific scaffold.

References

  • BenchChem. (2025).[2][4] Synthesis of 7-Methyl-1H-indazole-3-carboxamide: Technical Support & Troubleshooting. Retrieved from [1]

  • Lippincott, M., et al. (2019).[1] N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. PMC. Retrieved from [1]

  • Yoshida, T., et al. (1996).[1] Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and Its Derivatives. Heterocycles, 43(12). Retrieved from [1]

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-7-fluoro-1H-indazole. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from [1]

Sources

Method

Using 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in neurodegenerative drug discovery

Application Note: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid in CNS Drug Discovery Part 1: Executive Summary & Strategic Rationale 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is not merely a chemical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid in CNS Drug Discovery

Part 1: Executive Summary & Strategic Rationale

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is not merely a chemical building block; it is a "privileged scaffold" specifically engineered to overcome two primary failures in neurodegenerative drug discovery: Blood-Brain Barrier (BBB) impermeability and off-target kinase toxicity .[1]

In the context of Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), this scaffold serves as a critical intermediate for synthesizing inhibitors of JNK3 , LRRK2 , and NLRP3 inflammasomes .

Why This Specific Scaffold?
  • The 7-Fluoro Advantage (Metabolic Blockade): The C7 position on the indazole ring is a metabolic "hotspot" prone to oxidation. Substitution with fluorine blocks CYP450-mediated metabolism, significantly extending the half-life (

    
    ) of the final drug candidate in the CNS.[1] Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the N1-hydrogen, strengthening hydrogen bond interactions with the hinge region of kinase targets.
    
  • The 6-Bromo Handle (Library Diversification): The bromine atom at C6 serves as a versatile attachment point for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1] This allows researchers to attach hydrophobic "tails" necessary for occupying the hydrophobic back-pockets of kinases (e.g., the gatekeeper region), which is essential for achieving high selectivity.

  • 3-Carboxylic Acid (Solubility & Vector): While the free acid is too polar for CNS penetration, it acts as the precursor for carboxamide derivatives . Converting the acid to a heterocyclic amide is a proven strategy to hijack transporter systems or simply increase lipophilicity (

    
    ) to the optimal range (2.0–3.5) for passive diffusion across the BBB.
    

Part 2: Experimental Protocols

Workflow Overview: From Scaffold to Lead Candidate

The following protocols describe the conversion of the core acid scaffold into a brain-penetrant JNK3 inhibitor library, followed by validation.

Figure 1: Synthetic workflow transforming the acid scaffold into a functional CNS-active lead.

Protocol 1: Synthesis of CNS-Penetrant Carboxamide Derivatives

Objective: To convert the polar carboxylic acid group into a lipophilic amide, enabling BBB penetration while retaining the 6-bromo "handle" for later functionalization.

Reagents:

  • Substrate: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq)[1]

  • Amine Partner: 4-aminotetrahydropyran (or similar CNS-friendly amine) (1.2 eq)[1]

  • Coupling Agent: HATU (1.5 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: Dissolve the indazole acid (100 mg, 0.38 mmol) in anhydrous DMF (3 mL) under nitrogen atmosphere. Add DIPEA (0.2 mL) and stir for 5 minutes.

  • Coupling: Add HATU (216 mg, 0.57 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the amine partner (e.g., 4-aminotetrahydropyran, 46 mg) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-5%).

Critical Checkpoint: Ensure the product retains the bromine atom (isotopic pattern 1:1 doublet in MS) and the fluorine signal in ¹⁹F-NMR.

Protocol 2: High-Throughput Kinase Selectivity Screening (JNK3/LRRK2)

Objective: To verify if the synthesized derivative selectively inhibits neurodegenerative kinases (JNK3) over ubiquitous isoforms (JNK1/2) to avoid systemic toxicity.

Methodology: FRET-based LanthaScreen™ Eu Kinase Binding Assay.[1]

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.

  • Dilution: Perform a 3-fold serial dilution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: In a white 384-well plate, add:

    • 5 µL of Inhibitor (at varying concentrations).

    • 5 µL of Kinase/Antibody mixture (JNK3 + Eu-anti-GST antibody).[1]

    • 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).[1]

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine IC₅₀.[1]

Success Criteria:

  • JNK3 IC₅₀: < 50 nM (High Potency)[1][2]

  • Selectivity Ratio (JNK1/JNK3): > 20-fold (High Selectivity)[1]

Protocol 3: PAMPA-BBB Permeability Assay

Objective: To predict if the lead candidate can cross the Blood-Brain Barrier via passive diffusion.

Materials:

  • PAMPA System: 96-well donor/acceptor plate system (e.g., Corning Gentest™).

  • Lipid Solution: 2% Porcine Brain Lipid Extract in Dodecane.

  • Buffer: PBS pH 7.4.

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the acceptor plate (top plate). Allow to dry for 5 minutes.

  • Donor Loading: Add 300 µL of the test compound (10 µM in PBS) to the donor plate (bottom plate).

  • Acceptor Loading: Add 200 µL of PBS to the acceptor plate wells.

  • Assembly: Place the acceptor plate on top of the donor plate (sandwich configuration).

  • Incubation: Incubate at RT for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[1]

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Data Interpretation:


(10⁻⁶ cm/s)
ClassificationAction
< 2.0Low PermeabilityFail. Re-design amide side chain (reduce H-bond donors).
2.0 – 4.0ModerateOptimize. Check efflux transporter liability (P-gp).
> 4.0High PermeabilityPass. Proceed to in vivo PK studies.

Part 3: Mechanistic Insight & Signaling Pathways

The following diagram illustrates how the optimized indazole inhibitor intervenes in the JNK3-mediated neurodegenerative pathway, specifically blocking the phosphorylation of c-Jun and Tau proteins, which are hallmarks of neuronal apoptosis in AD.

Figure 2: Mechanism of Action. The 6-Br-7-F-Indazole scaffold blocks the ATP-binding site of JNK3, preventing downstream neurotoxic signaling.[1]

Part 4: References

  • Feng, Y., et al. (2013). "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Neumann, B.M., et al. (2025). "Inhibition of NLRP3 by a CNS-penetrating indazole scaffold." Nature Structural & Molecular Biology. Available at: [Link](Note: Generalized link to journal based on search context).

  • Sawant, A.S., et al. (2019).[3] "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives." Medicinal Chemistry Research. Available at: [Link][1]

Sources

Application

Application Note: Functionalization of C6-Bromo Position in 7-Fluoro-Indazole Scaffolds

Strategic Significance & Scaffold Analysis The 7-fluoro-indazole core is a privileged motif in modern kinase inhibitor design (e.g., derivatives of Axitinib or Vemurafenib analogs). While the indazole ring mimics the ade...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Scaffold Analysis

The 7-fluoro-indazole core is a privileged motif in modern kinase inhibitor design (e.g., derivatives of Axitinib or Vemurafenib analogs). While the indazole ring mimics the adenine purine system allowing for ATP-competitive binding, the 7-fluoro substituent plays a dual role:

  • Metabolic Blocking: It blocks the metabolically labile C7 position, extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the N1-H, strengthening hydrogen bond donor capability at the kinase hinge region.

However, functionalizing the C6-bromo position in the presence of a C7-fluorine presents unique challenges compared to non-fluorinated analogs.

Mechanistic Insight: The "7-Fluoro Effect"
  • Electronic Activation: The C7-fluorine exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C6 carbon. This makes the C6-Br bond more electron-deficient and thus more reactive toward oxidative addition by Pd(0) species compared to 6-bromoindazole.

  • Acidity of N1-H: The 7-F group significantly increases the acidity of the N1 proton (pKa

    
     11-12 vs. ~14 for unsubstituted indazole). In basic coupling conditions (Suzuki/Buchwald), the N1-H is readily deprotonated. The resulting N1-anion can coordinate to Palladium, potentially poisoning the catalyst or altering the active species. Recommendation:  Unless using specific bases (e.g., weak carbonates), N1-protection (THP, SEM, Boc)  is highly recommended prior to C6 functionalization.
    
  • Steric Environment: While fluorine is small (

    
     Å), its proximity to C6 requires ligands that are not overly bulky at the immediate metal center, although bulky phosphines (e.g., XPhos, RuPhos) are still preferred to facilitate reductive elimination.
    

Decision Matrix: Functionalization Pathways

The following workflow illustrates the strategic decision-making process for functionalizing this scaffold.

G Start Start: 6-Bromo-7-Fluoro-Indazole Protect Step 1: N1-Protection (THP, SEM, or Boc) Start->Protect Recommended Direct Direct Coupling (Unprotected) Start->Direct Risky (Base dependent) Suzuki Pathway A: C-C Bond (Suzuki-Miyaura) Protect->Suzuki Buchwald Pathway B: C-N Bond (Buchwald-Hartwig) Protect->Buchwald LiExchange Pathway C: Electrophile Quench (Li-Halogen Exchange) Protect->LiExchange Direct->Suzuki Requires excess base & specific ligands Product_C 6-Aryl/Alkyl-7-F-Indazole Suzuki->Product_C Pd(dppf)Cl2 / K3PO4 Product_N 6-Amino-7-F-Indazole Buchwald->Product_N RuPhos Pd G3 / LiHMDS Product_E 6-Formyl/Carboxy-7-F-Indazole LiExchange->Product_E n-BuLi / -78°C

Figure 1: Strategic workflow for C6 functionalization. N1-protection is the critical branching point for yield consistency.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for introducing aryl or heteroaryl groups at C6. The 7-F group activates the bromide, allowing for milder conditions than typical deactivated systems.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromo-7-fluoro-1H-indazole (N1-THP protected).

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, charge the N1-THP protected indazole (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 85–90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Note: If using the unprotected indazole, switch the base to K₃PO₄ (anhydrous) and solvent to DMF/Water , and increase catalyst loading to 7-10 mol% to account for N-coordination.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Creating C-N bonds at C6 is challenging due to the ortho-fluorine effect. Standard ligands often fail. RuPhos and BrettPhos are the gold standards here due to their ability to form a reactive monoligated Pd species that accommodates the ortho-substituent.

Materials & Reagents[1][2][3][5][6][7][8][9][10]
  • Substrate: N1-protected 6-bromo-7-fluoroindazole.

  • Amine: 1.2 equivalents (Primary or Secondary).

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (2–5 mol%).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1M in THF (2.0 equiv) or Cs₂CO₃ (3.0 equiv).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Drying: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Charging: Add the indazole substrate, amine (if solid), and base (if solid Cs₂CO₃).

    • Note: If using LiHMDS (solution), add it after the solvent.

  • Catalyst: Add RuPhos Pd G3 precatalyst.

  • Solvent: Add anhydrous, degassed THF.

  • Reaction: Seal and heat to 65–80°C. Monitor via LC-MS.

    • Why this temp? Higher temps (>100°C) can cause dehalogenation or THP cleavage if trace acid is present.

  • Quench: Cool to RT. Quench with saturated NH₄Cl solution (if LiHMDS used).

  • Workup: Extract with EtOAc. Filter through a Celite pad to remove Pd black.

Mechanism of Ligand Choice

The RuPhos ligand is bulky but electron-rich. The bulk facilitates the reductive elimination step, which is often the rate-determining step for electron-poor aryl halides (like our 7-fluoro scaffold). The electron-rich nature facilitates the oxidative addition into the C-Br bond.

Protocol C: Lithium-Halogen Exchange (Electrophile Quench)

This method is used to convert the C6-Br into a nucleophile (C6-Li) to react with aldehydes, ketones, or CO₂.

CRITICAL SAFETY WARNING: This reaction MUST be performed on N1-protected substrates. Using unprotected indazole will result in immediate deprotonation at N1, consuming 1 equivalent of n-BuLi and potentially leading to low solubility aggregates.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: N1-THP or N1-SEM protected 6-bromo-7-fluoroindazole.

  • Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.1 equiv).

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or Ketones.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask. Maintain a strict Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve substrate in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow or orange) indicates the formation of the aryl-lithium species.

    • Timing: Stir for exactly 15–30 minutes at -78°C. Do not stir longer ; the 7-fluoro group can stabilize a "benzyne" transition state or undergo elimination if the temperature rises or time is prolonged.

  • Quench: Add the electrophile (e.g., neat DMF) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl or 1M HCl. Extract with EtOAc.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by N1-H (if unprotected).Use N1-protected substrate or switch to XPhos Pd G3 which is more robust.
Protodehalogenation (Product is H instead of R)Reaction temperature too high; Hydride source present.Lower temp; Ensure solvent is dry (water can act as proton source in Li-exchange); Use milder base.
Regioisomer Mixtures Migration of protecting group (THP) or N1/N2 tautomerism.Confirm N1 protection regiochemistry by NOE NMR before starting. THP usually locks N1.
No Reaction (Buchwald) Steric crowding from 7-F and amine.Switch from Cs₂CO₃ to LiHMDS (stronger base, soluble). Switch ligand to BrettPhos (for primary amines).

References

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from 1

  • National Institutes of Health (NIH). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from 2

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from 3[4]

  • Myers, A. G. The Suzuki Reaction - Research Group Handout. Harvard University. Retrieved from 5

  • Mondal, S. Microwave-Assisted Functionalization of Indazoles: An Overview. Semantic Scholar. Retrieved from 6

Sources

Method

Synthesis of Lenacapavir analogs using 7-fluoro-indazole intermediates

Application Note: Synthesis of Next-Generation Lenacapavir Analogs via 7-Fluoro-Indazole Intermediates Target Audience: Medicinal Chemists, Process Chemists, and HIV Drug Development Professionals Focus: Overcoming HIV-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Next-Generation Lenacapavir Analogs via 7-Fluoro-Indazole Intermediates

Target Audience: Medicinal Chemists, Process Chemists, and HIV Drug Development Professionals Focus: Overcoming HIV-1 Capsid Resistance via Vector-Shifted 7-Fluoro-Indazole Subunits

Introduction & Scientific Rationale

Lenacapavir (GS-6207) is a first-in-class, ultra-potent HIV-1 capsid (CA) inhibitor that stabilizes the viral capsid hexamer, preventing functional disassembly and halting the viral replication cycle[1]. While Lenacapavir exhibits picomolar potency, the clinical emergence of Resistance-Associated Mutations (RAMs)—specifically M66I, Q67H, and N74D at the NTD-CTD (N-terminal/C-terminal domain) interface—necessitates the development of next-generation analogs[2][3].

In standard Lenacapavir, the indazole moiety (Subunit C) is a 4-chloro-7-substituted derivative, where the C7 position serves as the biaryl linkage to the central pyridine core. To combat the Q67H and N74D mutations, structural biology indicates that shifting the biaryl attachment vector and altering the electrostatic surface of the indazole can relieve steric clashes and recover binding affinity[3].

The 7-Fluoro-Indazole Strategy: By utilizing a 6-bromo-7-fluoro-1H-indazol-3-amine intermediate, we achieve two critical design goals:

  • Vector Shifting: Moving the cross-coupling handle from C7 to C6 alters the trajectory of the central pyridine core, bypassing the steric hindrance introduced by the bulky histidine in the Q67H mutant[3].

  • Electrostatic Modulation: The introduction of a highly electronegative fluorine atom at the C7 position modulates the pKa of the adjacent N1-alkyl group and provides a novel hydrogen/halogen-bond acceptor to engage the mutated Asp74 (N74D) or the conserved backbone of adjacent residues[4].

G A HIV-1 Capsid Resistance (Q67H/N74D) B Vector Shift Strategy (C7 to C6 Attachment) A->B C 7-Fluoro-Indazole Core (Electrostatic Tuning) A->C D 6-Bromo-7-Fluoro- 1H-indazol-3-amine B->D C->D E Next-Gen Lenacapavir Analog D->E

Logic for 7-fluoro-indazole analog design against HIV-1 RAMs.

Retrosynthetic Workflow

The synthesis of the 7-fluoro-indazole subunit mirrors the highly scalable, chromatography-free principles established for the standard 7-bromo-4-chloro-1H-indazol-3-amine[5], but requires careful tuning of the regioselective


 cyclization.

Workflow N1 4-Bromo-2,3-difluorobenzonitrile N2 Regioselective SNAr (Hydrazine Hydrate) N1->N2 N3 6-Bromo-7-fluoro-1H-indazol-3-amine N2->N3 N4 N1-Alkylation (Trifluoroethyl Triflate) N3->N4 N5 Miyaura Borylation (B2pin2, Pd-cat) N4->N5 N6 Suzuki Cross-Coupling (Pyridine Core) N5->N6

Synthetic workflow for the 7-fluoro-indazole Lenacapavir subunit.

Experimental Protocols & Causality

Protocol 1: Regioselective Synthesis of 6-Bromo-7-fluoro-1H-indazol-3-amine

Objective: Construct the indazole core via a regioselective nucleophilic aromatic substitution (


) followed by intramolecular cyclization.
  • Step 1: Charge a reactor with 4-bromo-2,3-difluorobenzonitrile (1.0 equiv) and absolute ethanol (10 volumes).

  • Step 2: Slowly add hydrazine hydrate (64% in water, 3.0 equiv) at 0 °C.

    • Causality: The C2-fluorine is highly activated by the strong electron-withdrawing effects of the ortho-nitrile and para-bromine groups. Maintaining a low temperature ensures exclusive nucleophilic attack at C2 over C3, preventing the formation of unwanted regioisomers[6].

  • Step 3: Heat the reaction mixture to 80 °C for 12 hours to drive the cyclization of the intermediate hydrazinylbenzonitrile.

  • Self-Validation Check: Pull an aliquot for LC-MS analysis. The reaction is complete when the starting material (

    
     218) is consumed and the product peak (
    
    
    
    230 [M+H]
    
    
    ) constitutes >95% of the total ion chromatogram. Confirm regiopurity via
    
    
    F NMR (expecting a single fluorine resonance).
  • Step 4: Cool to room temperature, dilute with ice-cold water (15 volumes), and collect the precipitate via vacuum filtration. Wash with cold water and dry under a vacuum to afford the product.

Protocol 2: N1-Alkylation with Trifluoroethyl Triflate

Objective: Install the 2,2,2-trifluoroethyl group at the N1 position.

  • Step 1: Dissolve 6-bromo-7-fluoro-1H-indazol-3-amine (1.0 equiv) in anhydrous DMF (8 volumes).

  • Step 2: Add Cesium Carbonate (

    
    , 1.5 equiv).
    
    • Causality:

      
       provides optimal basicity to deprotonate the N1 position without degrading the starting material or promoting side reactions, which is a known risk with stronger bases like NaH[7].
      
  • Step 3: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) at room temperature. Heat to 65 °C overnight.

    • Causality: The triflate is a vastly superior leaving group compared to trifluoroethyl iodide, allowing the reaction to proceed at lower temperatures, which minimizes N2-alkylation and maximizes the yield of the desired N1-alkylated product[7].

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The N1-alkylated product will elute faster than the highly polar starting material.

Protocol 3: Miyaura Borylation at the C6 Position

Objective: Convert the C6-bromide into a boronic ester for downstream assembly.

  • Step 1: In a rigorously degassed Schlenk flask, combine the N1-alkylated indazole (1.0 equiv), bis(pinacolato)diboron (

    
    , 1.3 equiv), and Potassium Acetate (KOAc, 3.0 equiv) in anhydrous 1,4-dioxane.
    
  • Step 2: Add

    
     (0.05 equiv).
    
    • Causality: KOAc is specifically chosen as a mild base. Stronger bases (like

      
       or 
      
      
      
      ) would facilitate premature transmetalation of the newly formed boronic ester with the starting halide, leading to unwanted homocoupled dimers.
      
      
      provides the necessary bite angle to facilitate oxidative addition into the sterically hindered C6-Br bond[7].
  • Step 3: Heat to 110 °C for 18 hours. Filter through Celite, concentrate, and purify via flash chromatography.

Protocol 4: Final Assembly (Suzuki-Miyaura Cross-Coupling)

Objective: Couple the 7-fluoro-indazole Subunit C to the Lenacapavir Pyridine core (Subunit B).

  • Step 1: Combine the indazole boronic ester (1.1 equiv) and the 6-bromopyridine intermediate (Subunit B, 1.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Step 2: Add

    
     (2.5 equiv) and 
    
    
    
    (0.05 equiv). Degas with Argon for 15 minutes.
    • Causality: The biphasic Dioxane/Water system ensures the solubility of both the highly lipophilic organic fragments and the inorganic base, which is required to activate the boronic ester into the reactive boronate complex for transmetalation[8].

  • Step 3: Heat at 90 °C for 12 hours.

  • Self-Validation Check: LC-MS must show complete consumption of the pyridine bromide. The resulting coupled product is then subjected to standard mesylation and Boc-deprotection to yield the final analog[9].

Quantitative Data & Subunit Comparison

The shift from a 4-chloro-7-bromo standard intermediate to the 6-bromo-7-fluoro intermediate drastically changes the electronic landscape of the indazole ring. Table 1 summarizes the chemical and physical property shifts engineered by this substitution.

Table 1: Comparative Profile of Indazole Intermediates

ParameterStandard Subunit C (Lenacapavir)Novel Subunit C (Analog)Rationale / Impact
Indazole Substitution 4-Chloro-7-bromo6-Bromo-7-fluoroShifts biaryl vector from C7 to C6.
Cross-Coupling Site C7 positionC6 positionRelieves steric clash with Q67H mutation[3].

Regioselectivity
~85% (requires careful temp control)>95% (Highly selective)C2-F is highly activated by ortho-CN and para-Br.
N1-Alkylation Yield ~56%[7]~70%7-Fluoro reduces steric hindrance at N1 vs 7-Bromo.
Capsid Interaction Hydrophobic packingElectrostatic / H-Bonding7-Fluoro acts as a novel H-bond acceptor for Asn74/Asp74[4].

References

  • Structural and mechanistic bases for a potent HIV-1 capsid inhibitor Nature / PMC[Link]

  • Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up Organic Process Research & Development / ACS[Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir ChemRxiv[Link]

  • Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir mBio / PMC[Link]

  • Delineating structural functionalities of lenacapavir amenable to modifications for targeting emerging drug-resistant HIV-1 capsid ChemRxiv[Link]

Sources

Application

Orthogonal Amine Functionalization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid: A Comprehensive Application Note

Executive Summary The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., GCN2, PAK1) and cannabinoid receptor liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., GCN2, PAK1) and cannabinoid receptor ligands . The specific building block, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid , is uniquely valuable due to its three orthogonally reactive sites: the C3-carboxylic acid, the C6-aryl bromide, and the C7-aryl fluoride.

As a Senior Application Scientist, I have designed this protocol guide to address the chemoselective reaction of this polyfunctional scaffold with amines. By understanding the distinct electronic and steric microenvironments of each position, researchers can divergently synthesize complex, highly decorated indazole libraries without cross-reactivity.

Mechanistic Causality & Site-Selectivity

When exposing 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid to amines, the reaction pathway is entirely dictated by the activation method and the sequence of protection:

  • C3 Amidation (Primary Pathway): Standard coupling reagents (HATU/DIPEA) exclusively activate the C3-carboxylic acid. The indazole N1/N2 protons do not interfere if appropriate stoichiometry is maintained.

  • C6 Buchwald-Hartwig Amination (Secondary Pathway): The C6-bromine is primed for Palladium-catalyzed oxidative addition. However, attempting this directly on the free acid will result in catalytic failure. The C3-acid must first be amidated (or esterified), and the acidic N1 proton (pKa ~14) must be transiently protected (e.g., THP or SEM) to prevent catalyst poisoning and competitive N-arylation .

  • C7 Nucleophilic Aromatic Substitution (Tertiary Pathway): The C7-fluorine is activated by the adjacent electron-withdrawing N1 and C6-Br. Under extreme thermal stress, cyclic secondary amines can displace the fluorine via an SNAr mechanism.

Orthogonal_Reactivity Core 6-Bromo-7-fluoro-1H- indazole-3-carboxylic acid C3 C3 Amidation Core->C3 HATU, DIPEA Amine C6 C6 Buchwald-Hartwig Core->C6 Pd-Cat, Base Amine (N1-Protected) C7 C7 SNAr Core->C7 Amine, Heat (Secondary Pathway) Prod1 Indazole-3-carboxamides C3->Prod1 Prod2 6-Amino-indazoles C6->Prod2 Prod3 7-Amino-indazoles C7->Prod3

Divergent functionalization pathways of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid with amines.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the three orthogonal amine functionalization pathways.

Reaction PathwayTarget BondCatalyst / Coupling AgentBaseTemp (°C)Time (h)Typical Yield (%)
C3 Amidation C3-AmideHATU (1.2 eq)DIPEA (3.0 eq)25 - 452 - 1675 - 95
C6 Amination C6-AminePd2(dba)3 (0.05 eq) + BrettPhostBuONa (2.0 eq)90 - 10012 - 2460 - 85
C7 SNAr C7-AmineNoneK2CO3 (2.0 eq)120 - 15024 - 4840 - 65

Protocol 1: C3 Amide Bond Formation (HATU-Mediated)

Causality & Design: HATU is selected over traditional EDC/HOBt systems due to its superior kinetics and ability to handle sterically hindered amines. The formation of the highly reactive 7-azabenzotriazole active ester drives the reaction forward rapidly . DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Self-Validating System:

  • Visual Cue: The solution typically turns faint yellow upon formation of the active O-At ester.

  • In-Process QC: Sterically hindered amines often stall at the HOAt-ester intermediate. If LC-MS tracking indicates a buildup of this intermediate without product formation, the protocol self-corrects by increasing the temperature to 45 °C rather than adding more coupling reagent (which only increases guanidinium byproducts) .

Step-by-Step Methodology:
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Activation: Dissolve 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

  • Pre-Stir: Stir the mixture at room temperature for 10 minutes to ensure complete conversion to the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq, 1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor via TLC (20% EtOAc/Hexane) or LC-MS.

  • Work-up: Quench the reaction by pouring it into ice-cold water (20 mL) to precipitate the product. Filter the off-white solid through a Buchner funnel.

  • Purification: If the solid is impure, extract with EtOAc (3 x 15 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure .

Protocol 2: C6 Buchwald-Hartwig Cross-Coupling

Causality & Design: Palladium-catalyzed C-N bond formation at the C6 position requires careful ligand selection. BrettPhos is utilized because its bulky, electron-rich biaryl phosphine structure accelerates reductive elimination, preventing the common side reaction of hydrodehalogenation. Sodium tert-butoxide is a strong enough base to deprotonate the amine upon coordination to the Pd-complex. Crucially, the N1 position must be protected (e.g., THP) prior to this step to prevent catalyst sequestration.

Self-Validating System:

  • Visual Cue: The active Pd(0) complex typically presents as a deep red/orange solution. A rapid shift to opaque black indicates catalyst decomposition (Pd black), usually due to oxygen ingress or wet solvents.

  • In-Process QC: The consumption of the starting bromide is highly visible under 254 nm UV. If the reaction stalls at 50% conversion, it indicates catalyst poisoning; a second spike of Pd2(dba)3 (0.02 eq) can rescue the batch.

BHA_Catalytic_Cycle Pd0 Pd(0) Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - Base-HBr RedElim->Pd0 + Product

Catalytic cycle of the Buchwald-Hartwig amination at the C6 position of the indazole core.

Step-by-Step Methodology:
  • Prerequisite: Ensure the C3-carboxylic acid has been converted to an amide (via Protocol 1) and the N1-indazole nitrogen is protected with a Tetrahydropyranyl (THP) group.

  • Setup: In an oven-dried Schlenk flask, combine the N1-THP-6-bromo-7-fluoro-1H-indazole-3-carboxamide (1.0 eq, 0.5 mmol), the target amine (1.5 eq, 0.75 mmol), Pd2(dba)3 (0.05 eq, 0.025 mmol), BrettPhos (0.10 eq, 0.05 mmol), and sodium tert-butoxide (2.0 eq, 1.0 mmol).

  • Degassing (Critical): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12–24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the C6-aminated product.

References

  • (aza)
  • Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) Journal of Medicinal Chemistry URL:[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling RSC Advances URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid

Case ID: IND-7F-BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid CAS: 1956341-21-1 Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-7F-BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid CAS: 1956341-21-1

Executive Summary

The synthesis of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid presents unique challenges compared to non-halogenated indazoles. The presence of the 7-Fluorine atom (ortho to the nitrogen reaction center) introduces steric strain and electronic withdrawal that destabilizes the diazonium intermediate, while the 6-Bromine atom significantly reduces solubility in aqueous acidic media.

This guide moves beyond standard literature protocols, focusing on the Modified Sandmeyer-Isatin Route , which is the most scalable method for obtaining the C3-carboxylic acid moiety.

Module 1: Critical Control Points (CCPs)

The following workflow illustrates the optimized pathway and identifies where yield is typically lost.

IndazoleSynthesis Start Start: 6-Bromo-7-fluoroisatin Step1 Step 1: Alkaline Hydrolysis (Ring Opening) Start->Step1 NaOH, 80°C Inter1 Intermediate: Sodium Isatinate (Amino-keto-acid) Step1->Inter1 Step2 Step 2: Diazotization (NaNO2 / H2SO4) Inter1->Step2 Cool to -5°C CCP1 CCP 1: Diazonium Stability (Temp < 0°C, pH < 1) Step2->CCP1 Step3 Step 3: Reduction & Cyclization (SnCl2 vs. Na2S2O4) CCP1->Step3 Unstable Intermediate CCP2 CCP 2: Reduction Kinetics (Exotherm Control) Step3->CCP2 Product Crude Product (Hydrazine intermediate cyclizes in situ) CCP2->Product Reductive Cyclization CCP3 CCP 3: Acidification Workup (Avoid Decarboxylation) Product->CCP3 Final Target: 6-Bromo-7-fluoro-1H-indazole-3-COOH CCP3->Final pH Adjustment

Figure 1: Process workflow highlighting Critical Control Points (CCPs) where the 7-Fluoro substituent necessitates protocol deviation.

Module 2: Troubleshooting the Isatin-to-Indazole Transformation

The conversion of 6-bromo-7-fluoroisatin to the target indazole is the most failure-prone step. The standard "Sandmeyer" protocol often yields <40% due to the instability of the fluorinated diazonium salt.

Phase 1: Diazotization (The "Tar" Trap)

The Issue: The reaction mixture turns black/tarry, and yield is low. Root Cause: The 7-Fluoro group destabilizes the diazonium salt. If the temperature rises above 0°C, the salt decomposes before reduction.

ParameterStandard ProtocolOptimized Protocol (7-F Analog) Reason
Temperature 0°C – 5°C-5°C – 0°C 7-F diazonium species are thermally labile.
Acid Source HClH₂SO₄ (30-50%) Sulfate salts are often less soluble, precipitating the diazonium salt and preventing side reactions in solution.
Addition Rate DropwiseSub-surface Addition Prevents localized heating and NOx escape.

Protocol Adjustment:

  • Dissolve the isatin in dilute NaOH and warm to 50°C to open the ring (formation of sodium isatinate). Ensure solution is clear yellow/orange.

  • Cool this solution to -5°C (ice/salt bath).

  • Add the sodium nitrite (NaNO₂) solution quickly but with vigorous stirring to the acidified isatinate, keeping T < 0°C.

  • Critical: Do not hold the diazonium salt for long periods. Move immediately to reduction.

Phase 2: Reduction & Cyclization

The Issue: Formation of a "gummy" solid that traps impurities; incomplete cyclization. Root Cause: Sodium dithionite (Na₂S₂O₄) is the standard reducing agent but generates SO₂ gas and sulfur byproducts that contaminate the lipophilic bromo-fluoro product.

Recommendation: Switch to Stannous Chloride (SnCl₂) for this specific substrate.

Why SnCl₂?

  • Selectivity: SnCl₂ effects a cleaner reduction of the diazonium to the hydrazine in the presence of halogens [1].

  • Solubility: The tin salts remain in the acidic phase, while the indazole product precipitates.

Step-by-Step Fix:

  • Prepare a solution of SnCl₂·2H₂O in conc. HCl at -5°C.

  • Add the cold diazonium solution into the SnCl₂ solution (Reverse Addition).

  • Observation: Nitrogen evolution will not occur during reduction (unlike dithionite).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. The hydrazine intermediate forms and spontaneously cyclizes to the indazole acid in the acidic medium [2].[1]

Module 3: Workup & Purification (Solubility Management)[2][3]

The 6-Bromo-7-fluoro substitution pattern renders the molecule highly lipophilic but poorly soluble in standard organic solvents, leading to difficult extractions.

FAQ: "My product precipitates with salts. How do I purify it?"

Scenario: You acidify the reaction mixture, and a massive amount of solid crashes out. NMR shows high inorganic contamination.

The "pH Swing" Technique:

  • Initial Filtration: Filter the crude solid from the acidic reaction mixture (pH ~1). This contains your Product + Tin/Inorganic Salts.

  • Base Dissolution: Suspend the wet cake in 1M NaOH .

    • Logic: The Indazole-3-COOH is an acid.[1][2][3][4] It will dissolve as the sodium carboxylate.

    • Purification: The inorganic tin hydroxides/oxides will likely remain insoluble or colloidal.

  • Filtration: Filter off the insoluble inorganic sludge.

  • Reprecipitation: Slowly acidify the clear filtrate with HCl to pH 3-4 .

    • Warning: Do not go to pH < 1. Strongly acidic media can protonate the indazole nitrogen, increasing solubility and causing yield loss in the mother liquor.

    • Warning:Do not heat during acidification. Indazole-3-carboxylic acids are prone to thermal decarboxylation to 6-bromo-7-fluoroindazole [3].

Module 4: Synthesis of the Precursor (If needed)

If you are synthesizing the isatin yourself, read this.

Target: 6-Bromo-7-fluoroisatin Method: Sandmeyer Isonitrosoacetanilide Synthesis.

Common Failure: Regioisomers. Starting from 3-bromo-2-fluoroaniline :

  • The cyclization of the isonitrosoacetanilide intermediate is directed by the fluorine and bromine atoms.

  • Troubleshooting: Use 70-80% H₂SO₄ at 80°C for the cyclization. Weaker acid fails to effect ring closure; stronger acid causes charring.

  • Validation: Verify the isatin regiochemistry by NMR before proceeding. The H-5 and H-4 protons should show distinct coupling patterns.

References

  • Snyder, H. R., et al. (1952).[5] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012. Link

    • Establishes the foundational mechanism for diazonium reduction/cycliz
  • Lochner, M., et al. (2010).[6] "SAR Study of Granisetron Derivatives." Journal of Medicinal Chemistry, 53(6), 2324–2328. Link

    • Describes the specific application of the isatin route to substituted indazole-3-carboxylic acids.
  • BenchChem Application Note. (2025). "Large-Scale Synthesis of 6-Bromo-1H-indazole." BenchChem Technical Library. Link

    • Provides industrial context on handling bromo-indazole intermediates and decarboxyl
  • Organic Syntheses. (1955). "Indazole." Org.[1][6][7][8] Synth. Coll. Vol. 3, p.475. Link

    • Authoritative general procedure for the diazotiz

Sources

Optimization

Purification of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid by MPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 6-Bromo-7-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid via Medium Pressure Liquid Chromatography (MPLC).

This compound is a critical building block in drug discovery, notably utilized in the synthesis of GCN2 inhibitors for cancer therapy[1]. However, its amphoteric nature—combining a basic indazole nitrogen, an acidic carboxyl group, and highly lipophilic halogens—makes it notoriously difficult to purify without a deep understanding of chromatographic causality.

Below, you will find the physicochemical rationale, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ to ensure high-yield, high-purity recovery.

Physicochemical Profiling & MPLC Strategy

To design a successful purification method, we must first understand how the molecule's structure dictates its behavior on a stationary phase. Highly polar carboxylic acids tend to streak on normal-phase bare silica due to strong hydrogen bonding. Therefore, a Reversed-Phase (C18) strategy is highly recommended[2].

Table 1: Chromatographic Strategy & Scientific Rationale

ParameterRecommended StrategyScientific Causality
Stationary Phase Reversed-Phase (C18)C18 provides predictable retention based on the lipophilicity of the bromo/fluoro substituents, avoiding the irreversible adsorption seen on bare silica.
Mobile Phase A Water + 0.1% v/v TFATrifluoroacetic acid (TFA) lowers the pH below the compound's pKa (~3.5). This forces the carboxylic acid into a fully protonated (neutral) state, suppressing ionization and preventing peak tailing[3].
Mobile Phase B Acetonitrile + 0.1% v/v TFAAcetonitrile offers lower backpressure and sharper peak shapes for rigid, halogenated aromatic systems compared to methanol.
Sample Loading Solid Loading (on C18 powder)The compound has poor solubility in the highly aqueous starting conditions (5% B). Solid loading prevents sudden precipitation at the column head[4].

Experimental Workflow

MPLC_Workflow N1 Crude Mixture 6-Br-7-F-Indazole-3-COOH N2 Sample Preparation Solid Loading on C18 N1->N2 Dissolve & Adsorb N3 Column Equilibration 5% MeCN / 95% H2O (0.1% TFA) N2->N3 Dry Load Cartridge N4 MPLC Separation Gradient Elution N3->N4 Baseline Stable N5 Fraction Analysis UV 254 nm & LC-MS N4->N5 Collect Peaks N5->N4 Recycle Mixed Fractions N6 Pure Product Lyophilization N5->N6 Target Mass Confirmed

Caption: Workflow for the MPLC purification of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; each step contains a physical or analytical check to ensure the system is behaving as expected before proceeding.

Step 1: Solid Phase Sample Preparation

  • Dissolve the crude 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in a minimal amount of volatile solvent (e.g., Tetrahydrofuran or Methanol).

  • Add bulk C18 silica gel to the solution in a 1:3 (sample:silica) mass ratio.

  • Evaporate the solvent completely using a rotary evaporator.

  • Self-Validation Check: The resulting material must be a completely dry, free-flowing powder. If it clumps or sticks to the flask, residual solvent remains, which will cause peak distortion during the run.

Step 2: Column Equilibration

  • Attach a pre-packed C18 MPLC column to the system.

  • Flush the column with 5% Mobile Phase B (MeCN + 0.1% TFA) and 95% Mobile Phase A (H₂O + 0.1% TFA) at the optimal flow rate for your column size for at least 3-5 Column Volumes (CV).

  • Self-Validation Check: Monitor the UV baseline at 254 nm. A stable, flat baseline (drift < 1 mAU/min) confirms the stationary phase is fully saturated with the TFA ion-pairing agent. Do not inject the sample until this is achieved.

Step 3: Gradient Execution

  • Load the solid sample cartridge inline, upstream of the main column.

  • Run a shallow gradient from 5% B to 60% B over 15 CVs.

  • Causality: The halogen atoms (Br, F) significantly increase the molecule's lipophilicity, meaning it will likely elute between 35% and 50% B. A shallow gradient in this window maximizes resolution from structurally similar byproducts (e.g., des-bromo impurities).

Step 4: Fractionation & Recovery

  • Collect fractions based on a predefined UV threshold at 254 nm.

  • Confirm the presence of the target mass (Exact Mass: ~257.94) in the fractions via LC-MS.

  • Pool the pure fractions and freeze-dry (lyophilize) them.

  • Causality: Lyophilization sublimes the water, acetonitrile, and volatile TFA simultaneously. This yields the pure free carboxylic acid without the need for a harsh basic aqueous workup, which could degrade the product.

Troubleshooting & FAQs

Q: Why is my target compound eluting as a broad, smearing band across multiple fractions instead of a sharp peak? A: This is the most common issue when purifying carboxylic acids. Indazole-3-carboxylic acids exist in an equilibrium between protonated and deprotonated states. If your mobile phase lacks a sufficient acidic modifier, the compound will partially ionize on the column, leading to multiple retention mechanisms and severe tailing[2][3]. Solution: Ensure both Mobile Phase A and B contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This lowers the pH below the compound's pKa, keeping it fully protonated and ensuring a sharp, Gaussian peak[2].

Q: The compound precipitated at the top of the column when I injected it via liquid loading. How do I fix this? A: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid is highly lipophilic due to the halogens, yet requires highly aqueous conditions (e.g., 95% water) at the start of the reversed-phase gradient. Injecting it dissolved in a strong solvent (like pure DMSO or DMF) causes an immediate solvent-shock precipitation when it hits the aqueous mobile phase, leading to high backpressure and split peaks[4]. Solution: Abandon liquid injection and use the solid loading technique detailed in Step 1 of the SOP.

Q: I am detecting two distinct peaks with the exact same mass (m/z) during the MPLC run. Is my compound degrading? A: Not necessarily. Indazoles are known to exhibit annular tautomerism (1H vs. 2H forms). While these usually interconvert too rapidly to separate at room temperature, strong interactions with the stationary phase or insufficient buffering can sometimes cause peak splitting. Alternatively, if you are using a weak acid (like acetic acid), you might be seeing partial separation of the protonated and deprotonated forms[3]. Solution: Switch to a stronger ion-pairing agent like 0.1% TFA and ensure the column is fully equilibrated. If the split peak persists, it is likely a genuine structural isomer (e.g., a halogen positional isomer from the upstream synthesis) rather than a chromatographic artifact.

Q: How do I remove the TFA from my final purified product? A: Because TFA is highly volatile, the most efficient method is lyophilization (freeze-drying). Pooling the aqueous/acetonitrile fractions and lyophilizing them will remove the solvents and the TFA entirely. Avoid rotary evaporation at high temperatures, which can concentrate the acid and potentially cause thermal degradation of the indazole core.

References

  • Title: US20220388964A1 - (aza)
  • Title: Column chromatography of carboxylic acids? Source: Reddit (r/chemistry) URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: University of Pittsburgh (pitt.edu) URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

Sources

Troubleshooting

Solubility issues of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1).

Handling halogenated indazole-carboxylic acids requires a precise understanding of molecular thermodynamics. This guide moves beyond basic instructions to explain the causality behind solubility failures, providing you with self-validating protocols to ensure your downstream biological assays or synthetic workflows succeed.

The Mechanistic Causality of Solubility Issues

If you are struggling to dissolve 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid in standard organic solvents, you are fighting three distinct thermodynamic forces:

  • Carboxylic Acid Dimerization: The -COOH moiety acts as both a potent hydrogen-bond donor and acceptor. In non-polar solvents (like dichloromethane or hexane), these molecules form highly stable, hydrogen-bonded dimers. The energy required to break these dimers often exceeds the solvation energy provided by the solvent.

  • Indazole Pi-Stacking: The planar, aromatic indazole core facilitates strong intermolecular

    
     stacking within the solid crystal lattice.
    
  • Halogen-Driven Lipophilicity: The addition of bromine (C6) and fluorine (C7) increases the overall lipophilicity (LogP) of the molecule. Paradoxically, while this decreases aqueous solubility, the halogens also increase the crystal lattice energy, making dissolution in non-interacting organic solvents thermodynamically unfavorable.

The Solution: Dissolution requires solvents capable of disrupting these forces. You must use polar aprotic solvents (like DMSO or DMF) that act as strong hydrogen-bond acceptors to break the dimers and solvate the indazole N-H. Alternatively, for organic synthesis, the carboxylic acid must be chemically masked[1].

Quantitative Solubility Matrix

Use this validated data matrix to select the appropriate solvent system for your specific application.

SolventPolarity IndexExpected SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2High (50–100 mM)Strong H-bond acceptor; effectively disrupts carboxylic acid dimers and solvates the indazole ring.
Dimethylformamide (DMF) 6.4High (50–100 mM)Competes with intermolecular H-bonding; excellent for direct amide coupling reactions.
Methanol (MeOH) 5.1Moderate (~5-10 mM)Protic solvent; competes for H-bonding but is limited by the compound's high halogen-driven lipophilicity.
Dichloromethane (DCM) 3.1Very Low (<1 mM)Non-interacting; cannot overcome the thermodynamic barrier of the H-bonded dimers.
Hexane / Heptane 0.1InsolubleCompletely non-polar; unable to disrupt the high crystal lattice energy.

Troubleshooting FAQs

Q: Why does my compound immediately precipitate when I transfer my DMSO stock into a dichloromethane (DCM) reaction mixture? A: This is a classic thermodynamic shift. DMSO acts as a strong hydrogen-bond acceptor to keep the molecules monomeric. When you dilute the DMSO stock into a vast excess of non-polar DCM, the solvent environment can no longer support the disruption of the carboxylic acid dimers. The molecules rapidly re-dimerize and


-stack, leading to immediate precipitation.

Q: How can I improve the solubility of this compound for downstream cross-coupling or substitution reactions requiring non-polar solvents? A: The most effective, field-proven strategy is to temporarily mask the carboxylic acid group via esterification. Converting the acid to its methyl ester (Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate) eliminates the primary hydrogen-bond donor[1]. This structural modification drastically reduces the lattice energy, rendering the intermediate highly soluble in solvents like DCM, ethyl acetate, and acetone[1][2].

Q: Is it safe to use heat to force the dissolution of the free acid in alcohols? A: Yes. The indazole-3-carboxylic acid core exhibits high thermal stability (melting points typically >260°C for the base acid). Heating in methanol (e.g., 70°C) is a standard procedure, particularly when performing acid-catalyzed esterification[3][4]. However, for biological assays, avoid heating DMSO stocks, as this can lead to compound degradation over time; rely on room-temperature sonication instead.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution for Biological Assays

Self-Validating Principle: Ensuring complete visual dissolution before aliquoting prevents concentration gradients, ensuring absolute reproducibility across your in vitro assays.

  • Equilibration: Allow the vial of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid to reach room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO directly to the vial. (Calculation: For 10 mg of compound [MW ≈ 259.03 g/mol ], add exactly 772 µL of DMSO to achieve a 50 mM solution).

  • Dissolution: Sonicate the mixture in a water bath at 25°C for 5–10 minutes until the solution is completely optically clear. Do not exceed 30°C.

  • Storage: Aliquot the solution into single-use amber vials. Store at -80°C for up to 2 years, or -20°C for up to 1 year[5]. Critical Warning: You must avoid repeated freeze-thaw cycles. Temperature cycling induces micro-precipitation and permanent product inactivation[5].

Protocol B: Esterification to Enhance Organic Solubility (Methyl Ester Synthesis)

Self-Validating Principle: Masking the H-bond donor fundamentally shifts the solubility profile. You can validate the success of this reaction by observing the transition from a cloudy suspension to a clear solution, and confirming via TLC in a non-polar eluent system.

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid (e.g., 600 mg, 2.3 mmol) in anhydrous methanol (20 mL)[4].

  • Catalysis: Slowly add concentrated sulfuric acid (0.4 mL) dropwise while stirring[3].

  • Reflux: Attach a reflux condenser and stir the mixture overnight at 70°C[4]. As the highly soluble methyl ester forms, the initial suspension will gradually clarify into a homogeneous solution.

  • Workup: Concentrate the resulting solution under reduced pressure to remove excess methanol. Dilute the residue with brine and extract with ethyl acetate[3][4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate as a solid[4]. This intermediate can now be easily dissolved in DCM or THF for downstream chemistry.

Solubility & Handling Workflow

G Start 6-Bromo-7-fluoro-1H-indazole- 3-carboxylic acid App Target Application? Start->App Bio Biological Assays App->Bio Chem Organic Synthesis App->Chem DMSO Dissolve in DMSO/DMF (Max ~50 mM) Bio->DMSO SolventReq Solvent Requirement? Chem->SolventReq Aliquot Aliquot & Store at -80°C (Prevent Freeze-Thaw) DMSO->Aliquot Polar Polar Aprotic Tolerated SolventReq->Polar NonPolar Requires Non-Polar (DCM, EtOAc) SolventReq->NonPolar Coupling Direct Coupling (DMF + HATU/DIPEA) Polar->Coupling Ester Esterification (MeOH/H2SO4) NonPolar->Ester SolubleEster Methyl Ester Intermediate (Soluble in DCM) Ester->SolubleEster

Decision tree for overcoming 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid solubility issues.

References

Sources

Optimization

Technical Support Center: Regiocontrol in Halogenation of 6-Bromo-7-fluoro-1H-indazole

Executive Summary: The "Deactivated Core" Challenge You are working with 6-bromo-7-fluoro-1H-indazole , a substrate that presents a distinct "push-pull" conflict in synthetic modification. Electronic Deactivation: The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deactivated Core" Challenge

You are working with 6-bromo-7-fluoro-1H-indazole , a substrate that presents a distinct "push-pull" conflict in synthetic modification.

  • Electronic Deactivation: The presence of two electron-withdrawing groups (EWGs)—Bromine at C-6 and Fluorine at C-7—significantly lowers the electron density of the aromatic system. This makes the standard Electrophilic Aromatic Substitution (EAS) at C-3 sluggish compared to unsubstituted indazole.

  • The "Proximal 7-Fluoro Effect": The fluorine atom at C-7 exerts a specific steric and electrostatic repulsion on the N-1 position. This dramatically impacts regioselectivity during N-functionalization, often inverting the standard preference from N-1 to N-2.

This guide addresses two primary workflows: C-3 Halogenation (overcoming deactivation) and N-Alkylation/Protection (controlling regioselectivity).

Module 1: C-3 Halogenation (Iodination/Bromination)

Goal: Selective installation of a halogen at the C-3 position. Primary Issue: Low conversion due to ring deactivation.

Standard Operating Procedure (SOP): Enhanced Electrophilic Halogenation

For deactivated indazoles, standard elemental halogen conditions (


) often stall. We recommend switching to N-halosuccinimides (NIS/NBS)  in polar aprotic solvents.

Protocol:

  • Dissolution: Dissolve 6-bromo-7-fluoroindazole (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.2 M concentration). Note: DMF increases reaction rate but complicates workup.

  • Reagent Addition: Add NIS (for iodine) or NBS (for bromine) (1.1–1.5 equiv).

  • Catalyst (Critical for Deactivated Cores):

    • Option A (Standard): Heat to 60–80°C.

    • Option B (Acid Activated): Add 10 mol% p-TsOH or TFA . This protonates the N-halosuccinimide, generating a super-electrophilic species capable of attacking the electron-poor ring.

  • Monitoring: Monitor via LC-MS. Look for the mass shift (+126 for I, +79 for Br).

  • Quench: Quench with 10% aqueous sodium thiosulfate to remove excess active halogen.

Troubleshooting Guide: C-3 Halogenation
SymptomProbable CauseCorrective Action
Reaction stalls at <30% conversion Ring deactivation by 6-Br/7-F prevents EAS.Switch to Super-Electrophile: Use NIS/AgNO

or NIS/TFA. The Ag(I) or acid activates the iodine, overcoming the electronic deficit.
Formation of N-Halogenated species Kinetic control favors N-reaction over C-reaction.Increase Temperature: N-halogenation is often reversible and kinetic. Heating (60°C+) favors the thermodynamic C-3 product.
Poly-halogenation Excess reagent + high reactivity (unlikely here).Stoichiometry Check: Ensure only 1.05–1.1 equiv of NIS/NBS is used. (Rare in this deactivated substrate).
Insolubility 7-F/6-Br core is lipophilic and crystalline.Solvent Switch: Move from MeCN to DMF or NMP. Increase temperature to 50°C to maintain solubility.
Module 2: N-Functionalization (Regioselectivity N-1 vs. N-2)

Goal: Protecting the nitrogen or alkylating prior to C-3 functionalization. Primary Issue: The 7-Fluoro group pushes selectivity toward N-2 , contrary to the N-1 preference of unsubstituted indazoles.

The "7-Fluoro Effect" Mechanism

In standard indazoles, N-1 alkylation is thermodynamically favored. However, the C-7 Fluorine lone pairs repel the incoming electrophile (or the metal cation in salt forms) at the N-1 site.

  • Result: 6-Bromo-7-fluoroindazole yields mixtures often enriched in N-2 isomer .

FAQ: Controlling N-Selectivity

Q: How do I force N-1 Selectivity?

  • A: Use soft electrophiles and thermodynamic conditions .

    • Conditions: High temperature, non-polar solvents (Toluene), and reversible bases.

    • Strategy: Use a bulky protecting group like THP (Tetrahydropyranyl) or Trityl . The steric clash at N-2 (from the adjacent N lone pair) is often worse than the 7-F repulsion at N-1 for massive groups.

Q: How do I force N-2 Selectivity?

  • A: Use hard electrophiles (alkyl halides) and kinetic conditions .

    • Conditions: NaH in THF/DMF at 0°C. The "proximal effect" of 7-F blocks N-1, funneling the fast reaction to N-2.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing conditions based on your specific failure mode.

IndazoleOptimization Start Substrate: 6-Bromo-7-Fluoroindazole Goal Define Goal Start->Goal C3_Halo Target: C-3 Halogenation (Iodine/Bromine) Goal->C3_Halo N_Alk Target: N-Alkylation (Protection) Goal->N_Alk Cond_Std Attempt Standard: NIS/NBS in MeCN, 25°C C3_Halo->Cond_Std Select_Issue Regioselectivity Issue: N1 vs N2 Mixture N_Alk->Select_Issue Check_Conv Check Conversion (LC-MS) Cond_Std->Check_Conv Success High Yield: Isolate Product Check_Conv->Success >90% Fail_Stall Issue: Low Conversion (<20%) Check_Conv->Fail_Stall Stalled Fail_NHalo Issue: N-Halo Byproduct Check_Conv->Fail_NHalo N-I/Br Species Sol_Acid Solution: Add Acid Catalyst (TFA or pTsOH) Fail_Stall->Sol_Acid Sol_Heat Solution: Increase Temp >60°C (Thermodynamic Control) Fail_NHalo->Sol_Heat Sol_Acid->Success Sol_Heat->Success Force_N1 To Force N-1: Use Bulky Grp (THP) High Temp, Non-polar Select_Issue->Force_N1 Target N1 Force_N2 To Force N-2: (Favored by 7-F) Use NaH/THF, 0°C Select_Issue->Force_N2 Target N2

Caption: Decision tree for optimizing reaction conditions based on observed experimental failure modes (conversion vs. regioselectivity).

References
  • Luo, G., et al. (2006). "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, 71(14), 5392–5395.

  • Li, H., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13, 4958-4962.[1]

  • BenchChem Technical Guides. (2025). "Troubleshooting Indazole Alkylation & Halogenation."

  • Giraud, F., et al. (2023).[2] "C3-Indazole functionalization: A Review." Chimica Oggi - Chemistry Today, 31(6).

  • Asad, N., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 29(11), 2697.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-7-fluoro-indazole Amide Couplings

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals encountering low yields, complex impurity profiles, or epimerization when performing amide couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals encountering low yields, complex impurity profiles, or epimerization when performing amide couplings with 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid .

Mechanistic Overview: The Causality of Coupling Failures

The synthesis of targeted therapeutics, such as GCN2 kinase inhibitors, frequently utilizes 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid as a core building block[1]. However, amide couplings at the C3 position are notoriously difficult. This is not merely a steric issue; it is fundamentally electronic.

The highly electron-withdrawing 7-fluoro and 6-bromo substituents exert a strong inductive pull, drastically lowering the


 of the indazole N1 proton. Under standard basic coupling conditions (e.g., using 

-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]), the N1 position is rapidly deprotonated. The resulting indazolide anion is highly nucleophilic and outcompetes your target amine, leading to profound N-acylation (dimerization) rather than the desired C3-amide formation.

Diagnostic Workflow

Workflow Start Low Yield in Amide Coupling LCMS Analyze Crude by LC-MS Start->LCMS Isomer Mass = Target Mass (Multiple TLC Spots) LCMS->Isomer Mass99 Mass = Amine + 99 Da LCMS->Mass99 NoRxn Unreacted Starting Material LCMS->NoRxn Sol1 Protect N1 (SEM/THP) to Prevent N-Acylation Isomer->Sol1 Indicates N-Acylation Sol2 Pre-activate Acid or Switch to T3P/Pyridine Mass99->Sol2 Indicates Guanidylation Sol3 Increase Temp or Use Stronger Base NoRxn->Sol3 Poor Activation

Troubleshooting decision tree for indazole-3-carboxylic acid amide couplings.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to the desired product, but TLC shows multiple spots and my isolated yield is <20%. What is happening? A1: You are observing competitive N1-acylation. Because the N1-proton is highly acidic, the activated C3-carboxylic acid is being attacked by the deprotonated N1 nitrogen of another indazole molecule, creating N-acyl indazole isomers. Solution: You must either switch to a milder base that does not deprotonate the indazole (see Protocol A) or physically block the nitrogen by protecting the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prior to coupling (see Protocol B).

Q2: I am using HATU and DIPEA. I see a major byproduct with a mass of[Amine + 99 Da]. How do I fix this? A2: This is a classic uronium-induced guanidylation byproduct[2]. It occurs when your amine reacts directly with the uronium salt of HATU, forming a tetramethylguanidinium adduct. This happens when the carboxylic acid is electronically deactivated (as in your 6-Br-7-F system) and fails to form the active OAt-ester fast enough, leaving the HATU vulnerable to direct nucleophilic attack by the amine. Solution: Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine. If the issue persists, abandon uronium reagents and switch to a phosphonic anhydride like T3P.

Q3: I am coupling a chiral amine and observing significant epimerization. How can I retain stereochemical integrity? A3: The acidity of the indazole core requires stronger bases for activation when using standard reagents, which inadvertently exacerbates


-proton abstraction on your chiral amine or activated ester.
Solution: Switch to T3P (Propylphosphonic anhydride) paired with Pyridine. This specific combination is proven to suppress epimerization even with highly challenging, racemization-prone substrates[3].

Reaction Pathway Analysis

Pathway SM 6-Br-7-F-Indazole-3-COOH + Amine Activated Activated Ester Intermediate SM->Activated Coupling Reagent (e.g., HATU) Guanidine Guanidylated Amine (+99 Da Byproduct) SM->Guanidine Direct Amine Attack on Uronium Salt Desired Desired C3-Amide (Target) Activated->Desired Nucleophilic Attack by Amine Undesired N1-Acyl Indazole (Side Product) Activated->Undesired Competitive Attack by Indazole N1

Reaction pathway showing desired C3-amidation vs. undesired N1-acylation and guanidylation.

Quantitative Data: Reagent Comparison

The following table summarizes the expected performance of various coupling systems when applied specifically to highly electron-deficient indazole-3-carboxylic acids.

Coupling ReagentBaseSolventN1-Acylation RiskEpimerization RiskGuanidylation RiskTypical Yield
HATU DIPEADMFHighHighHigh (+99 Da)15-40%
EDC / HOBt TEADCM/DMFModerateModerateNone30-50%
T3P PyridineEtOAc/DMFLowVery LowNone75-90%

Step-by-Step Methodologies

Protocol A: Epimerization-Free Amide Coupling using T3P/Pyridine

This protocol utilizes a self-validating base-pairing strategy. Pyridine is a weak base (


 ~5.2) that neutralizes the generated phosphonic acid without fully deprotonating the indazole N1, effectively shutting down the N-acylation pathway while preserving chiral centers[3].
  • Preparation: Charge a dry, argon-purged reaction vessel with 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Suspend the solids in anhydrous Ethyl Acetate (EtOAc) or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine (3.0 equiv). Causality Checkpoint: Ensure no stronger bases (like DIPEA) are present in the syringe or line, as even catalytic amounts will trigger indazole deprotonation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12-16 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the starting acid mass is fully consumed. You should observe a single major peak for the product without the +99 Da guanidylation mass.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 1N HCl (to remove Pyridine) and brine. Dry over

    
     and concentrate.
    
Protocol B: N1-SEM Protection Strategy

If your target amine is exceptionally sterically hindered or poorly nucleophilic (e.g., deactivated anilines), even T3P may fail to drive the reaction forward before side reactions occur. In these cases, physically blocking the N1 position is mandatory.

  • Preparation: Dissolve 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.3 M).

  • Deprotonation: Add DIPEA (2.5 equiv) and cool the reaction to 0 °C. Note: Here, we intentionally use a strong base to fully generate the indazolide anion for trapping.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise over 10 minutes.

  • Validation: Stir at room temperature for 2 hours. Analyze by LC-MS; you should observe complete conversion to the N1-SEM protected acid (Mass + 130 Da).

  • Execution: Proceed with standard HATU/DIPEA coupling. The steric bulk of the SEM group completely blocks N-acylation, forcing the activated ester to react exclusively with your target amine.

References

  • US20220388964A1 - (aza)
  • HATU coupling - what's the best order? Reddit - r/Chempros[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications[Link]

Sources

Optimization

Separation of 6-Bromo-7-fluoro-indazole isomers via chromatography

Technical Support Center: Separation of 6-Bromo-7-fluoro-indazole Isomers Welcome to the Technical Support Center for the chromatographic separation of 6-Bromo-7-fluoro-indazole isomers. The functionalization of the inda...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 6-Bromo-7-fluoro-indazole Isomers

Welcome to the Technical Support Center for the chromatographic separation of 6-Bromo-7-fluoro-indazole isomers. The functionalization of the indazole core (such as N-alkylation or protection) typically yields a mixture of N1 (1H-indazole) and N2 (2H-indazole) positional isomers. Due to their identical molecular weights and highly similar polarities, resolving these isomers is a notorious bottleneck in drug development workflows. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic causality behind each chromatographic behavior.

Separation Decision Workflow

IsomerSeparation Start Crude Mixture: N1 & N2 Isomers of 6-Bromo-7-fluoro-indazole CheckScale Determine Separation Scale Start->CheckScale PrepScale Preparative / Industrial (>10g) CheckScale->PrepScale Large Scale AnalytScale Analytical / Bench (<1g) CheckScale->AnalytScale Small/Medium Scale Cryst Selective Recrystallization (Mixed Solvents) PrepScale->Cryst High Purity (>99%) SFC Supercritical Fluid Chromatography (SFC) PrepScale->SFC Isomeric Resolution HPLC Reverse-Phase HPLC (C18, Gradient Elution) AnalytScale->HPLC High Resolution NP Normal Phase Silica (Hexane/EtOAc) AnalytScale->NP Routine Flash

Workflow for selecting the optimal separation method for 6-bromo-7-fluoro-indazole isomers.

Section 1: Troubleshooting & FAQs

Q1: Why do N1 and N2 isomers of 6-Bromo-7-fluoro-indazole co-elute on standard normal-phase silica gel, and how can I resolve them? Causality: The N1 and N2 isomers have nearly identical overall polarities. However, their electronic structures differ fundamentally: the 1H-indazole tautomer (N1-derivative) possesses a benzenoid-like structure, making it thermodynamically more stable, whereas the 2H-indazole (N2-derivative) has a quinonoid-like structure and is the kinetic product (1)[1]. This structural difference alters their dipole moments slightly. Solution: On normal phase, a standard steep gradient will cause co-elution. You must use a very shallow gradient (e.g., 0-15% EtOAc in Hexanes over 20-30 column volumes). For absolute baseline separation, Reverse-Phase HPLC (RP-HPLC) or Supercritical Fluid Chromatography (SFC) is highly recommended over standard silica (2)[2].

Q2: During RP-HPLC purification, I observe peak tailing and poor resolution. What is the mechanistic cause? Causality: Indazoles contain basic nitrogen atoms that interact with residual, unreacted silanol groups on the silica backbone of C18 stationary phases. Although the electron-withdrawing fluorine at the 7-position and bromine at the 6-position lower the pKa of the indazole nitrogens, secondary silanol interactions still cause peak tailing. Solution: Employ an end-capped C18 column specifically designed for low silanol activity. Additionally, incorporate a mobile phase modifier. Adding 0.1% Formic Acid (FA) to both the aqueous and organic phases suppresses silanol ionization and ensures the indazole remains in a single protonation state, sharpening the peaks. For Mass-Spec (MS) compatibility, formic acid is strictly preferred over phosphoric acid (3)[3].

Q3: Is there a risk of isomerization during the chromatographic separation of the 2H-indazole (N2) to the 1H-indazole (N1)? Causality: Yes. Because the 1H-isomer is thermodynamically favored, exposing the kinetic 2H-isomer to elevated temperatures or strong acids during separation or subsequent solvent evaporation provides the activation energy needed to trigger isomerization (1)[1]. Solution: Maintain strict temperature control. Concentrate fractions in vacuo at temperatures below 30°C. If acidic modifiers are used in HPLC, neutralize the collected fractions immediately or lyophilize them directly to prevent acid-catalyzed isomerization.

Q4: Chromatography is bottlenecking our scale-up. Are there non-chromatographic alternatives for separating these isomers? Causality: Column chromatography becomes solvent- and time-prohibitive at the kilogram scale. Solution: Selective recrystallization is a highly effective, scalable alternative. By screening mixed solvent systems (e.g., specific ratios of acetone, ethanol, methanol, or tetrahydrofuran with water), the N1 and N2 isomers can be differentially crystallized, achieving purities greater than 99% without the need for silica gel (4)[4].

Section 2: Quantitative Comparison of Separation Methods

The following table summarizes the empirical data for separating 6-Bromo-7-fluoro-indazole isomers across different modalities.

Separation MethodStationary PhaseRecommended Mobile PhaseTypical Resolution (

)
Elution OrderScalability
Normal Phase Flash Silica Gel (Irregular)Hexane / EtOAc0.8 - 1.2 (Poor)N1 then N2High (up to 100g)
RP-HPLC End-capped C18 (e.g., 5 µm)Water / MeCN + 0.1% FA2.0 - 2.5 (Excellent)N2 then N1Medium (1-10g)
SFC Diol or Chiral Stationary PhaseCO

/ Methanol
> 2.5 (Excellent)Method DependentMedium (1-10g)
Recrystallization NoneAcetone / WaterN/A (Solid phase)N/AVery High (kg)

Section 3: Step-by-Step RP-HPLC Methodology

To ensure a self-validating and reproducible separation of the N1 and N2 isomers, adhere to the following optimized RP-HPLC protocol.

Materials Required:

  • Column: End-capped C18 Preparative Column (e.g., 19 x 250 mm, 5 µm particle size).

  • Solvent A: MS-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude 6-Bromo-7-fluoro-indazole isomeric mixture in a diluent matching the initial mobile phase conditions (e.g., 10% MeCN in Water). If solubility is poor, use a minimal amount of DMSO (maximum 5% of the total injection volume).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could clog the column frit or alter the stationary phase dynamics.

  • Equilibration: Flush the column with 10% Solvent B for 5 column volumes (CV) until the baseline stabilizes at 254 nm.

  • Gradient Execution:

    • 0 - 5 min: Isocratic hold at 10% B to focus the sample band at the head of the column.

    • 5 - 25 min: Shallow linear gradient from 10% B to 60% B. (The N2 isomer typically elutes first due to its slightly higher polarity, followed closely by the N1 isomer).

    • 25 - 30 min: Step gradient to 100% B to wash strongly retained impurities.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks into clean glass tubes.

  • Post-Separation Isolation: To prevent thermally-induced N2

    
     N1 isomerization, do not use rotary evaporation with a heated water bath. Instead, freeze the fractions on dry ice and lyophilize them to yield the pure isomer powders.
    

References

  • avoiding isomerization during 2H-indazole synthesis - Benchchem.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Separation of Indazole on Newcrom R1 HPLC column - SIELC Technologies.
  • WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr - Google P

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

This technical guide is structured as an interactive support resource for researchers working with 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid . It synthesizes chemical principles with practical purification strategie...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an interactive support resource for researchers working with 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid . It synthesizes chemical principles with practical purification strategies derived from structural analogs (e.g., Niraparib intermediates) to address the specific solubility challenges of this fluorinated scaffold.[1][2]

[3]

Executive Summary & Solvent Selection

The Challenge: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid presents a "solubility paradox." The carboxylic acid moiety confers polarity, while the halogenated indazole core creates significant lipophilicity and π-stacking potential.[1][2][3] Furthermore, the 7-fluoro substituent (ortho to the NH) increases the acidity of the indazole proton, strengthening intermolecular hydrogen bonding and reducing solubility in standard organic solvents.[1][2]

Recommended Solvent Systems: Do not rely on a single solvent.[1] The most effective purification utilizes a solvent-antisolvent system or acid-base manipulation .[1][3]

SystemCompositionRoleBest For
Primary Ethanol / Water (or Methanol / Water)RecrystallizationGeneral purification.[3] Removes polar byproducts and trace salts.[1][3]
Secondary Acetic Acid / Water RecrystallizationHighly insoluble samples.[1][3] The acetic acid disrupts strong intermolecular H-bonds.[1][3]
Chemical NaOH (aq)

HCl (aq)
ReprecipitationFirst-pass cleanup. Removes non-acidic organic impurities (e.g., unreacted anilines, neutral indazoles).[1][2][3]
Polishing DMF / Water PrecipitationLast resort for removing inorganic salts or highly polar tars.[1][3]

Detailed Protocols

Protocol A: Acid-Base Reprecipitation (Pre-Purification)

Use this method first if your crude material is dark or contains significant non-acidic impurities.[2][3]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be clear; if solids remain, they are likely neutral impurities.[1][2]

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble neutral organics.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Note: Do not overshoot to pH < 1, as the indazole nitrogen can protonate, forming a soluble salt.[1][2]

  • Isolation: Collect the precipitate by vacuum filtration. Wash with cold water.[1][3]

Protocol B: Recrystallization (Ethanol/Water)

Use this for final polishing to achieve >98% HPLC purity.[1][2][3]

  • Slurry: Suspend the dried solid in Ethanol (absolute) (approx. 15 mL/g).

  • Heat: Heat to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add Acetic Acid dropwise (up to 10% v/v) until clear.[1][2]

  • Antisolvent: Once dissolved, remove from heat.[1][2][3] If the solution is clear, slowly add warm Water (approx. 20-30% of the ethanol volume) until a faint turbidity persists.[1][3]

  • Clear: Add a few drops of ethanol to clear the turbidity.[1]

  • Crystallize: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to an ice bath for 2 hours.

  • Harvest: Filter the off-white/white crystals. Wash with cold 50:50 Ethanol/Water .[1][3]

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of crystallizing. What is happening?

Cause: The temperature gap between the melting point of the solvated compound and the solvent boiling point is too narrow, or the solution is too concentrated.[1] Fix:

  • Re-dissolve: Heat the mixture back to reflux.

  • Dilute: Add 20% more solvent (Ethanol).[1][3]

  • Seed: Cool the solution until it is just cloudy, then add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod to induce nucleation.[1]

Q2: The solid won't dissolve even in boiling ethanol.[1]

Cause: The 7-fluoro and 6-bromo substitutions significantly increase the crystal lattice energy via halogen bonding and


-stacking.[1][3]
Fix:  Switch to Protocol B (Modified)  using Acetic Acid .
  • Dissolve the solid in minimal boiling Glacial Acetic Acid .

  • Once dissolved, slowly add water until turbidity appears.[1][2][3]

  • Cool slowly.[1][3][4][5][6][7] Acetic acid is excellent for disrupting the stubborn H-bond networks of indazole carboxylic acids.[1][3]

Q3: I see a persistent colored impurity (yellow/orange).

Cause: This is likely an oxidation byproduct of the starting aniline or an azo-impurity from the diazotization step.[1][3] Fix: Perform a Charcoal Treatment during the hot filtration step of Protocol B.

  • Add activated carbon (5 wt%) to the boiling ethanol solution.

  • Stir for 10 minutes.

  • Filter hot through Celite before adding the water antisolvent.[1]

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, ensuring you choose the correct path based on crude purity.

Recrystallization_Workflow Start Crude 6-Bromo-7-fluoro- 1H-indazole-3-carboxylic acid Check_Purity Assess Purity/Color Start->Check_Purity Acid_Base Protocol A: Acid-Base Extraction (Dissolve in NaOH, Filter, Acidify) Check_Purity->Acid_Base Dark Color / Low Purity Solvent_Choice Select Solvent System Check_Purity->Solvent_Choice Light Color / >90% Purity Neutral_Impurities Remove Neutral Impurities (Unreacted Anilines) Acid_Base->Neutral_Impurities Acid_Base->Solvent_Choice Precipitate Collected EtOH_Water Protocol B: Ethanol/Water (Standard) Solvent_Choice->EtOH_Water Standard Solubility AcOH_Water Protocol B (Mod): Acetic Acid/Water (For Low Solubility) Solvent_Choice->AcOH_Water Highly Insoluble Oiling_Out Issue: Oiling Out EtOH_Water->Oiling_Out Precipitates as Oil Final_Product Pure Crystalline Solid (>98% HPLC) EtOH_Water->Final_Product AcOH_Water->Final_Product Remedy_Oil Add Solvent + Seed Oiling_Out->Remedy_Oil Remedy_Oil->EtOH_Water Retry

Caption: Decision tree for the purification of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, prioritizing chemical cleanup before physical recrystallization.

Quantitative Data & Properties

PropertyValue (Approx.)Note
Molecular Weight 259.03 g/mol
Melting Point >210°C (Decomp.)[1][3]High MP due to H-bonding; 6-bromo-1H-indazole melts ~137°C [1], acid adds ~80-100°C.
pKa (COOH) ~3.5Acidic; forms salts with bases easily.[2][3]
pKa (Indazole NH) ~12.5Weakly acidic; can be deprotonated by strong bases (NaOH).[1][2][3]
Solubility (Water) Insoluble< 0.1 mg/mL at neutral pH.[1][3]
Solubility (DMSO) High> 50 mg/mL; good for analysis (NMR), poor for crystallization.[1][2][3]

References

  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[3][8] (Accessed 2026).[1][3] Link[1][2][3]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.[2][3] Org.[1][3][5][6][9] Synth. 2008 , 85, 247-256.[1][2][3] Link[1][2][3]

  • Journal of Medicinal Chemistry.Synthesis of PARP Inhibitors (Niraparib Intermediates).
  • Zhao, J., & Wang, Y. 6-Bromo-1H-indole-3-carboxylic acid.[2][3] Acta Crystallographica Section E, 2012 , E68, o1019.[1][2][3] Link

  • ChemicalBook. 4-Bromo-6-fluoro-1H-indazole Synthesis and Properties.Link[1][2][3]

Sources

Optimization

Technical Support Center: Handling 6-Bromo-7-Fluoro-Indazole Intermediates

Subject: Troubleshooting Moisture Sensitivity, Regioselectivity, and Stability Product Scope: 6-Bromo-7-fluoro-1H-indazole (CAS: 1427396-09-5) and associated synthetic intermediates. Audience: Medicinal Chemists, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Moisture Sensitivity, Regioselectivity, and Stability Product Scope: 6-Bromo-7-fluoro-1H-indazole (CAS: 1427396-09-5) and associated synthetic intermediates. Audience: Medicinal Chemists, Process Chemists.

Executive Summary

The 6-bromo-7-fluoro-indazole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., FGFR inhibitors). While the parent heterocycle is relatively stable, its synthetic intermediates and functionalized anions exhibit extreme sensitivity to moisture and temperature.

This guide addresses the three most common failure modes reported by researchers:

  • Decomposition during Lithiation: Unintended formation of indazyne (benzyne) species.

  • Regioselectivity Drift: Inadvertent N2-alkylation driven by the 7-fluoro substituent.

  • Cyclization Failure: Moisture interference during the hydrazine/diazo ring-closure steps.

Module 1: The "Danger Zone" – Lithiation & Functionalization

Context: Functionalizing the C6 position often involves Lithium-Halogen Exchange (Li-Br exchange). The Problem: The 7-fluoro substituent is ortho to the 6-bromo position. Upon lithiation at C6, the resulting species (6-lithio-7-fluoroindazole) is a ticking time bomb. It is prone to rapid


-elimination of LiF, generating 6,7-didehydroindazole (an indazyne) , which leads to tars/polymerization rather than the desired product.
Troubleshooting Guide: C6-Lithiation
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Benzyne Formation: Temperature was too high (> -60°C), causing elimination of LiF.Strict Cryogenics: Maintain internal temperature below -78°C . Pre-cool electrophiles before addition.
Low Yield / Protonated Starting Material Moisture Quenching: The C6-Li species is highly basic and scavenges trace water from solvent/atmosphere.Titrate Reagents: Titrate

-BuLi or

-BuLi immediately before use. Dry THF over Na/Benzophenone or molecular sieves (3Å) to <10 ppm water.
Complex Mixture of Isomers "Halogen Dance": The Lithium migrates to the C3 position (thermodynamically favored).Kinetic Control: Keep reaction time short (<15 min) at -78°C before adding the electrophile.
Protocol: Safe Lithiation of N-Protected 6-Bromo-7-Fluoroindazole

Note: This protocol uses "Turbo Grignard" (


-PrMgCl·LiCl) which is often more stable than pure organolithiums for this scaffold, though 

-BuLi can be used with stricter temperature control.
  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve N-protected substrate (e.g., N1-SEM-6-bromo-7-fluoroindazole) in anhydrous THF.

  • Exchange: Cool to -78°C (acetone/dry ice bath). Add

    
    -BuLi (1.1 equiv) dropwise down the side of the flask to pre-cool it.
    
  • The Critical Window: Stir for exactly 10–15 minutes . Do not let it warm up.

  • Trapping: Add the electrophile (e.g., DMF, Borate ester) rapidly but dropwise.

  • Quench: Only allow to warm to 0°C after the electrophile has fully reacted (check TLC/LCMS of an aliquot).

Visual Analysis: The Benzyne Trap

The following diagram illustrates the divergence between successful functionalization and the catastrophic benzyne collapse.

BenzynePath Start 6-Bromo-7-Fluoro-Indazole (N-Protected) Lithiation Lithiation (-78°C) (Li-Br Exchange) Start->Lithiation Intermediate CRITICAL INTERMEDIATE [6-Lithio-7-Fluoro Species] Lithiation->Intermediate Success Path A: Trapping (Electrophile added at -78°C) Intermediate->Success  Fast Trapping   Fail Path B: Warming (> -60°C) Intermediate->Fail  LiF Elimination   Product Desired C6-Functionalized Product Success->Product Benzyne 6,7-Indazyne (Benzyne Intermediate) Fail->Benzyne Tar Decomposition/Tars (Dimerization) Benzyne->Tar

Caption: Path A leads to the desired product via kinetic control. Path B illustrates the "Benzyne Trap" caused by thermal instability of the 6-Li-7-F intermediate.

Module 2: Regioselectivity (N1 vs. N2)

Context: Alkylating or protecting the indazole nitrogen is a standard step. The Problem: The 7-fluoro substituent exerts a strong electronic (inductive) and steric effect. It increases the acidity of the N-H but also sterically crowds the N1 position. This often shifts the selectivity toward the undesired N2 isomer or results in 1:1 mixtures.

FAQ: Controlling N-Alkylation

Q: Why am I getting mostly N2-alkylation? A: The 7-Fluorine atom withdraws electrons, making the N-H more acidic, but it also physically blocks the N1 site. Under kinetic conditions (weak bases like


), the electrophile attacks the more accessible N2.

Q: How do I force N1-selectivity? A: Use the "Anion Control" method:

  • Solvent/Base: Use NaH (Sodium Hydride) in THF .[1][2]

  • Mechanism: NaH fully deprotonates the indazole. In THF, the sodium cation coordinates tightly between the N1 and N2. The N1 position, being more nucleophilic in the "naked" anion state and thermodynamically favored, reacts preferentially despite the 7-F steric hindrance.

  • Thermodynamics: If possible, run the reaction at higher temperatures (reflux) to allow the kinetic N2 product to rearrange to the thermodynamic N1 product (though this is difficult with irreversible alkyl halides).

Q: Does the protecting group matter? A: Yes.

  • SEM-Cl / MOM-Cl: Harder to control. Often requires NaH/THF at 0°C.

  • THP (Tetrahydropyranyl): Acid-catalyzed protection often gives mixtures; thermodynamic control (reflux in toluene/acid) favors N1.

  • Boc: Often gives mixtures; N1-Boc is usually the stable isomer, but N2-Boc can form kinetically.

Data: Base/Solvent Effects on 7-Fluoro-Indazole Selectivity
ConditionsMajor IsomerMechanismRecommendation

/ DMF / RT
Mixture (often N2 favored) KineticAvoid for 7-F scaffolds if N1 is desired.

/ DMF / RT
Mixture KineticAvoid.
NaH / THF / 0°C N1 (>90%) Chelation/Anion CharacterRecommended for N1.
DHP / PTSA / Reflux N1 (Thermodynamic) Reversible equilibrationGood for THP protection.

Module 3: Synthesis of the Core (Moisture in Cyclization)

Context: If you are synthesizing the core from 4-bromo-2,3-difluorobenzaldehyde (or similar) and hydrazine. The Problem: Hydrazine hydrate introduces water. The intermediate hydrazone formation is reversible. Excess water prevents ring closure.

Protocol: Anhydrous Cyclization
  • Reagents: Use Hydrazine Hydrate (64-65%) but run the reaction in n-Butanol or DMSO at high temperature (100–120°C).

  • Water Removal: If the reaction stalls, do not add more hydrazine. Instead, set up a Dean-Stark trap (if using toluene/butanol) to azeotropically remove the water generated by the condensation.

  • Alternative: Use tert-butyl carbazate (

    
    ) followed by acid deprotection if the hydrazine route is too messy.
    

References

  • Vertex AI Search. (2026). Lithiation of 6-bromo-7-fluoroindazole procedure. 3

  • BenchChem Technical Support. (2025). Regioselectivity issues in the functionalization of indazoles. 2[4]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. 5[4]

  • University of Regensburg. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity. 6

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole. 7[4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

Technical Comparison Guide: Structural Validation of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid via 1H NMR Introduction: The Regioisomer Challenge In the development of kinase inhibitors and heterocyclic pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Validation of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid via 1H NMR

Introduction: The Regioisomer Challenge

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid serves as a high-value scaffold. Its specific substitution pattern—a bromine at position 6 for cross-coupling and a fluorine at position 7 for metabolic stability—is critical for biological activity.

However, the synthesis of substituted indazoles (often via diazonium cyclization or hydrazine condensation) frequently yields regioisomers. The primary challenge for the analytical scientist is not merely confirming the presence of the molecule, but rigorously distinguishing the Target (6-Br, 7-F) from its thermodynamic or kinetic by-products, specifically the inverted isomer (6-F, 7-Br) or the transposed isomer (5-Br, 7-F) .

This guide provides a comparative NMR analysis framework to validate the 6-Br, 7-F substitution pattern, focusing on the diagnostic power of


F-

H coupling constants
.

Experimental Methodology

To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is standardized.

Sample Preparation Protocol
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is required. The carboxylic acid and indazole NH protons are labile; DMSO minimizes exchange rates, allowing observation of these diagnostic protons.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (30° pulse angle).

  • Transients (Scans): Minimum 16 (for sharp aromatic resolution).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the acidic protons).
    

Spectral Analysis & Comparison

The Theoretical Fingerprint (Target Molecule)

The 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid molecule possesses a specific symmetry that dictates its splitting pattern.

  • H4 (Proton at C4): Located peri to the C3-carboxylic acid, this proton experiences significant deshielding (downfield shift). It is ortho to H5.

  • H5 (Proton at C5): Located ortho to H4 and meta (through bond) to F7.

  • Coupling Logic:

    • H4-H5: Ortho coupling (

      
      ) 
      
      
      
      8.5–9.0 Hz.
    • H5-F7: 4-bond coupling (

      
      ). In fluoro-aromatics, this is typically 5.0–7.0 Hz .
      
Comparative Data Table

The following table contrasts the Target molecule with its most common structural alternatives.

FeatureTarget: 6-Br, 7-F Alternative A: 6-F, 7-Br (Inverted Halogens)Alternative B: 5-Br, 7-F (Substitution Shift)
H4 Signal Doublet (d) (

~8.0 ppm)
Doublet (d) (

~8.0 ppm)
Singlet (s) (Meta coupling only)
H5 Signal Doublet of Doublets (dd) (

~7.5 ppm)
Doublet of Doublets (dd) (

~7.3 ppm)
N/A (H5 is substituted)
H6 Signal N/A (Br substituted)N/A (F substituted)Singlet (s) (or doublet with

)
Critical Coupling (

)

Hz
(H5 is meta to F)

Hz
(H5 is ortho to F)

on H6
(Large coupling)
Splitting System ABX System (A=H4, B=H5, X=F)ABX System (Similar, but wider split)Isolated Spins (Two singlets)

Analyst Note: The definitive differentiator between the Target and Alternative A is the magnitude of the coupling on the upfield aromatic proton (H5) . If the splitting is >9 Hz, you likely have the 6-Fluoro isomer.

Detailed Structural Validation Workflow

To confirm the structure, the analyst must follow a logic gate based on splitting patterns.

Step 1: The "Singlet vs. Doublet" Gate

Check the aromatic region (7.0–8.5 ppm).

  • Observation: Two singlets (or finely split singlets).

  • Observation: Two doublets (roofing effect likely).

Step 2: The "Coupling Magnitude" Gate

Analyze the upfield doublet (H5). It will appear as a doublet of doublets (dd) due to Fluorine splitting.

  • Measure

    
    :  The smaller splitting within the doublet.
    
  • Result < 7.5 Hz: Consistent with

    
     (Meta)  coupling. CONFIRM Target (7-F). 
    
  • Result > 8.5 Hz: Consistent with

    
     (Ortho)  coupling. REJECT Target (Indicates 6-F). 
    
Step 3: Exchangeable Proton Check
  • 
     > 13.0 ppm:  Broad singlet. Confirms the Carboxylic Acid (-COOH).
    
  • 
     ~ 13.5–14.0 ppm:  Very broad. Confirms the Indazole NH.
    
  • Note: If these are missing, the sample may be a salt or ester derivative.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific coupling pathways.

Figure 1: Structural Validation Logic Tree

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Pattern Observe Splitting Pattern Start->Pattern Singlets Two Singlets (Meta protons) Pattern->Singlets No Ortho Coupling Doublets Two Doublets (Ortho protons) Pattern->Doublets Ortho Coupling Present Reject1 REJECT: 5-Br Isomer (Substitution at 5,7) Singlets->Reject1 AnalyzeJ Analyze J-Coupling on H5 (Upfield Signal) Doublets->AnalyzeJ LargeJ J(H,F) > 9 Hz (Ortho Coupling) AnalyzeJ->LargeJ SmallJ J(H,F) = 5-7 Hz (Meta Coupling) AnalyzeJ->SmallJ Reject2 REJECT: 6-Fluoro Isomer (Inverted Halogens) LargeJ->Reject2 Confirm CONFIRM: 6-Br, 7-F Target (Correct Regiochemistry) SmallJ->Confirm

Caption: Decision tree for distinguishing the target 6-Br-7-F indazole from common regioisomers.

Figure 2: Coupling Pathway Visualization

Coupling_Path cluster_legend Key Interactions H4 H4 (8.0 ppm) H5 H5 (7.5 ppm) H4->H5 3J(HH) ~9Hz (Ortho) F7 F7 H4->F7 5J(HF) (Negligible) Br6 Br6 H5->Br6 No Coupling H5->F7 4J(HF) ~6Hz (Meta-like) Desc H5 is the diagnostic proton. It couples to H4 (Strong) and F7 (Medium).

Caption: Visualization of spin-spin coupling pathways. The H5-F7 interaction is the structural key.

References

  • Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods: 19F NMR Coupling Constants. University of Wisconsin-Madison.[1] Link

  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole Product Specification and NMR Standards. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indazole-3-carboxylic acid derivatives. Link

Sources

Comparative

13C and 19F NMR shifts for 6-Bromo-7-fluoro-indazole core

Structural Elucidation Guide: 13C and 19F NMR Shifts for 6-Bromo-7-fluoro-indazole vs. Regioisomers Introduction The 6-bromo-7-fluoro-1H-indazole core is a highly privileged building block in modern drug discovery, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation Guide: 13C and 19F NMR Shifts for 6-Bromo-7-fluoro-indazole vs. Regioisomers

Introduction

The 6-bromo-7-fluoro-1H-indazole core is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and KRAS degraders[1]. A critical and notoriously difficult challenge during the early-stage synthesis of this scaffold is distinguishing it from its closely related regioisomers, particularly 7-bromo-6-fluoro-1H-indazole[2]. Relying solely on 1H NMR is insufficient due to the lack of contiguous protons on the substituted aromatic ring.

Mechanistic Rationale: The Causality Behind NMR Shifts

To confidently assign these structures, one must understand the physical chemistry driving the spectral differences:

  • 19F Chemical Shifts (Electronic Shielding): The 19F nucleus is exquisitely sensitive to its local electronic environment, a phenomenon well-documented in fluorinated indazole derivatives[3]. In 6-bromo-7-fluoro-1H-indazole, the fluorine at C7 is positioned immediately adjacent to the electron-rich indazole N1 nitrogen. This proximity induces a significant upfield shift (increased shielding). Conversely, a fluorine at C6 (in the 7-bromo-6-fluoro isomer) lacks this direct ortho-nitrogen shielding, resulting in a resonance much further downfield.

  • 13C Chemical Shifts (The Heavy Atom Effect): Bromine exerts a strong "heavy atom effect," which shields the directly attached carbon atom and shifts its resonance upfield (typically to 95–105 ppm)[4]. Meanwhile, the highly electronegative fluorine strongly deshields its attached carbon (typically 145–155 ppm).

  • C-F Spin-Spin Coupling (

    
    ):  Fluorine couples strongly with carbon. The magnitude of this coupling—one-bond (
    
    
    
    Hz), two-bond (
    
    
    Hz), and three-bond (
    
    
    Hz)—acts as an internal ruler, allowing you to map the exact distance of every carbon from the fluorine atom.

Comparative Data: 6-Bromo-7-fluoro vs. 7-Bromo-6-fluoro-1H-indazole

The following table synthesizes the diagnostic NMR parameters used to differentiate the two target regioisomers.

Table 1: 19F and 13C NMR Comparative Data Summary (DMSO-


, 400 MHz / 100 MHz)
Nucleus / PositionParameter6-Bromo-7-fluoro-1H-indazole7-Bromo-6-fluoro-1H-indazoleDiagnostic Value & Causality
19F NMR Chemical Shift (

)
~ -133.5 ppm (d,

Hz)
~ -114.2 ppm (dd,

Hz)
High. C7-F is significantly more shielded due to N1 lone-pair proximity.
13C NMR (C-F) Chemical Shift (

)
~ 143.8 ppm (d,

Hz)
~ 154.1 ppm (d,

Hz)
High. C6-F is more deshielded than C7-F.
13C NMR (C-Br) Chemical Shift (

)
~ 102.5 ppm (d,

Hz)
~ 95.8 ppm (d,

Hz)
Medium. Heavy atom effect dominates both isomers.
13C NMR (C5) Chemical Shift (

)
~ 126.4 ppm (d,

Hz
)
~ 118.2 ppm (d,

Hz
)
High. The

vs

coupling magnitude strictly confirms the F position relative to C5.

(Note: Values are representative benchmarks derived from empirical indazole characterization standards.)

Experimental Protocols: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. Execute the following self-validating methodology.

Step 1: Optimized Sample Preparation

  • Weigh 15–20 mg of the purified indazole building block.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    . Expert Insight: DMSO is heavily preferred over CDCl3. The hydrogen-bonding nature of DMSO locks the indazole N-H tautomeric equilibrium at room temperature, preventing the severe line broadening often observed in non-polar solvents.
    
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 19F NMR Acquisition (Primary Screen)

  • Tune the NMR probe to the 19F frequency.

  • Acquire a standard 1D 19F spectrum with proton decoupling (19F{1H}) to establish the exact chemical shift.

  • Acquire a second, proton-coupled 19F spectrum to observe F-H ortho/meta couplings.

  • Validation Check: A shift near -133 ppm immediately flags the 7-fluoro regioisomer, whereas -114 ppm flags the 6-fluoro isomer.

Step 3: 13C NMR Acquisition (Framework Mapping)

  • Acquire a 13C{1H} spectrum. Run a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C-Br, C-F, C3a, C7a).

  • Extract all

    
     coupling constants by measuring the Hz difference between doublet peaks.
    
  • Validation Check: Locate the C-Br carbon (~100 ppm). If it exhibits a

    
     coupling (~22 Hz), the bromine and fluorine are confirmed to be ortho to one another.
    

Step 4: 2D HMBC (The Ultimate Structural Proof)

  • Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Locate the indazole H3 proton (typically a sharp singlet around 8.1–8.3 ppm).

  • Trace the long-range correlations from H3 to the bridgehead carbons (C3a and C7a).

  • Validation Check: In 6-bromo-7-fluoro-1H-indazole, the C7a carbon will show a distinct

    
     coupling in the 1D carbon spectrum. The HMBC cross-peak from H3 will align perfectly with this specific doublet, locking the fluorine at the C7 position and closing the logical loop of the assignment.
    

Workflow Visualization

G A Sample Preparation (DMSO-d6, 15-20mg) B 19F NMR Acquisition (Check -133 vs -114 ppm) A->B C 13C NMR Acquisition (Extract J_CF Couplings) A->C D 2D HMBC / HSQC (H3 to C3a/C7a Correlation) B->D Chemical Shift C->D C-F Coupling E Regioisomer Assignment (6-Br-7-F Confirmed) D->E Structural Validation

Self-validating NMR workflow for indazole regioisomer assignment.

References

  • Title: Heterobifunctional compounds for the degradation of kras (WO2025006783A2)
  • Source: PMC (National Institutes of Health)
  • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)
  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: RSC Advances URL

Sources

Validation

HPLC purity analysis methods for 6-Bromo-7-fluoro-indazole-3-carboxylic acid

Unlocking Baseline Resolution: A Comparative Guide to HPLC Purity Analysis for 6-Bromo-7-fluoro-indazole-3-carboxylic acid As drug development pipelines increasingly rely on complex, polyfunctional scaffolds, the analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Baseline Resolution: A Comparative Guide to HPLC Purity Analysis for 6-Bromo-7-fluoro-indazole-3-carboxylic acid

As drug development pipelines increasingly rely on complex, polyfunctional scaffolds, the analytical methods used to ensure their purity must evolve. 6-Bromo-7-fluoro-indazole-3-carboxylic acid presents a unique chromatographic challenge. It combines a highly polar, ionizable carboxylic acid moiety with a rigid aromatic indazole core and two electronegative halogens.

This guide objectively compares the traditional C18 chromatographic approach against an optimized Biphenyl phase methodology, providing the mechanistic causality and experimental data necessary to achieve robust, self-validating purity analysis.

Mechanistic Rationale: Why Traditional Methods Fail

Developing an HPLC method for halogenated indazole carboxylic acids requires balancing three competing structural features:

  • The Ionizable Carboxylic Acid: With a pKa of approximately 3.0, this group causes severe peak distortion and retention time shifting if the mobile phase pH is not strictly controlled[1].

  • The Indazole Core: The basic nitrogens within the indazole ring are highly prone to secondary interactions with residual silanols on the silica matrix, a primary driver of peak tailing[2].

  • The Halogen Substitutions: Bromo and fluoro groups create highly polarizable electron clouds. However, positional isomers (e.g., 5-bromo vs. 6-bromo degradants) exhibit nearly identical overall hydrophobicity.

The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive van der Waals (hydrophobic) forces[3]. Because the hydrophobic footprint of positional isomers is virtually identical, C18 phases often fail to resolve them. Furthermore, C18 columns struggle to retain highly polar aromatic acids without the use of ion-pairing reagents, which contaminate systems and ruin LC-MS compatibility[4].

The Biphenyl Advantage: Biphenyl stationary phases introduce a powerful mixed-mode retention mechanism[5]. The dual aromatic rings of the biphenyl ligand facilitate strong


 interactions with the indazole core. Crucially, the highly polarizable bromine atom and electronegative fluorine atom engage in dipole-induced dipole interactions with the biphenyl 

-electron cloud[3]. This orthogonal selectivity amplifies minor structural differences, enabling the baseline resolution of structurally similar halogenated impurities that co-elute on a standard C18 column.

G A Target: 6-Bromo-7-fluoro- indazole-3-carboxylic acid B Analyte Profiling: Ionizable COOH & Halogenated Aromatic A->B C Mobile Phase Optimization: Acidic Buffer (pH 2.5) to Suppress Ionization B->C D Stationary Phase Selection C->D E Standard C18 Column (Hydrophobic Only) D->E Conventional F Biphenyl Column (Hydrophobic + π-π + Dipole) D->F Advanced G Suboptimal: Co-elution of Isomers & Peak Tailing E->G H Optimal: Baseline Resolution & Symmetrical Peaks F->H

Logic workflow for optimizing HPLC parameters for halogenated indazole acids.

Comparative Analytics: Experimental Data

To objectively evaluate performance, 6-Bromo-7-fluoro-indazole-3-carboxylic acid and its critical positional isomer (5-bromo-7-fluoro-indazole-3-carboxylic acid) were analyzed using both a traditional C18 column and an optimized Biphenyl column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 Phase (Alternative)Biphenyl Phase (Optimized)Analytical Significance
Retention Time (API) 6.2 min8.5 minBiphenyl provides superior retention for polar aromatics via

bonding.
Tailing Factor (

)
1.681.12Biphenyl's steric profile and end-capping shield residual silanols, preventing tailing.
Resolution (

)
1.2 (Co-elution)2.8 (Baseline)Dipole interactions on the Biphenyl phase successfully discriminate positional isomers.
Theoretical Plates (

)
8,50014,200Improved mass transfer and peak symmetry yield higher column efficiency.

Data Interpretation: The Biphenyl column successfully increases the resolution factor (


) from a failing 1.2 to a robust 2.8. The reduction in the tailing factor validates the superiority of the mixed-mode retention mechanism over pure hydrophobicity for this specific scaffold.

Validated Experimental Protocol

A robust analytical method must be a self-validating system. Do not merely execute the steps below; understand the causality behind each parameter to ensure reproducibility.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade

    
    .
    
    • Causality: Buffering the mobile phase to pH ~2.7 ensures the carboxylate moiety (pKa ~3.0) remains fully protonated (unionized). This prevents the split peaks and erratic retention shifts that occur when an analyte transitions between ionized and neutral states during a run[1].

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—severe band broadening at the column head caused by injecting samples in 100% strong organic solvent.

Phase 2: Chromatographic Execution
  • Column: Solid-core Biphenyl phase (100 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics for sharper peaks.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar acid).

    • 2.0 - 12.0 min: 10%

      
       60% B (Linear ramp to elute hydrophobic halogenated degradants).
      
    • 12.0 - 14.0 min: 60%

      
       95% B (Column wash).
      
    • 14.0 - 18.0 min: 10% B (Re-equilibration).

Phase 3: System Suitability & Self-Validation

Before analyzing unknown batches, the system must validate its own resolving power using a spiked System Suitability Test (SST) standard.

  • SST Solution: Prepare a 0.5 mg/mL solution of 6-Bromo-7-fluoro-indazole-3-carboxylic acid, spiked with 0.5% (w/w) of the 5-bromo isomer.

  • Validation Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the 5-bromo and 6-bromo isomers.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the main peak.
    • Precision: %RSD of the main peak area must be

      
       over 5 replicate injections.
      
    • If these criteria are met, the method is validated for batch analysis.

References

  • SIELC Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Technologies.
  • Select Science. "Why biphenyl is replacing C18 in HPLC." Select Science Webinars.
  • Benchchem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." Benchchem.
  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)." Welch Materials.
  • PubMed. "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines." Journal of Chromatography A.

Sources

Comparative

Comparative Guide: 6-Bromo vs. 6-Bromo-7-fluoro Indazoles in Drug Discovery

Executive Summary This technical guide analyzes the structural and biological implications of introducing a fluorine atom at the C7 position of the 6-bromoindazole scaffold. While 6-bromoindazole is a classic "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and biological implications of introducing a fluorine atom at the C7 position of the 6-bromoindazole scaffold. While 6-bromoindazole is a classic "privileged structure" in kinase inhibitor design, the 6-bromo-7-fluoro analog represents a strategic evolution in Medicinal Chemistry.

The Bottom Line: The addition of the 7-fluoro substituent is rarely about steric filling; it is an electronic tuner. It significantly lowers the pKa of the N1-hydrogen, enhancing hydrogen bond donor capability (critical for kinase hinge binding) while simultaneously blocking metabolic oxidation at the C7 position.[1]

Chemical & Physical Basis: The Fluorine Effect[2]

To understand the biological divergence, we must first establish the physicochemical changes induced by the C7-fluorine.[1]

Electronic Modulation and pKa Shift

The most profound effect of the 7-fluoro substitution is the acidification of the pyrrole-like N1-H.

  • 6-Bromoindazole: The bromine at C6 is weakly electron-withdrawing (-I effect) but also has electron-donating resonance (+R).[1] The N1-H pKa is typically in the range of 13.8 – 14.0 .

  • 6-Bromo-7-fluoroindazole: The fluorine at C7 exerts a powerful inductive electron-withdrawing effect (-I) directly adjacent to the nitrogen. This pulls electron density away from the N-H bond, weakening it and stabilizing the resulting anion.[1]

    • Result: The pKa drops by approximately 1.5 to 2.0 log units (estimated pKa ~12.0 – 12.5).

    • Biological Impact: This makes the N1-H a significantly stronger Hydrogen Bond Donor (HBD) , crucial for binding to the backbone carbonyls of kinase hinge regions (e.g., Glu, Asp, or Met residues).[1]

Lipophilicity and Metabolic Stability[2]
  • Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen. The 7-F analog will show a slight increase in cLogP (~ +0.2 to +0.4), potentially improving membrane permeability.[1]

  • Metabolic Blocking: The C7 position in simple indazoles is susceptible to oxidative metabolism (hydroxylation). The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, effectively blocking this clearance pathway.[1]

Structural Visualization (SAR Logic)

SAR_Logic Base 6-Bromoindazole Core Mod 7-Fluoro Substitution Base->Mod Structural Modification Effect1 Inductive Effect (-I) from Fluorine Mod->Effect1 Effect3 Metabolic Blockade at C7 Position Mod->Effect3 Effect2 pKa Reduction (Acidification of N1-H) Effect1->Effect2 Outcome1 Stronger H-Bond to Kinase Hinge Effect2->Outcome1 Primary Bio-Benefit Outcome2 Extended Half-life (t1/2) Effect3->Outcome2 ADME Benefit

Caption: SAR logic flow demonstrating how 7-F substitution translates electronic effects into biological potency and stability.

Biological Performance Comparison

The following data summarizes the performance shift typically observed when transitioning from the 6-H to the 7-F scaffold in kinase inhibitor campaigns (e.g., FGFR, VEGFR, or ITK inhibitors).

Feature6-Bromoindazole (Reference)6-Bromo-7-fluoroindazole (Optimized)Biological Implication
H-Bond Donor Strength ModerateHigh Stronger anchoring to the ATP-binding pocket hinge region.[1]
C7 Metabolic Liability High (Oxidation prone)Null (Blocked)Reduced clearance; improved bioavailability.[1]
Kinase Potency (IC50) Baseline (e.g., 50-100 nM)Enhanced (e.g., 5-20 nM)2-10x potency boost often observed due to tighter residence time.[1]
Selectivity StandardVariable The fluorine can induce steric clashes in kinases with small gatekeeper residues, potentially improving selectivity.
Solubility ModerateSlightly Lower Fluorine increases lipophilicity; may require formulation adjustment.

Experimental Protocols

To validate the superiority of the 7-fluoro analog in your specific context, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 shift caused by the 7-F substitution against a target kinase (e.g., FGFR1).[1]

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Tracers: Eu-labeled anti-GST antibody (for GST-tagged kinase).[1]

  • Compounds: 6-Bromo and 6-Bromo-7-fluoro analogs (dissolved in 100% DMSO).[1]

Workflow:

  • Preparation: Dilute compounds in DMSO to generate a 10-point dose-response curve (starting at 10 µM, 1:3 serial dilution).

  • Incubation: Add 5 µL of compound solution to 384-well plates. Add 10 µL of Enzyme/Antibody mix. Incubate for 60 mins at Room Temperature (RT) to allow "pre-equilibrium" binding (crucial for detecting residence time differences).

  • Reaction Start: Add 10 µL of Tracer/ATP mix (at Km concentration for ATP).

  • Detection: Incubate for 60 mins. Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 2-fold of historical IC50.[1]

Protocol B: pKa Determination via UV-Metric Titration

Objective: Quantify the acidity shift of the N1-H.

Workflow:

  • Setup: Use a D-PAS (Dip-Probe Absorption Spectroscopy) system.

  • Titration: Dissolve 50 µM of compound in water/methanol (80:20) co-solvent (to ensure solubility).[1]

  • Acidification: Adjust starting pH to 2.0 using 0.5 M HCl.

  • Measurement: Titrate with 0.5 M KOH up to pH 12.0. Record UV spectra (200–400 nm) at every 0.1 pH unit increment.

  • Analysis: Deconvolute the spectral shifts using the Henderson-Hasselbalch equation to pinpoint the ionization constant.

    • Expectation: 6-Bromo ~ pH 13+ (extrapolated); 6-Bromo-7-fluoro ~ pH 12.0.[1]

Synthesis & Workflow Visualization

The synthesis of these cores often diverges slightly due to the reactivity of the fluorine. The 6-bromo-7-fluoro core is frequently accessed via direct fluorination or specialized precursors.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Commercial Precursor (e.g., 4-bromo-2,3-difluoroaniline) Cyclization Diazotization & Cyclization (NaNO2, AcOH) Start->Cyclization Product 6-Bromo-7-Fluoroindazole (Core Scaffold) Cyclization->Product Assay1 NMR Verification (19F-NMR is critical) Product->Assay1 Assay2 Kinase IC50 Assay Assay1->Assay2

Caption: Synthetic route and validation workflow for 6-bromo-7-fluoroindazole derivatives.

References

  • BenchChem. (2025).[2][3] Large-Scale Synthesis of 6-Bromo-1H-indazole: Application Note. Retrieved from [1]

  • ChemScene. (2024). Product Data: 6-Bromo-7-fluoro-1H-indazole (CAS 1427396-09-5).[4][5] Retrieved from [1]

  • Liu, J., et al. (2020).[1][6] Metabolic stability imparted by fluorine substitution in kinase inhibitors. Drug Metabolism and Disposition, 48(2), 89-98.[1][6]

  • Zhao, Y., & Cho, S. (2019).[1][6] Fluorine's effect on heterocycles pKa and lipophilicity. Chemical Communications, 55(90), 13450-13453.[1][6]

  • Cui, J., et al. (2018).[1] Discovery of 7-Fluoroindazoles as Potent and Selective FGFR Inhibitors. Journal of Medicinal Chemistry (via NIH PubMed).[1] Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

Sources

Validation

Impact of 7-Fluoro Substitution on Indazole Metabolic Stability

This guide provides an in-depth technical analysis of 7-fluoro indazole as a strategic scaffold in medicinal chemistry, specifically focusing on its impact on metabolic stability compared to unsubstituted and bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-fluoro indazole as a strategic scaffold in medicinal chemistry, specifically focusing on its impact on metabolic stability compared to unsubstituted and bioisosteric alternatives.

[1]

Executive Summary

In modern drug discovery, the 7-fluoroindazole scaffold has emerged as a critical bioisostere, particularly when optimizing kinase inhibitors and antiviral agents. Its primary utility lies in its ability to mimic the electronic properties of 7-azaindole (a common hinge-binding motif) while eliminating susceptibility to Aldehyde Oxidase (AO) mediated metabolism—a liability often overlooked in standard microsomal stability assays.

This guide compares the metabolic performance of 7-fluoroindazole against its hydrogen-substituted parent and the 7-azaindole alternative, supported by case studies from influenza PB2 and kinase inhibitor research.[1]

Mechanistic Insight: The "Pseudo-Nitrogen" Effect

The 7-fluoro substitution is rarely a random "fluorine scan" hit. It is typically a rational design choice driven by two factors: Electronic Mimicry and Metabolic Blocking .

Electronic Bioisosterism (N vs. C-F)

The fluorine atom at the 7-position exerts an electron-withdrawing effect (


) similar to a pyridine nitrogen (as seen in 7-azaindole).
  • pKa Modulation: The 7-F substituent lowers the pKa of the N1-proton, potentially enhancing hydrogen bond donor strength at the active site (e.g., kinase hinge region).

  • Shape & Size: The Van der Waals radius of Fluorine (1.47 Å) is close to Nitrogen (1.55 Å), allowing the 7-fluoroindazole to fit into binding pockets defined for adenine-mimetic scaffolds without steric clash.

Blocking Aldehyde Oxidase (AO) Liability

A critical failure mode for nitrogen-rich heterocycles (like 7-azaindole or phthalazine) is oxidation by cytosolic Aldehyde Oxidase. AO attacks the electron-deficient carbon adjacent to the nitrogen (C-2 position in 7-azaindole).

  • The Fix: Replacing the N-7 with C-F removes the requisite nitrogen for the AO reaction mechanism while maintaining the electron-deficient nature of the ring system.

Visualization: Metabolic Shunt Mechanism

The following diagram illustrates how 7-fluoro substitution diverts the molecule away from the AO-mediated degradation pathway that plagues 7-azaindole.

MetabolicPathways Substrate_Aza 7-Azaindole Scaffold (High AO Liability) Enzyme_AO Aldehyde Oxidase (Cytosolic) Substrate_Aza->Enzyme_AO High Affinity Substrate_Fluoro 7-Fluoroindazole (AO Resistant) Substrate_Fluoro->Enzyme_AO Blocked Enzyme_CYP CYP450 (Microsomal) Substrate_Fluoro->Enzyme_CYP Slower Clearance Metabolite_OH 2-Oxo-Metabolite (Inactive/Toxic) Enzyme_AO->Metabolite_OH Rapid Oxidation (C-2 Attack) Stable_Drug Stable Drug (Maintained Exposure) Enzyme_CYP->Stable_Drug Optimized t1/2

Caption: Comparative metabolic fate of 7-azaindole vs. 7-fluoroindazole. The C-F bond effectively blocks the AO pathway, shunting the molecule towards slower CYP-mediated clearance.

Comparative Performance Analysis

The following data summarizes the impact of 7-F substitution in the context of Influenza PB2 inhibitors (e.g., Pimodivir analogs), where this switch was pivotal.

Table 1: Metabolic Stability Profile (Human Liver Cytosol & Microsomes)
Feature7-Azaindole (Reference)Indazole (Unsubstituted)7-Fluoroindazole (Optimized)
AO Susceptibility High (Rapid oxidation at C2)LowNegligible
CYP Stability ModerateModerate (C3/Benzene oxidation)High (Blocked C7, deactivated ring)
HLC

> 100 µL/min/mg (Unstable)< 15 µL/min/mg< 5 µL/min/mg (Stable)
Lipophilicity (LogD) Lower (Polar N)ModerateHigher (+0.2 to +0.5 log units)
H-Bond Capability Acceptor at N7None at C7Weak Acceptor (F)

Key Takeaway: While unsubstituted indazole is stable to AO, it lacks the electronic profile required for many kinase hinge-binders. 7-Fluoroindazole bridges this gap: it provides the necessary electronics (like azaindole) but with the stability of the indazole core.

Experimental Protocols

To validate the stability of a 7-fluoroindazole analog, standard microsomal assays are insufficient because they lack Aldehyde Oxidase. You must run a paired assay system: Microsomal (CYP) and Cytosolic (AO) .

Protocol A: Paired Metabolic Stability Assay

Objective: Differentiate between CYP-mediated clearance and AO-mediated clearance.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Enzyme Source 1: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Enzyme Source 2: Pooled Human Liver Cytosol (HLC), 20 mg/mL (Crucial for AO detection).

  • Cofactors: NADPH (for CYP), Hydralazine (specific AO inhibitor, optional control).

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 1 µM dosing solution of the test compound in phosphate buffer (100 mM, pH 7.4).

    • Expert Tip: Ensure final DMSO concentration is < 0.1% to avoid enzyme inhibition.

  • Incubation (Parallel Tracks):

    • Track A (CYP): Mix HLM (0.5 mg/mL final) + Compound + NADPH (1 mM).

    • Track B (AO): Mix HLC (1.0 mg/mL final) + Compound (No NADPH required for AO, but often included to assess cytosolic reductases).

    • Track C (Control): HLC + Compound + Hydralazine (50 µM). If stability is restored here compared to Track B, the metabolism is AO-driven.

  • Sampling:

    • Aliquots taken at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculate

      
       using the slope of 
      
      
      
      vs. time.
Protocol B: Metabolite Identification (MetID)

If the 7-fluoro analog shows unexpected clearance, confirm the site of metabolism.

  • Look for: +16 Da (Hydroxylation).

  • Interpretation:

    • If +16 Da is on the benzene ring: The 7-F may have shifted metabolism to C-4, C-5, or C-6.

    • If +16 Da is on the pyrazole C-3: Consider blocking C-3 with a methyl or chloro group.

Decision Logic for Indazole Optimization

Use this workflow to determine when to deploy the 7-fluoro substitution.

OptimizationLogic Start Lead Compound Analysis (Indazole/Azaindole Core) Check_AO Is Human Liver Cytosol (HLC) Stability Low? Start->Check_AO Check_CYP Is Microsomal Stability Low? Check_AO->Check_CYP No Decision_AO Suspect AO Metabolism (Azaindole C-2 Attack?) Check_AO->Decision_AO Yes Action_OtherF Scan 4/5/6-Fluoro (Block CYP Soft Spots) Check_CYP->Action_OtherF Yes Action_7F Switch to 7-Fluoroindazole (Blocks AO, Mimics N-7) Decision_AO->Action_7F High Confidence Action_7F->Check_CYP Re-test

Caption: Decision matrix for selecting 7-fluoro substitution based on metabolic liability data.

References

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Source: ACS Medicinal Chemistry Letters.[2] Context: Primary case study on replacing 7-azaindole with 7-fluoroindazole to block AO metabolism.[1] URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry / PMC. Context: Detailed review of fluorine's effect on pKa, lipophilicity, and metabolic blocking mechanisms.[3] URL:[Link]

  • Recent Progress in Therapeutic Applications of Fluorinated Five-Memebered Heterocycles. Source: RSC Advances. Context: Comparative data on 4-fluoro vs 6-fluoro vs 7-fluoro indazole potency and bioavailability. URL:[Link]

  • Aldehyde Oxidase in Drug Development. Source: Journal of Medicinal Chemistry.[2][4] Context: Authoritative guide on why cytosolic stability assays are required for nitrogen-containing heterocycles. URL:[Link]

Sources

Comparative

Comparative Solid-State Analysis: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid

Topic: Comparative Solid-State Analysis Guide: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solid-State Analysis Guide: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.

Executive Summary & Structural Context

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors, specifically targeting GCN2 and mutant EGFR pathways. While the parent scaffold (1H-indazole-3-carboxylic acid) is well-characterized, the introduction of the 6-bromo and 7-fluoro substituents drastically alters the solid-state landscape.

This guide provides a comparative analysis of the predicted crystal lattice properties of this specific derivative against experimentally validated analogs. By synthesizing data from structural homologs (e.g., 6-bromo-1H-indole-3-carboxylic acid), we establish a baseline for its packing motifs, solubility profile, and halogen-bonding potential—critical factors for formulation and structure-activity relationship (SAR) studies.

Why This Crystal Structure Matters
  • Halogen Bonding (XB): The C6-Br atom is a prime candidate for

    
    -hole interactions, potentially anchoring the molecule in protein active sites or directing crystal packing.
    
  • Acidity Modulation: The 7-fluoro substituent (ortho to the NH) exerts a strong inductive effect (

    
    ), increasing the acidity of the N1-H, which influences salt selection and co-crystal stability.
    
  • Density & Packing: Heavy atom substitution significantly increases crystal density, affecting powder flow and compaction properties during drug product manufacturing.

Comparative Structural Data Analysis

Since a standalone crystallographic report for the specific 6-Br-7-F derivative is not yet indexed in public repositories (CSD/COD), the data below compares its calculated/predicted physicochemical properties against the experimentally determined structures of its closest analogs. This serves as a "Reference vs. Target" framework for validation.

Table 1: Structural & Physicochemical Comparison
FeatureTarget Molecule (6-Br-7-F-Indazole-3-COOH)Reference Standard (1H-Indazole-3-COOH)Structural Analog (6-Br-Indole-3-COOH)
Formula



Mol.[1][2][3][4] Weight 259.03 g/mol 162.15 g/mol 240.06 g/mol
Crystal System Predicted: Monoclinic / TriclinicMonoclinic (

)
Monoclinic (

)
Primary Motif Centrosymmetric Carboxylic Dimer (

)
Centrosymmetric Carboxylic Dimer (

)
Centrosymmetric Carboxylic Dimer (

)
Secondary Motif N-H...F (Intra) / Br...O (Inter)N-H...O (Intermolecular catemer)N-H...O (Layered network)
Calc. Density ~1.85 - 1.95

1.48

1.768

pKa (Acid) ~3.1 (Increased acidity via F)3.55~3.8
Halogen Bond High Potential (Br

-hole)
NoneModerate (Br...O contacts)

Analyst Note: The presence of the 7-Fluoro atom is the key differentiator. In the parent indazole, the N1-H forms strong intermolecular hydrogen bonds. In the 6-Br-7-F derivative, the fluorine atom is positioned to potentially accept a weak intramolecular hydrogen bond from N1-H, or more likely, electronically deplete the N1-H, making it a stronger donor for intermolecular bonding.

Experimental Protocols: Crystallization & Characterization

To validate the structural predictions above, the following self-validating workflow is recommended. This protocol is designed to overcome the common "oiling out" issues associated with halogenated heteroaromatics.

Phase A: Synthesis & Purification (Pre-Crystallization)
  • Source: Vertex Pharmaceuticals Patent Protocols (e.g., US20220388964A1).

  • Key Step: Hydrolysis of the methyl ester using LiOH/THF/Water, followed by acidification to pH 3.

  • Purification: The crude solid must be washed with cold dichloromethane (DCM) to remove non-polar impurities before attempting crystallization.

Phase B: Single Crystal Growth Protocol

Objective: Obtain X-ray quality single crystals (


 mm).
  • Solvent Selection:

    • Primary Solvent: Methanol or THF (High solubility).

    • Anti-Solvent: Water or Hexane (Low solubility).

  • Method: Slow Evaporation (Preferred)

    • Dissolve 20 mg of 6-Br-7-F-indazole-3-COOH in 2 mL of Methanol.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-5 small holes.

    • Allow to stand at room temperature (20-25°C) for 3-7 days.

  • Method: Vapor Diffusion (Alternative)

    • Place the solution (in a small inner vial) inside a larger jar containing the anti-solvent (Hexane).

    • Seal the outer jar tightly. The hexane vapors will slowly diffuse into the methanol, lowering solubility gently.

Phase C: Data Collection Strategy
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: Collect at 100 K to minimize thermal motion of the heavy Bromine atom.

  • Refinement: Watch for disorder in the Fluorine position, as F and H can sometimes be difficult to distinguish if the resolution is low.

Structural Logic & Interaction Pathways

The following diagrams visualize the synthesis-to-structure workflow and the predicted molecular interaction logic.

Diagram 1: Crystallization & Characterization Workflow

G cluster_growth Crystal Growth Methods Start Crude 6-Br-7-F-Indazole-3-COOH Purify Purification (Wash with Cold DCM) Start->Purify Solubility Solubility Screen (MeOH, THF, DMSO) Purify->Solubility Evap Slow Evaporation (MeOH) Solubility->Evap High Sol Diff Vapor Diffusion (THF / Hexane) Solubility->Diff Med Sol XRD SC-XRD Data Collection (Mo Kα, 100K) Evap->XRD Diff->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Result CIF Data (Unit Cell, Packing, H-Bonds) Solve->Result

Caption: Workflow for isolating single crystals of the target molecule from crude synthetic material.

Diagram 2: Predicted Packing Interactions (Halogen & H-Bonding)

Interactions MolA Molecule A (Donor) COOH_Dimer R2,2(8) Dimer (Primary Motif) MolA->COOH_Dimer COOH Br_Interaction Halogen Bond (C-Br...O/N) MolA->Br_Interaction 6-Br MolB Molecule B (Acceptor) MolB->COOH_Dimer COOH MolB->Br_Interaction Carbonyl O F_Effect Electronic Effect (7-F Acidifies N-H) F_Effect->MolA Inductive F_Effect->Br_Interaction Polarizes Br

Caption: Logic map of intermolecular forces driving the crystal lattice formation. The 7-F substituent enhances the halogen bonding capability of the 6-Br atom.

References

  • Vertex Pharmaceuticals Inc. (2022). (Aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. US Patent App. 20220388964A1.[5] Link

    • Source for synthesis and characterization of the 6-bromo-7-fluoro-1H-indazole-3-carboxylic acid intermedi
  • Luo, Y., et al. (2012). "6-Bromo-1H-indole-3-carboxylic acid".[4][5] Acta Crystallographica Section E, 68(4), o1019. Link

    • Provides the crystal structure of the closest structural analog (indole variant), establishing the packing baseline.
  • Smith, G., et al. (2006). "1-Methyl-1H-indazole-3-carboxylic acid". Acta Crystallographica Section E, 62(11), o5186-o5188. Link

    • Reference for the carboxylic acid dimer motif in indazole scaffolds.
  • PubChem. (2025). "Indazole-3-carboxylic acid (CID 78250)". National Library of Medicine. Link

    • General physicochemical properties of the parent scaffold.

Sources

Validation

Comparative Guide: Reference Standards for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic Acid in Oncology Drug Development

Scientific Context & Target Application 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) is a highly specialized, halogenated indazole building block. In contemporary drug development, this compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Application

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS: 1956341-21-1) is a highly specialized, halogenated indazole building block. In contemporary drug development, this compound serves as a critical intermediate in the synthesis of novel aryl sulfonamide derivatives that target the General Control Nonderepressible 2 (GCN2) kinase[1]. GCN2 is a stress-response kinase essential for the proliferative fitness of cytotoxic T cells and tumor cells in amino acid-limiting microenvironments; consequently, its inhibition is a potent, emerging therapeutic approach in oncology[1].

Because the purity of starting materials and intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), establishing highly characterized reference standards for this indazole derivative is a regulatory necessity. The International Council for Harmonisation (ICH) Q7 guidelines mandate that primary reference standards must be authenticated through an extensive suite of analytical tests, while secondary (working) standards must be rigorously calibrated against these primary materials[2].

GCN2_Pathway AminoAcidDepletion Amino Acid Depletion (Tumor Microenvironment) GCN2 GCN2 Kinase Activation AminoAcidDepletion->GCN2 eIF2alpha eIF2α Phosphorylation GCN2->eIF2alpha ATF4 ATF4 Translation & Survival eIF2alpha->ATF4 Inhibitor GCN2 Inhibitor (Indazole Core) Inhibitor->GCN2 Blocks

GCN2 signaling pathway and mechanism of targeted kinase inhibition.

Categorization and Objective Comparison of Standard Grades

When sourcing or synthesizing 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid, analytical chemists must choose between different grades of materials based on their intended use. A commercial research-grade building block is typically synthesized to 95–97% purity. While sufficient for early-stage discovery, this grade is entirely inadequate for Good Manufacturing Practice (GMP) release testing or quantitative assay calibration[3].

The alternatives are compared based on their certification rigor:

  • Commercial Research Grade: Used exclusively for early-stage synthesis. Lacks rigorous mass balance characterization and is often certified only by basic HPLC area normalization, which ignores non-UV active impurities.

  • Secondary (Working) Standard: Used for routine batch release and in-process control (IPC). It is highly purified but its assigned purity value is derived relatively—by calibrating it against a primary standard[2].

  • Primary Reference Standard: The highest tier of metrological traceability. It is characterized by absolute methods (e.g., quantitative NMR, mass balance) that are independent of chromatographic response factors, assuming official status when used in compendial applications[4].

Table 1: Quantitative Performance Comparison of Standard Grades

Analytical ParameterCommercial Research GradeSecondary Working StandardPrimary Reference Standard
Chromatographic Purity (HPLC-UV) > 95.0%> 99.0%> 99.5%
Absolute Assay (qNMR) Not PerformedCalibrated vs. Primary> 99.0% (Absolute Mass Fraction)
Moisture Content (Karl Fischer) ≤ 2.0%≤ 0.5%≤ 0.2%
Residual Solvents (GC-HS) UnspecifiedConforms to ICH Q3CFully Quantified & Subtracted
Trace Metals (ICP-MS) Unspecified≤ 20 ppm≤ 10 ppm
Regulatory Suitability Discovery SynthesisGMP Routine ReleaseMetrological Traceability / FDA Filing

Experimental Methodologies & Causality

To elevate a commercial grade 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid to a Primary Reference Standard, a self-validating analytical system must be employed. The protocols below detail the absolute quantification and chromatographic profiling required.

Causality: HPLC-UV can only determine chromatographic purity based on relative peak areas. This assumes all impurities absorb UV light equally and completely ignores non-UV active impurities (like inorganic salts or water). qNMR is utilized because it provides an absolute mass fraction by comparing the integral of a target proton against a certified internal standard, making it a primary analytical method independent of response factors.

  • Sample Preparation: Accurately weigh ~10.000 mg of 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid and ~5.000 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic acid) using a microbalance (readability 0.001 mg).

  • Solubilization: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.05% Tetramethylsilane (TMS). Ensure complete dissolution via sonication to prevent phase-separation artifacts.

  • Parameter Optimization (Self-Validation): Determine the longitudinal relaxation time (

    
    ) for both the analyte's aromatic protons and the internal standard's protons using an inversion-recovery experiment.
    
  • Acquisition: Acquire

    
    H-NMR spectra at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay (
    
    
    
    ) to at least
    
    
    of the slowest relaxing proton (typically
    
    
    seconds). Causality: Failing to wait
    
    
    results in incomplete longitudinal magnetization recovery, leading to truncated integrals and artificially skewed assay values.
  • Calculation: Calculate the absolute assay using the formula:

    
    
    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity of Internal Standard).
    

Causality: While qNMR provides the absolute assay, it lacks the sensitivity to detect trace organic impurities (e.g., debrominated or defluorinated indazole analogs) generated during synthesis. A highly resolving reverse-phase HPLC method coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is required to separate and identify these structurally similar process impurities.

  • Preparation: Prepare a 0.5 mg/mL solution of the standard in Methanol:Water (50:50, v/v).

  • Chromatography Setup: Inject 10 µL onto a high-resolution C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Gradient Elution: Run a gradient using Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Ramp from 5% B to 95% B over 20 minutes. Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid moiety on the indazole core, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Self-Validating Detection: Monitor UV absorbance at 254 nm. To validate that the main peak is not masking a co-eluting impurity, perform a peak purity check using the DAD (assessing spectral homogeneity across the peak) and extract the MS spectra across the peak's leading, apex, and trailing edges.

RS_Qualification RawMaterial Commercial Grade (>97% Purity) Purification Preparative HPLC & Recrystallization RawMaterial->Purification Qual Primary Qualification (Mass Balance & qNMR) Purification->Qual HPLC HPLC-UV/MS (Chromatographic Purity) Qual->HPLC KF Karl Fischer & TGA (Water/Volatiles) Qual->KF GC GC-HS (Residual Solvents) Qual->GC PrimaryRS Primary Reference Standard (>99.5% Purity, Certified) HPLC->PrimaryRS KF->PrimaryRS GC->PrimaryRS SecondaryRS Secondary Working Standard (Calibrated against Primary) PrimaryRS->SecondaryRS Calibration

Hierarchical workflow for the purification and qualification of primary and secondary standards.

References

  • US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. Google Patents.
  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. ChemBuyersGuide. URL: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. URL: [Link]

  • 〈11〉 USP Reference Standards. Trungtamthuoc / US Pharmacopeia. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

[1][2] Part 1: Executive Summary & Risk Profile[1] Compound Identity: Chemical Name: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid[1][2] CAS Number: 1956341-21-1 (Analogous reference: 1427396-09-5 for core indazole stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Risk Profile[1]

Compound Identity:

  • Chemical Name: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid[1][2]

  • CAS Number: 1956341-21-1 (Analogous reference: 1427396-09-5 for core indazole structure)[1]

  • Physical State: Solid (typically off-white to pale yellow powder)[1]

  • Molecular Formula: C₈H₄BrFN₂O₂[1][3]

Operational Directive: This compound functions as a dual-threat hazard: it possesses the corrosivity associated with free carboxylic acids and the sensitization potential of halogenated heteroaromatics.[1] It is a critical intermediate often employed in scaffold decoration via Suzuki-Miyaura coupling (at the C6-Br site) or amide coupling (at the C3-COOH site).[1]

Critical Hazard Assessment:

  • Skin/Eye Irritant (H315/H319): The acidic proton at C3 and the NH of the indazole ring contribute to significant mucosal irritation.

  • Respiratory Irritant (H335): Fine particulates are highly irritating to the upper respiratory tract.[1]

  • Halogenated Organic: The presence of Bromine and Fluorine classifies this as Halogenated Waste for disposal, requiring strict segregation from non-halogenated solvents to prevent costly disposal penalties.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "safety gear" to define specific barriers required based on the energy and scale of your operation.[4]

Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)Standard: Lab ventilation sufficient.[1][5]Single Nitrile: (4 mil) to prevent contact with trace residue on exteriors.[1]Safety Glasses: With side shields (ANSI Z87.1).[1]Standard: Cotton lab coat, long pants, closed-toe shoes.[1]
Weighing & Aliquoting (< 1g, Solid)Engineering Control: Fume Hood. Backup: N95 if hood unavailable (not recommended).[1]Double Nitrile: Outer glove (4 mil) changed immediately upon contamination.[1]Safety Glasses: Side shields required.[1][6]Standard: Lab coat with cuff seal (tape or knit cuffs) to prevent powder entry.[1]
Synthesis & Workup (Solvated/Reaction)Engineering Control: Fume Hood (Sash at working height).Chemical Resistant: Double gloving required.[1][7] Laminate/Barrier gloves recommended if using permeating solvents (DCM/THF).[1]Chemical Goggles: Required if reaction is under pressure or reflux.[1]Enhanced: Chemical-resistant apron over lab coat if handling >100mL volumes.
Spill Cleanup (> 5g or Solution)Respirator: Half-face respirator with P100/OV cartridges.[1]Heavy Duty: 8 mil Nitrile or Butyl Rubber (if solvent involved).[1]Face Shield: Over chemical goggles.[1]Full Coverage: Tyvek suit or chemical-resistant coveralls.[1]

Part 3: Operational Protocol & Safe Handling Workflow

The "Why" Behind the Protocol
  • Static Charge: Indazole carboxylic acids are prone to static buildup.[1] Use an anti-static gun or ionizer during weighing to prevent "fly-away" powder, which leads to invisible surface contamination.[1]

  • Acidic Nature: Do not use metal spatulas if the compound is wet or in solution; use PTFE-coated or ceramic tools to prevent trace metal leaching which can poison downstream Pd-catalysts.[1]

Step-by-Step Handling Workflow

Step 1: Pre-Operational Check

  • Verify Fume Hood velocity (Face velocity: 80-100 fpm).

  • Clear the work area of incompatible bases (e.g., Sodium Hydride, strong alkalis) to prevent uncontrolled exotherms.[1]

Step 2: Weighing & Transfer

  • Taring: Place the receiving vessel (flask/vial) in the balance inside the hood.

  • Transfer: Use a disposable anti-static weighing boat .[1]

  • Technique: If the powder is clumpy, do not crush it in the open air.[1] Transfer to the vessel and sonicate in solvent later.

  • Cleaning: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing.[1] Discard wipe as solid hazardous waste.[1]

Step 3: Reaction Setup

  • Solvent Choice: When dissolving, add solvent slowly.[1] The carboxylic acid moiety may liberate heat upon solvation in basic media (e.g., Pyridine, TEA).[1]

  • Inertion: If performing cross-coupling (Suzuki/Buchwald), purge the vessel with Nitrogen/Argon before adding the catalyst to the mixture containing this halide.[1]

Visual Workflow Diagram

HandlingWorkflow Figure 1: Operational Workflow for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid Storage 1. Storage (2-8°C, Dark, Desiccated) Check 2. Safety Check (Hood Velocity, PPE) Storage->Check Weighing 3. Weighing (Anti-static, Fume Hood) Check->Weighing Reaction 4. Reaction Setup (Inert Gas, Solvent Addn) Weighing->Reaction Waste 5. Waste Disposal (Halogenated Stream) Reaction->Waste Post-Exp

Part 4: Emergency Response & Spill Management[5]

Scenario A: Dry Powder Spill (< 5g) [1]

  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are on.[1][7]

  • Contain: Cover spill with a damp paper towel (water or ethanol) to prevent dust generation.[1]

  • Clean: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wash surface with soap and water (pH neutralizer is not strictly necessary for small acid amounts, but 5% Sodium Bicarbonate can be used).[1]

Scenario B: Solution Spill (in Organic Solvent)

  • Evacuate: If outside the hood, evacuate the immediate area to allow vapors to dissipate.[1]

  • Absorb: Use vermiculite or chem-sorb pads .[1] Do not use paper towels if the solvent is flammable and an ignition source is near.

  • Disposal: Collect all absorbent material as Halogenated Solvent Waste .

Spill Decision Tree

SpillResponse Figure 2: Emergency Spill Response Decision Tree Start Spill Detected Type Identify State Start->Type Solid Dry Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid Dampen with wet towel Scoop to Solid Waste Solid->ActionSolid ActionLiquid Absorb with Vermiculite Scoop to Halogenated Waste Liquid->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

Part 5: Waste Disposal Strategy

Proper disposal is a legal and safety requirement.[1][8] This compound contains Bromine (Br) and Fluorine (F) , mandating specific streams.[1]

Waste StreamContentsLabeling Requirement
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels, dry powder spills.[1]"Solid Waste: Halogenated Organic Solids (Indazole derivative)"
Halogenated Liquid Waste Reaction mother liquors, washes (DCM, Chloroform), and dissolved compound.[1]"Halogenated Organic Solvents" (Do NOT mix with Non-Halogenated if possible to reduce cost, but safety priority is Halogenated stream).
Aqueous Waste Aqueous workup layers (acidic/basic).[1]"Aqueous Waste" (Check pH before disposal; if containing trace organics, treat as hazardous aqueous).

Prohibited Actions:

  • NO Drain Disposal: Never flush this compound down the sink.[1] It is toxic to aquatic life.

  • NO Trash Disposal: Contaminated gloves must not go in regular trash.[1]

References

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Structural Analog).[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Information: 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid.[1][2] Retrieved from [1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Solvents Safety Guide.[1][4] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 1H-Indazole-3-carboxylic acid.[1][5][9] National Library of Medicine.[1] Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.